molecular formula C20H20ClN5O B12378734 Pip5K1C-IN-1

Pip5K1C-IN-1

Cat. No.: B12378734
M. Wt: 381.9 g/mol
InChI Key: LLAWYVWENAOOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pip5K1C-IN-1 is a potent and selective inhibitor targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a key lipid kinase responsible for synthesizing the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2) . This kinase is a fundamental regulator of receptor-mediated calcium signaling, actin cytoskeletal dynamics, and critical cellular processes such as endocytosis and exocytosis . By selectively inhibiting PIP5K1C, this compound provides a powerful research tool for interrogating phosphoinositide-dependent pathways in various disease contexts. In research settings, PIP5K1C inhibition has been demonstrated to regulate pain signaling in nociceptive neurons, attenuating thermal and mechanical hypersensitivity in models of chronic pain . Furthermore, studies implicate PIP5K1C in neutrophil recruitment during inflammatory responses and in bone homeostasis, where its deficiency can lead to low bone mass . The role of PIP5K1C in generating PIP2 on clathrin-coated vesicles also makes it a target of interest for investigating viral entry mechanisms, including that of SARS-CoV-2 . This compound enables the exploration of these and other biological processes by directly modulating the cellular levels of PIP2, a crucial secondary messenger. This product is intended for research applications only. It is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

3-(6-chloro-1H-indol-2-yl)-N-cyclopropylspiro[1,6-dihydropyrrolo[3,4-c]pyrazole-4,1'-cyclobutane]-5-carboxamide

InChI

InChI=1S/C20H20ClN5O/c21-12-3-2-11-8-15(23-14(11)9-12)18-17-16(24-25-18)10-26(20(17)6-1-7-20)19(27)22-13-4-5-13/h2-3,8-9,13,23H,1,4-7,10H2,(H,22,27)(H,24,25)

InChI Key

LLAWYVWENAOOFO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=C(CN2C(=O)NC4CC4)NN=C3C5=CC6=C(N5)C=C(C=C6)Cl

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Pip5K1C-IN-1 (UNC3230): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Pip5K1C-IN-1, also known as UNC3230. This potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) has emerged as a valuable tool for studying the roles of this lipid kinase in various cellular processes, particularly in nociceptive signaling. This document details the discovery through high-throughput screening, a plausible chemical synthesis route, its inhibitory activity and selectivity, and the experimental protocols utilized for its characterization.

Introduction to Pip5K1C

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C) is a crucial enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a key second messenger involved in a multitude of cellular functions, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and the regulation of ion channels.[2] Given its significant role in these pathways, dysregulation of Pip5K1C activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

Discovery of this compound (UNC3230)

This compound (UNC3230) was identified through a high-throughput screening (HTS) of a kinase-focused chemical library for inhibitors of recombinant human Pip5K1C.[3] The screen utilized a microfluidic mobility shift assay to identify compounds that could inhibit the phosphorylation of a fluorescently labeled PI(4)P substrate.[4] From this screen of approximately 5,000 compounds, UNC3230, chemically identified as 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, emerged as a potent inhibitor of Pip5K1C.[3]

Chemical Synthesis of this compound (UNC3230)

While a detailed, step-by-step synthesis of UNC3230 is not explicitly published in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of similar 2-aminothiazole-4-carboxamide derivatives. The proposed synthesis involves a Hantzsch thiazole synthesis followed by acylation and amidation reactions.

A potential synthetic scheme is as follows:

Step 1: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

A likely starting point is the reaction of ethyl bromopyruvate with thiourea. This reaction, a classic Hantzsch thiazole synthesis, would yield ethyl 2-aminothiazole-4-carboxylate. Subsequent bromination at the 5-position would provide the key intermediate, ethyl 2-amino-5-bromothiazole-4-carboxylate.

Step 2: Phenylamination

The 2-amino group of the thiazole ring can then be reacted with an appropriate phenylating agent, such as phenylboronic acid, under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) to introduce the phenylamino moiety.

Step 3: Amidation of the Ester

The ethyl ester at the 4-position can be converted to the primary carboxamide. This is typically achieved by ammonolysis, where the ester is treated with ammonia or an ammonia equivalent.

Step 4: Acylation of the 5-amino group

Finally, the bromo group at the 5-position can be converted to an amino group, which is then acylated with cyclohexanecarbonyl chloride in the presence of a base to yield the final product, 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide (UNC3230).

Biological Activity and Selectivity

This compound (UNC3230) is a potent, ATP-competitive inhibitor of Pip5K1C.[5] Its inhibitory activity and selectivity have been characterized through various in vitro assays.

Quantitative Data
ParameterValueAssay MethodReference
IC50 (Pip5K1C) ~41 nMMicrofluidic Mobility Shift Assay[3]
Ki (Pip5K1C) 23 nMATP Competition Mobility Shift Assay[5]
Selectivity Selective for Pip5K1C and PIP4K2CKinase Panel Screening (148 kinases)[3]
Inhibition of PIP5K1A No significant inhibition at 10 µMDiscoveRx Binding Assay[3]
Inhibition of other lipid kinases No significant inhibition of PI3KsDiscoveRx Binding Assay[3]
Effect on cellular PIP2 levels ~45% reduction in DRG neurons at 100 nMCellular Assay[6]
Signaling Pathways

Pip5K1C plays a critical role in nociceptive signaling by maintaining the pool of PIP2 at the plasma membrane. Various pronociceptive G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels are modulated by PIP2 levels.[1] this compound, by inhibiting Pip5K1C, reduces cellular PIP2 levels, thereby attenuating the signaling downstream of these receptors.[3]

Pip5K1C_Signaling_Pathway PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C PIP2 PIP2 Pip5K1C->PIP2 ATP→ADP UNC3230 This compound (UNC3230) UNC3230->Pip5K1C TRPV1 TRPV1 PIP2->TRPV1 modulation PLC PLC PIP2->PLC GPCR Pronociceptive GPCRs GPCR->PLC activation Ca_release Ca²⁺ Release TRPV1->Ca_release Ca²⁺ influx IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolysis IP3_DAG->Ca_release Pain_Signal Pain Signaling Sensitization Ca_release->Pain_Signal

Caption: Pip5K1C signaling pathway in nociception and its inhibition by this compound.

Experimental Protocols

Pip5K1C Kinase Assay (Microfluidic Mobility Shift Assay)

This assay measures the enzymatic activity of Pip5K1C by detecting the conversion of a fluorescently labeled substrate (PI(4)P) to its phosphorylated product (PIP2).

Materials:

  • Recombinant human Pip5K1C

  • Fluorescently labeled PI(4)P substrate

  • ATP

  • Kinase reaction buffer

  • Microfluidic chip-based instrument (e.g., Caliper LabChip)

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, fluorescently labeled PI(4)P, and ATP.

  • Add this compound (UNC3230) at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding recombinant Pip5K1C.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction.

  • Analyze the reaction products using a microfluidic chip-based instrument. The instrument separates the substrate and product based on their charge and size, and the fluorescence signal of each is quantified.

  • Calculate the percent inhibition of Pip5K1C activity at each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reaction Mixture (Buffer, Substrate, ATP) B Add this compound (Varying Concentrations) A->B C Initiate Reaction (Add Pip5K1C) B->C D Incubate at RT C->D E Stop Reaction D->E F Analyze on Microfluidic Platform (Separation of Substrate & Product) E->F G Quantify Fluorescence F->G H Calculate % Inhibition & IC50 G->H Calcium_Imaging_Workflow A Culture DRG Neurons B Load Cells with Fura-2 AM A->B C Wash to Remove Extracellular Dye B->C D Mount on Microscope C->D E Establish Baseline Fluorescence D->E F Pre-incubate with this compound (or vehicle) E->F G Apply Stimulus (e.g., LPA) F->G H Record Ratiometric Fluorescence Changes G->H I Analyze Calcium Response H->I

References

Pip5K1C-IN-1: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pip5K1C-IN-1, also identified as Compound 30, is a highly potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1γ, also known as PIP5K1C). With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this small molecule demonstrates significant potential as a chemical probe to investigate the physiological and pathological roles of PIP5K1γ and as a lead compound for the development of therapeutics targeting cancer and chronic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on signaling pathways, and presenting key quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of PIP5K1γ

This compound exerts its biological effects through the direct inhibition of the lipid kinase PIP5K1γ. PIP5K1γ is a critical enzyme that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a key signaling lipid that acts as a precursor for second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with and regulates a multitude of proteins involved in crucial cellular processes.[1][2][4]

The primary mechanism of action of this compound is the reduction of PIP2 levels within the cell. By inhibiting PIP5K1γ, this compound disrupts the normal production of PIP2, thereby impacting downstream signaling cascades and cellular functions that are dependent on this lipid messenger. This targeted inhibition allows for the specific investigation of PIP5K1γ's role in various biological contexts.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and selectivity of this compound and a related inhibitor, UNC3230.

Inhibitor Target IC50 Kd Cellular Activity Key Findings References
This compound (Compound 30) PIP5K1C0.80 nMNot ReportedEngaged PIP5K1C in H1-HeLa cells (91% inhibition at 1 µM)Exhibits low total clearance in mice and high kinase selectivity.[5][6]
UNC3230 PIP5K1C~41 nM51 nMReduced membrane PIP2 levels by ~45% in DRG neurons at 100 nM.ATP-competitive inhibitor. Also inhibits PIP4K2C. Shows antinociceptive effects.[7][8][9]

Signaling Pathways and Cellular Effects

The inhibition of PIP5K1γ by this compound has significant repercussions on multiple signaling pathways and cellular functions.

Pain Signaling

PIP5K1γ plays a crucial role in pain signaling and sensitization.[9] The enzyme is responsible for generating the pool of PIP2 that regulates the activity of pronociceptive receptors.[9] Inhibition of PIP5K1γ by compounds like UNC3230 has been shown to reduce membrane PIP2 levels in dorsal root ganglia (DRG) neurons, leading to a decrease in lysophosphatidic acid (LPA)-evoked calcium signaling and antinociceptive effects in mouse models of chronic pain.[7][8][9] While specific data for this compound in pain models is emerging, its high potency suggests a strong potential to modulate pain pathways.

Cancer Biology

Emerging evidence implicates PIP5K1γ in cancer progression. The enzyme has been shown to promote tumor growth by facilitating the Warburg effect in colorectal cancer.[7] Furthermore, PIP5K1γ is involved in signaling pathways that are dysregulated in cancer, such as the mTORC1 pathway.[10][11] The development of potent and selective inhibitors like this compound provides a valuable tool to explore the therapeutic potential of targeting PIP5K1γ in various cancers.

Autophagy and Neurodegeneration

PI5P4Kγ has been linked to the regulation of autophagy and has been identified as a potential therapeutic target in neurodegenerative diseases such as Huntington's disease.[4][10][11] Pharmacological inhibition of PI5P4Kγ can lead to an increase in autophagic flux, which may help in clearing aggregated proteins characteristic of these disorders.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize the mechanism of action of PIP5K1γ inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 value of an inhibitor against its target kinase.

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Protocol:

    • A reaction mixture is prepared containing the kinase (PI5P4Kγ), the substrate (di-C8 PI5P), ATP, and a buffer solution (e.g., 33 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl2, 16.7 µM EGTA).[11]

    • Serial dilutions of the inhibitor (e.g., this compound) are added to the reaction mixture.

    • The kinase reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time.

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.

    • The luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 value.

Cellular Target Engagement Assay (KiNativ™)

This assay is used to confirm that the inhibitor binds to its intended target within a cellular context.

  • Principle: This method uses an ATP probe to covalently label the ATP-binding site of kinases. If the inhibitor binds to the kinase, it will prevent the probe from binding. The amount of probe labeling is then quantified by mass spectrometry.

  • Protocol:

    • Cells (e.g., H1-HeLa or Jurkat) are treated with the inhibitor (e.g., this compound at 1 µM) or a vehicle control.[6]

    • The cells are lysed, and the lysate is treated with the ATP probe.

    • The probe-labeled proteins are enriched and digested into peptides.

    • The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

    • The percentage of inhibition is calculated by comparing the amount of probe labeling in the inhibitor-treated sample to the vehicle-treated sample.[6]

Visualizations

Signaling Pathway of PIP5K1γ and its Inhibition

PIP5K1C_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI4P PI4P PIP5K1C PIP5K1γ PI4P->PIP5K1C Substrate PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP5K1C->PIP2 Phosphorylation Pip5K1C_IN_1 This compound Pip5K1C_IN_1->PIP5K1C Inhibition Ca_Signaling Ca²⁺ Signaling IP3->Ca_Signaling PKC_Activation PKC Activation DAG->PKC_Activation Pain_Signaling Pain Signaling Ca_Signaling->Pain_Signaling Cell_Growth Cell Growth PKC_Activation->Cell_Growth IC50_Workflow start Prepare Kinase Reaction Mix (PIP5K1γ, PI4P, ATP) add_inhibitor Add Serial Dilutions of this compound start->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo add_kinase_detection Add Kinase Detection Reagent add_adp_glo->add_kinase_detection measure_luminescence Measure Luminescence add_kinase_detection->measure_luminescence calculate_ic50 Calculate IC50 measure_luminescence->calculate_ic50 Logical_Relationship Pip5K1C_IN_1 This compound PIP5K1C PIP5K1γ Activity Pip5K1C_IN_1->PIP5K1C Inhibits PIP2 PIP2 Levels PIP5K1C->PIP2 Decreases Downstream_Signaling Downstream Signaling (e.g., Pain, Growth) PIP2->Downstream_Signaling Modulates Biological_Effect Biological Effect (e.g., Analgesia, Anti-tumor) Downstream_Signaling->Biological_Effect Leads to

References

The Selective PIP5K1C Inhibitor PIP5K1C-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C), also known as PIP5K1γ, is a lipid kinase that plays a critical role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key second messenger and a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] PIP5K1C is highly expressed in the brain and dorsal root ganglia (DRG) neurons and has emerged as a promising therapeutic target for chronic pain and certain types of cancer.[2][3]

This technical guide provides an in-depth overview of PIP5K1C-IN-1 (also referred to as Compound 30), a potent and selective inhibitor of PIP5K1C. We will also discuss a related well-characterized selective inhibitor, UNC3230, to provide a broader context for researchers in the field. This document details their mechanism of action, inhibitory activity, selectivity, and the experimental protocols used for their characterization.

Mechanism of Action

This compound and other selective inhibitors like UNC3230 act by targeting the enzymatic activity of PIP5K1C, thereby reducing the cellular levels of PI(4,5)P2.[2] UNC3230 has been shown to be an ATP-competitive inhibitor of PIP5K1C.[4] By blocking the synthesis of PI(4,5)P2, these inhibitors can modulate downstream signaling pathways that are dependent on this crucial lipid second messenger. In the context of pain, this includes the signaling of G protein-coupled receptors (GPCRs) and the sensitization of the TRPV1 channel, both of which are implicated in nociceptive signaling.[1][2] In cancer, PIP5K1C inhibition can affect pathways related to autophagy and lysosomal function, particularly in cells deficient in other PI(4,5)P2 synthesis pathways.[3][5]

Inhibitor Activity and Selectivity

The development of potent and selective inhibitors is crucial for validating PIP5K1C as a therapeutic target and for advancing drug discovery programs. Below is a summary of the in vitro and cellular activities of this compound and UNC3230.

Quantitative Data Summary
InhibitorTargetIC50Cellular InhibitionNotes
This compound (Compound 30) PIP5K1C0.80 nM[6]91% inhibition at 1 µM in H1-HeLa cells[7]Exhibits high kinase selectivity and low total clearance in mice.[6][7]
UNC3230 PIP5K1C~41 nM[2][8]Reduces membrane PI(4,5)P2 levels by ~45% at 100 nM in DRG neurons.[8]Also inhibits PIP4K2C.[2] ATP-competitive inhibitor.[4]

Table 1: Inhibitory Activity of Selective PIP5K1C Inhibitors

Kinase Selectivity Profile

A critical aspect of a chemical probe or drug candidate is its selectivity against other kinases.

This compound (Compound 30) has been profiled against a large panel of lipid and protein kinases and was found to be highly selective. In a KiNativ cellular kinase profiling assay using Jurkat cell lysates, it showed less than 50% inhibition against other kinases at a concentration of 1 µM.[7] The detailed kinase panel data is available in the supplementary information of the original publication.[7]

UNC3230 was screened against 148 kinases and showed selectivity for PIP5K1C and PIP4K2C.[2] It did not significantly interact with the closely related PIP5K1A at concentrations up to 10 µM.[2][9] The DiscoveRx Selectivity Profile score for UNC3230 was 0.12, indicating high selectivity.[2]

Signaling Pathways and Experimental Workflows

Understanding the signaling context in which PIP5K1C operates is essential for interpreting the effects of its inhibitors. The following diagrams illustrate key pathways and experimental workflows.

PIP5K1C_Pain_Signaling cluster_stimuli Pronociceptive Stimuli cluster_receptor GPCR Signaling cluster_pip5k1c PIP5K1C Activity cluster_downstream Downstream Effects LPA LPA GPCR Pronociceptive GPCRs LPA->GPCR PGE2 PGE2 PGE2->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 to PIP4 PI(4)P PIP5K1C PIP5K1C PIP4->PIP5K1C substrate PIP2 PI(4,5)P2 PIP5K1C->PIP2 produces Ca_PKC Ca²⁺ release + PKC activation IP3_DAG->Ca_PKC TRPV1 TRPV1 Ca_PKC->TRPV1 sensitizes Pain_Signal Pain_Signal TRPV1->Pain_Signal Nociceptive Signal Inhibitor This compound Inhibitor->PIP5K1C PIKFYVE_PIP5K1C_Pathway cluster_pip5k1c_path PIP5K1C-dependent Pathway cluster_pikfyve_path PIKFYVE-dependent Pathway PI4P PtdIns4P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PtdIns(4,5)P2 PIP5K1C->PIP2 PI3P PtdIns3P PIKFYVE PIKFYVE PI3P->PIKFYVE PIP4K2C PIP4K2C PIKFYVE->PIP4K2C PIP4K2C->PIP2 Cell_Function Lysosome Homeostasis, Endosome Trafficking, Autophagy PIP2->Cell_Function Inhibitor This compound Inhibitor->PIP5K1C WX8 WX8 (PIKFYVE Inhibitor) WX8->PIKFYVE Mobility_Shift_Assay cluster_reaction Enzymatic Reaction cluster_separation Microfluidic Separation Enzyme PIP5K1C Mix + Enzyme->Mix Substrate Fluorescently-labeled PI(4)P Substrate->Mix ATP ATP ATP->Mix Inhibitor This compound Inhibitor->Mix Chip LabChip Mix->Chip Incubate & Inject Detection Fluorescence Detection Chip->Detection Electrophoresis Output Separated Substrate and Product Peaks Detection->Output

References

Pip5K1C function in phosphoinositide signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Function of Pip5K1C in Phosphoinositide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical lipid kinase that plays a central role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This phosphoinositide is a key second messenger and a precursor to other signaling molecules, regulating a vast array of cellular processes including actin cytoskeleton dynamics, membrane trafficking, cell adhesion, and signal transduction. Given its involvement in numerous physiological and pathological states, from synaptic transmission to cancer and chronic pain, Pip5K1C has emerged as a significant subject of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of Pip5K1C's function, regulation, and involvement in disease, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to Pip5K1C and Phosphoinositide Signaling

Phosphoinositides (PIs) are minor lipid components of cellular membranes that are central to cell signaling and membrane trafficking. The phosphorylation state of the inositol headgroup of phosphatidylinositol (PtdIns) is dynamically regulated by a suite of kinases and phosphatases, creating a diverse set of signaling molecules.

Pip5K1C is a member of the type I phosphatidylinositol 4-phosphate 5-kinase family, which is responsible for the majority of PI(4,5)P₂ synthesis in cells. The primary function of Pip5K1C is to phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the D-5 position of the inositol ring, generating PI(4,5)P₂.[1][2][3][4] This product, PI(4,5)P₂, is a critical signaling hub. It can act directly by recruiting and activating effector proteins at the membrane, or it can be further metabolized by enzymes like phospholipase C (PLC) to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), or by Class I PI3-kinases to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[1][2][5]

Core Function, Regulation, and Substrate Specificity

Pip5K1C's activity is tightly controlled to ensure precise spatial and temporal production of PI(4,5)P₂. Its function is modulated by interacting proteins, subcellular localization, and post-translational modifications.

Enzymatic Activity and Regulation: The kinase activity of Pip5K1C is stimulated by interactions with proteins such as talin (TLN1 and TLN2) and the small GTPase ARF6.[1][2] Conversely, phosphorylation by kinases like C-terminal Src kinase (CSK) can disrupt its interaction with other proteins, such as the AP-2 adaptor complex, thereby regulating its role in endocytosis.[2] Phosphorylation on specific residues, such as Tyr-649, is crucial for its targeting to focal adhesions.[2]

Substrate Specificity: Pip5K1C demonstrates specificity for its substrate, PI(4)P. While all three isoforms (α, β, and γ) of PIP5K can discriminate among substrates with different acyl chains, the γ isoform (Pip5K1C) is the most selective.[6] This suggests that Pip5K1C may be responsible for generating specific pools of PI(4,5)P₂ with distinct fatty acid compositions, tailored for particular downstream signaling cascades.[6]

Quantitative Data Presentation

Table 1: Kinetic Properties of Pip5K1C

This table summarizes the Michaelis-Menten constants (Km) for Pip5K1C with different substrates, indicating the concentration at which the enzyme reaches half of its maximum velocity.

SubstrateKm (µM)OrganismSource
1-octadecanoyl-2-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate1.6Human[1][2]
1-octadecanoyl-2-(9Z)-octadecenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate15Human[2]
Phosphatidylinositol-4-phosphate (PI(4)P)37Mouse[7]
ATP39Mouse[7]
Table 2: Key Pip5K1C Interacting Proteins and Their Functional Consequences

Pip5K1C function is heavily dependent on its interaction with various cellular proteins.

Interacting ProteinFunctional Consequence of InteractionSource
Talin (TLN1, TLN2)Stimulates kinase activity; modulates targeting to focal adhesions.[1][2][7]
ARF6Stimulates kinase activity.[2]
AP-2 Complex (AP2B1, AP2M1)Role in clathrin-mediated endocytosis; interaction disrupted by CSK phosphorylation.[1][2]
C-terminal Src kinase (CSK)Phosphorylates Pip5K1C, disrupting AP2M1 interaction.[2][7]
E-cadherin (CDH1)Modulates adherens junction formation and cadherin trafficking.[1][2]
PLCG1Interaction is abolished upon EGF stimulation.[2][7]
Table 3: Phenotypes of Pip5K1C Knockout (KO) Models

Genetic deletion of Pip5k1c in model organisms has been instrumental in elucidating its physiological roles.

Model SystemGenotypePhenotypeSource
Mouse (Global KO)Pip5k1c⁻/⁻Embryonic/neonatal lethal; impaired mobility and inability to feed.[8][9][10]
Mouse (Heterozygous)Pip5k1c⁺/⁻Viable, fertile; reduced PI(4,5)P₂ in DRG neurons; reduced pain signaling; high-frequency hearing loss.[10]
Mouse (Retina-specific KO)Six3-Cre; Pip5k1c flox/floxProgressive rod cell degeneration; reduced ERG b-wave amplitudes.[9][11]
Mouse (MSC-specific KO)Prx1-Cre; Pip5k1c flox/floxDevelops osteopenia in adulthood due to impaired bone remodeling and reduced osteoblast formation.[8]
Mouse (Chondrocyte-specific KO)Aggrecan-CreERT2; Pip5k1c flox/floxSpontaneous osteoarthritis-like lesions in aged mice.[12]
Table 4: Small Molecule Inhibitors of Pip5K1C

The development of small molecule inhibitors is crucial for both studying Pip5K1C function and exploring its therapeutic potential.

InhibitorIC₅₀NotesSource
UNC3230~41 nM - 120 nMATP-competitive; also inhibits PIP4K2C. Reduces pain signaling.[10][13][14][15]
PIP5K1C-IN-1 (Compound 30)0.80 nMPotent and highly selective; low clearance in mice.[15][16]
PIP5K1C-IN-2 (Compound 33)5.9 nMPotent and selective.[15][16]
UNC2828130 nMShares thiazole carboxamide core with UNC3230.[14]
UNI41860.1 nMDual inhibitor of PIKfyve and Pip5K1C; blocks SARS-CoV-2 entry.[15]

Cellular Functions and Signaling Pathways

Pip5K1C is a master regulator of numerous cellular activities through its product, PI(4,5)P₂.

Actin Cytoskeleton, Cell Adhesion, and Migration

PI(4,5)P₂ produced by Pip5K1C is essential for the dynamics of the actin cytoskeleton. It is required for focal adhesion dynamics by modulating the targeting of talin to the plasma membrane, which is a critical step in integrin activation and cell adhesion.[1][4] This function is vital for cell migration, where Pip5K1C is required for the assembly of nascent adhesions at the leading edge and for the retraction of the cell rear.[1][3] It also plays a role in phagocytosis by generating a pool of PI(4,5)P₂ that facilitates Fc-gamma-R clustering and controlled actin remodeling.[1][3][4]

Pip5K1C_Focal_Adhesion ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds Talin Talin Integrin->Talin FA Focal Adhesion Assembly Integrin->FA Pip5K1C Pip5K1C Talin->Pip5K1C activates Actin Actin Cytoskeleton Talin->Actin links PIP2 PI(4,5)P₂ Pip5K1C->PIP2 phosphorylates PI4P PI(4)P PI4P->Pip5K1C PIP2->Talin promotes binding to Integrin Actin->FA Pip5K1C_Endocytosis Pip5K1C Pip5K1C PIP2 PI(4,5)P₂ Pip5K1C->PIP2 produces AP2 AP-2 Complex Pip5K1C->AP2 interacts PI4P PI(4)P PI4P->Pip5K1C PIP2->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Assembly AP2->CCP Clathrin->CCP Endocytosis Endocytosis CCP->Endocytosis Cancer_PIP2_Pathways cluster_0 Canonical Pathway (Non-Malignant / WX8-Resistant) cluster_1 Alternative Pathway (Pip5K1C-Deficient Cancer) PtdIns PtdIns PI4K PI4K PtdIns->PI4K PI3K Class III PI3K PtdIns->PI3K PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C PI3P PI(3)P PIKFYVE PIKFYVE PI3P->PIKFYVE PIP2 PI(4,5)P₂ Pip5K1C->PIP2 PIP4K2C PIP4K2C PIKFYVE->PIP4K2C PIP4K2C->PIP2 PI4K->PI4P PI3K->PI3P Inhibitor PIKFYVE Inhibitor (e.g., WX8) Inhibitor->PIKFYVE blocks Kinase_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, Buffer, ATP) B 2. Combine Enzyme, Substrate, Buffer A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (e.g., 30°C, 20 min) C->D E 5. Stop Reaction D->E F 6. Detection (e.g., ADP-Glo Luminescence) E->F G 7. Data Analysis (Calculate Activity / IC₅₀) F->G

References

The Central Role of Pip5K1C in Orchestrating Actin Cytoskeleton Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C), a key enzyme in phosphoinositide metabolism, is a critical regulator of actin cytoskeleton dynamics. By catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), Pip5K1C orchestrates a multitude of cellular processes reliant on the intricate and dynamic network of actin filaments. This technical guide provides an in-depth exploration of the multifaceted role of Pip5K1C in actin-dependent cellular functions, including the formation and turnover of focal adhesions, cell migration, and membrane trafficking events such as endocytosis and phagocytosis. We present a summary of key quantitative data, detailed experimental protocols for studying Pip5K1C, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this pivotal kinase.

Introduction: Pip5K1C and the Synthesis of a Master Regulator, PIP2

The actin cytoskeleton is a highly dynamic and complex network of protein filaments that is fundamental to a vast array of cellular processes, including cell shape determination, motility, and intracellular transport. The constant remodeling of this network is tightly controlled by a myriad of signaling molecules. Among these, the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) has emerged as a master regulator, directly and indirectly influencing the function of numerous actin-binding proteins.

Pip5K1C is the primary enzyme responsible for the synthesis of the majority of the cellular pool of PIP2 through the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) at the 5-position of the inositol ring.[1][2][3] Its strategic localization and activation at specific subcellular sites ensure the spatiotemporal generation of PIP2, thereby providing precise control over actin-related events.

Quantitative Data on Pip5K1C Function

Understanding the enzymatic activity and cellular impact of Pip5K1C requires quantitative analysis. The following tables summarize key parameters related to Pip5K1C kinetics and its effect on cellular PIP2 levels.

ParameterValueSpeciesSubstrate(s)Reference(s)
Specific Activity 8,150 nmol/min/mgHumanPI(4)P, ATP[4]
Km (ATP) 15 µMHumanATP[5]
Km (PI(4)P) Not explicitly stated in results-PI(4)P-
Vmax Not explicitly stated in results---

Table 1: Kinetic Parameters of Human Pip5K1C.

ConditionTissue/Cell TypeReduction in PIP2 LevelsReference(s)
Pip5k1c+/- (haploinsufficient) miceDorsal Root Ganglia (DRG)~50%[6]
Pip5k1c-/- (knockout) embryonic miceDorsal Root Ganglia (DRG)~70%[6]

Table 2: Impact of Pip5K1C Depletion on Cellular PIP2 Levels.

Pip5K1C in Key Actin-Dependent Cellular Processes

Focal Adhesion Dynamics

Focal adhesions are large, dynamic protein complexes that mechanically link the intracellular actin cytoskeleton to the extracellular matrix. Pip5K1C plays a crucial role in the formation, maturation, and turnover of these structures. It is recruited to focal adhesions through its interaction with talin, a key scaffolding protein that connects integrins to the actin cytoskeleton.[1][3] This localized synthesis of PIP2 is thought to promote the recruitment and activation of other focal adhesion components, such as vinculin, and to regulate the interaction between talin and integrins.[7]

Cell Migration and Invasion

The dynamic regulation of the actin cytoskeleton is paramount for cell migration. Pip5K1C is intimately involved in this process by controlling the formation of lamellipodia and the establishment of cell polarity.[8] It influences the activity of small Rho GTPases, such as RhoA and Rac1, which are master regulators of actin organization.[7] Pip5K1C-mediated PIP2 production at the leading edge of migrating cells is believed to promote actin polymerization by uncapping actin filaments and activating the Arp2/3 complex through proteins like N-WASP.[9] Conversely, at the trailing edge, Pip5K1C can contribute to RhoA activation, leading to actomyosin contractility and cell retraction.[9]

Endocytosis and Phagocytosis

Pip5K1C is a critical component of the machinery for clathrin-mediated endocytosis and phagocytosis. During endocytosis, Pip5K1C is recruited to the plasma membrane where it generates PIP2, a crucial lipid for the recruitment of adaptor proteins like AP-2 and the subsequent assembly of the clathrin coat.[1][7] In phagocytosis, Pip5K1C and another isoform, Pip5K1A, have distinct roles. Pip5K1C is important for the initial stages involving actin remodeling to allow for receptor clustering, while Pip5K1A is more involved in the subsequent ingestion phase.[10]

Signaling Pathways Involving Pip5K1C

The activity of Pip5K1C is tightly regulated by various signaling pathways, and in turn, its product, PIP2, acts as a signaling hub. The following diagrams illustrate key regulatory and downstream pathways of Pip5K1C.

Pip5K1C_Regulation RhoA RhoA-GTP Pip5K1C Pip5K1C RhoA->Pip5K1C Activates Rac1 Rac1-GTP Rac1->Pip5K1C Activates Cdc42 Cdc42-GTP Cdc42->Pip5K1C Activates Talin Talin Talin->Pip5K1C Recruits & Activates PIP2 PI(4,5)P2 Pip5K1C->PIP2 Catalyzes PI4P PI(4)P PI4P->Pip5K1C Actin_Dynamics Actin Cytoskeleton Dynamics PIP2->Actin_Dynamics Regulates Pip5K1C_Focal_Adhesion Integrin Integrin Talin Talin Integrin->Talin Binds Pip5K1C Pip5K1C Talin->Pip5K1C Recruits Actin Actin Filaments Talin->Actin FA_Assembly Focal Adhesion Assembly & Maturation Talin->FA_Assembly PIP2 PI(4,5)P2 Pip5K1C->PIP2 PIP2->Talin Activates Vinculin Vinculin PIP2->Vinculin Recruits & Activates Vinculin->Actin Vinculin->FA_Assembly Migration_Workflow Start Hypothesis: Pip5K1C is required for growth factor-induced cell migration siRNA Transfect cells with control siRNA or Pip5K1C siRNA Start->siRNA WB Confirm Pip5K1C knockdown by Western Blot siRNA->WB Migration_Assay Perform Transwell Migration Assay siRNA->Migration_Assay IF Perform Immunofluorescence for F-actin and Vinculin siRNA->IF Quantify Quantify migrated cells Migration_Assay->Quantify Conclusion Conclusion: Assess the role of Pip5K1C in cell migration and associated cytoskeletal changes Quantify->Conclusion Analyze_Morphology Analyze cell morphology and focal adhesion distribution IF->Analyze_Morphology Analyze_Morphology->Conclusion

References

Pip5K1C-IN-1: A Technical Whitepaper on its Inhibition of PIP5K1C and Impact on Cellular PIP2 Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Pip5K1C-IN-1 (also known as UNC3230), a selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). We delve into the mechanism of action of this compound, its quantifiable effects on cellular phosphatidylinositol 4,5-bisphosphate (PIP2) levels, and the downstream consequences on signaling pathways, with a particular focus on nociception. This guide includes detailed summaries of quantitative data, experimental protocols for key assays, and visual representations of the underlying biological processes to support researchers in the fields of signal transduction and drug discovery.

Introduction to PIP5K1C and PIP2

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a crucial phospholipid second messenger primarily located in the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including signal transduction, ion channel regulation, endocytosis, and actin cytoskeleton dynamics.[1][2] The synthesis of PIP2 is predominantly catalyzed by a family of enzymes known as Type I Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5K1s). Among these, PIP5K1C (also referred to as PIP5Kγ) is a key isoform responsible for a significant portion of cellular PIP2 production in various tissues, including dorsal root ganglion (DRG) neurons.[3][4]

Given the central role of PIP2 in cellular signaling, the enzymes that regulate its levels, such as PIP5K1C, represent attractive targets for therapeutic intervention in various disease states. One such area of interest is chronic pain, where the hydrolysis of PIP2 by phospholipase C (PLC) downstream of pronociceptive receptor activation is a critical step in nociceptive signaling.[3][4]

This compound (UNC3230): A Selective Inhibitor of PIP5K1C

This compound, identified in a high-throughput screen as UNC3230, is a potent and selective small molecule inhibitor of PIP5K1C.[1][3] Its discovery has provided a valuable pharmacological tool to investigate the physiological and pathological roles of PIP5K1C and the dynamics of PIP2 signaling.

Mechanism of Action

Biochemical assays have demonstrated that this compound acts as an ATP-competitive inhibitor of PIP5K1C. This means that it binds to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PIP), and consequently inhibiting the production of PIP2.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Parameter Value Assay Method Reference
IC₅₀~41 nMMicrofluidic mobility shift assay[1]
Kᵢ23 nMATP competition studies[1]
SelectivitySelective for PIP5K1C and PIP4K2C over other lipid kinases, including PI3Ks. No significant inhibition of PIP5K1A at 10 µM.Competitive binding assays[1]

Table 1: In Vitro Inhibitory Activity of this compound (UNC3230)

Cell Type Treatment Effect on PIP2 Levels Assay Method Reference
Dorsal Root Ganglion (DRG) Neurons100 nM UNC3230~45% reduction in membrane PIP2Not specified, likely immunofluorescence or mass spectrometry[1]
Pip5k1c+/- DRG NeuronsGenetic haploinsufficiency~50% reduction in PIP2Not specified, likely immunofluorescence or mass spectrometry[3]

Table 2: Effect of Pip5K1C Inhibition on Cellular PIP2 Levels

Signaling Pathways and Experimental Workflows

The inhibition of PIP5K1C by this compound has profound effects on cellular signaling cascades that are dependent on PIP2 availability. The following diagrams illustrate these pathways and the workflows of key experiments used to study them.

Signaling_Pathway GPCR Pronociceptive GPCR G_protein Gq GPCR->G_protein PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PIP5K1C PIP5K1C PIP5K1C->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP PIP PIP->PIP5K1C phosphorylates Pip5K1C_IN_1 This compound Pip5K1C_IN_1->PIP5K1C Ligand Pronociceptive Ligand Ligand->GPCR G_protein->PLC activates ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Nociceptive Signaling Ca_release->Downstream PKC->Downstream

Caption: Nociceptive signaling pathway involving PIP5K1C.

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_followup Hit Validation and Characterization Compound_Library Kinase-Focused Compound Library Dispensing Dispense Compounds and Reagents into 384-well plates Compound_Library->Dispensing Reagents Recombinant PIP5K1C, Fluorescently-labeled PIP, ATP Reagents->Dispensing Incubation Incubate at Room Temperature Dispensing->Incubation Detection Microfluidic Mobility Shift Assay to Separate Substrate and Product Incubation->Detection Data_Analysis Data Analysis to Identify Hits (% Inhibition) Detection->Data_Analysis Dose_Response Dose-Response Curves to Determine IC₅₀ Data_Analysis->Dose_Response Selectivity_Screening Selectivity Profiling against other Kinases Dose_Response->Selectivity_Screening Mechanism_Studies Mechanism of Inhibition Studies (e.g., ATP competition) Selectivity_Screening->Mechanism_Studies

Caption: High-throughput screening workflow for Pip5K1C inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on PIP2 levels.

High-Throughput Screening (HTS) for PIP5K1C Inhibitors

This protocol is adapted from the screen that identified UNC3230.

Objective: To identify small molecule inhibitors of PIP5K1C from a chemical library.

Materials:

  • Recombinant human PIP5K1C

  • Fluorescently-labeled phosphatidylinositol 4-phosphate (PIP) substrate

  • ATP

  • Kinase-focused compound library

  • 384-well assay plates

  • Microfluidic mobility shift assay platform

Procedure:

  • Compound Plating: Dispense the kinase-focused compound library into 384-well plates at a final screening concentration (e.g., 10 µM). Include appropriate positive (no enzyme) and negative (DMSO vehicle) controls.

  • Reagent Preparation: Prepare a master mix containing recombinant PIP5K1C, fluorescently-labeled PIP, and ATP in assay buffer.

  • Assay Initiation: Dispense the reagent master mix into the compound-plated 384-well plates to start the enzymatic reaction.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of PIP to PIP2.

  • Detection: Stop the reaction and analyze the samples using a microfluidic mobility shift assay. This technique separates the fluorescently-labeled PIP substrate from the fluorescently-labeled PIP2 product based on their different electrophoretic mobilities.

  • Data Analysis: Quantify the amount of product formed in each well. Calculate the percent inhibition for each compound relative to the controls. Compounds exhibiting inhibition above a certain threshold (e.g., > 3 standard deviations from the mean) are considered "hits."

Measurement of Cellular PIP2 Levels

Several methods can be employed to measure changes in cellular PIP2 levels following treatment with this compound.

Objective: To visualize and quantify the relative levels of PIP2 in cultured cells.

Materials:

  • Cultured cells (e.g., DRG neurons) grown on coverslips

  • This compound (UNC3230)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with saponin or digitonin)

  • Blocking buffer (e.g., PBS with bovine serum albumin and goat serum)

  • Primary antibody against PIP2

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Gently permeabilize the cells with a mild detergent like saponin or digitonin to allow antibody access to the inner leaflet of the plasma membrane. Avoid harsh detergents like Triton X-100 which can disrupt lipid integrity.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against PIP2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Wash the cells, counterstain with DAPI, and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Quantification: Analyze the fluorescence intensity of the PIP2 staining at the plasma membrane using image analysis software.

Objective: To semi-quantitatively measure the amount of PIP2 in lipid extracts from cells.

Materials:

  • Cultured cells

  • This compound (UNC3230)

  • Lipid extraction reagents (e.g., chloroform, methanol, hydrochloric acid)

  • Nitrocellulose membrane

  • Blocking buffer (e.g., 3% BSA in TBS-T)

  • Primary antibody against PIP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lipid Extraction: Treat cells with this compound or vehicle. Harvest the cells and perform a lipid extraction to isolate the phosphoinositides.

  • Spotting: Spot serial dilutions of the lipid extracts onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubations: Incubate the membrane with the primary anti-PIP2 antibody, followed by the HRP-conjugated secondary antibody, with appropriate washing steps in between.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the intensity of the dots and compare the levels of PIP2 between different treatment groups.

Fura-2 AM Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to stimuli in cells treated with this compound.

Materials:

  • Cultured cells (e.g., DRG neurons) on coverslips

  • This compound (UNC3230)

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Extracellular recording solution

  • Stimulants (e.g., ATP, bradykinin, or high potassium solution)

  • Fluorescence imaging system capable of ratiometric imaging

Procedure:

  • Cell Treatment: Incubate cells with this compound or vehicle for the desired duration.

  • Dye Loading: Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of a mild detergent like Pluronic F-127 in extracellular solution for 30-60 minutes at room temperature or 37°C.

  • De-esterification: Wash the cells and allow 15-30 minutes for cellular esterases to cleave the AM ester group, trapping the Fura-2 dye inside the cells.

  • Imaging: Mount the coverslip onto the imaging setup. Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.

  • Data Acquisition: Record a baseline fluorescence ratio (340/380 nm). Apply a stimulant and continue recording the fluorescence ratio to measure changes in intracellular calcium.

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Analyze the change in this ratio upon stimulation to assess the effect of this compound on calcium signaling.

Conclusion

This compound (UNC3230) is a valuable research tool for elucidating the roles of PIP5K1C and PIP2 in cellular physiology and pathophysiology. Its ability to potently and selectively inhibit PIP5K1C, leading to a quantifiable reduction in cellular PIP2 levels, allows for the precise dissection of PIP2-dependent signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this inhibitor in their own experimental systems. The continued study of this compound and similar compounds holds promise for the development of novel therapeutics targeting diseases with dysregulated PIP2 signaling, such as chronic pain.

References

The Pivotal Role of Pip5K1C in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C), a key enzyme in phosphoinositide metabolism, is emerging as a critical regulator of a wide array of neuronal functions. Its primary role is the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a versatile signaling lipid that governs processes from synaptic transmission and cytoskeletal dynamics to pain perception. Dysregulation of Pip5K1C signaling is implicated in severe neurological disorders, highlighting its potential as a therapeutic target. This technical guide provides an in-depth overview of Pip5K1C signaling in the nervous system, presenting key quantitative data, detailed experimental protocols, and visual representations of its complex signaling pathways.

Core Signaling and Function

Pip5K1C catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PI(4,5)P2 at the plasma membrane.[1] This lipid product is not merely a precursor for other second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) but also directly interacts with and modulates the activity of numerous proteins.[2] In the nervous system, Pip5K1C is the predominant PI(4,5)P2-synthesizing enzyme at the synapse, underscoring its importance in neuronal communication.[3]

Key neuronal processes regulated by Pip5K1C-generated PI(4,5)P2 include:

  • Synaptic Vesicle Trafficking: PI(4,5)P2 is essential for multiple stages of the synaptic vesicle cycle, including endocytosis and exocytosis.[1][2] It plays a role in the recruitment of clathrin and the adaptor protein complex 2 (AP-2) to the presynaptic membrane, which is necessary for the formation of clathrin-coated pits during endocytosis.[1][4] Studies in Pip5k1c knockout mice have revealed impaired synaptic vesicle endocytosis and recycling.[5]

  • Actin Cytoskeleton Dynamics: Pip5K1C-mediated PI(4,5)P2 synthesis influences the organization of the actin cytoskeleton, a process crucial for neurite outgrowth, axon guidance, and structural plasticity of synapses.[6][7]

  • Ion Channel and Receptor Regulation: The activity of various ion channels and neurotransmitter receptors is modulated by plasma membrane PI(4,5)P2 levels, impacting neuronal excitability and signaling.[2]

  • Pain Signaling: Pip5K1C is highly expressed in dorsal root ganglia (DRG) neurons and is a key regulator of nociceptive signaling.[8][9] It generates the PI(4,5)P2 pool that is hydrolyzed downstream of pronociceptive G protein-coupled receptors (GPCRs) and sensitizes the TRPV1 channel, a key player in heat and pain sensation.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Pip5K1C in neuronal contexts.

Model SystemGenotype/ConditionTissue/Cell TypeChange in PI(4,5)P2 LevelsKey PhenotypeReference
MousePip5k1c-/-Brain~50% reductionEmbryonically lethal, impaired synaptic transmission[11][12]
MousePip5k1c+/-DRG Neurons~50% reductionReduced pronociceptive receptor signaling and TRPV1 sensitization[8]
MousePip5k1c+/-BrainNo significant changeNormal neurological function in a broad test battery[8]
Cultured DRG NeuronsUNC3230 (Pip5K1C inhibitor) treatmentDRG NeuronsLoweredAttenuated hypersensitivity[8][9]
Enzyme/AssayParameterValueConditionsReference
Recombinant human PIP5K1CATP Km15 µMMicrofluidic mobility shift assay[13]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key Pip5K1C signaling pathways and experimental workflows.

Pip5K1C_Core_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Neuronal Functions PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C PIP2 PI(4,5)P2 Pip5K1C->PIP2 ATP→ADP Vesicle_Cycling Synaptic Vesicle Cycling PIP2->Vesicle_Cycling Actin_Dynamics Actin Cytoskeleton Dynamics PIP2->Actin_Dynamics Ion_Channels Ion Channel/ Receptor Regulation PIP2->Ion_Channels Pain_Signaling Pain Signaling PIP2->Pain_Signaling

Caption: Core Pip5K1C signaling pathway in neurons.

Synaptic_Vesicle_Cycling Pip5K1C Pip5K1C PIP2 PI(4,5)P2 Pip5K1C->PIP2 synthesizes AP2_Clathrin AP-2/Clathrin Recruitment PIP2->AP2_Clathrin recruits Synaptotagmin Synaptotagmin PIP2->Synaptotagmin binds Endocytosis Synaptic Vesicle Endocytosis AP2_Clathrin->Endocytosis initiates Exocytosis Synaptic Vesicle Exocytosis Synaptotagmin->Exocytosis regulates

Caption: Role of Pip5K1C in synaptic vesicle cycling.

Pain_Signaling_Pathway cluster_neuron Nociceptive Neuron GPCR Pronociceptive GPCR PLC PLC GPCR->PLC activates PIP2 PI(4,5)P2 PLC->PIP2 hydrolyzes Pip5K1C Pip5K1C Pip5K1C->PIP2 synthesizes IP3_DAG IP3 + DAG PIP2->IP3_DAG TRPV1 TRPV1 PIP2->TRPV1 sensitizes Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx leads to Sensitization Neuronal Sensitization Ca_Influx->Sensitization TRPV1->Ca_Influx mediates

References

The Central Role of Pip5K1C in Orchestrating Vesicle Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical enzyme in cellular signaling, primarily responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid second messenger. This technical guide provides an in-depth exploration of the multifaceted role of Pip5K1C in vesicle trafficking, a fundamental process for cellular communication, nutrient uptake, and homeostasis. We will delve into the molecular mechanisms by which Pip5K1C regulates both endocytosis and exocytosis, its interplay with the actin cytoskeleton, and its key protein interactions. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction: Pip5K1C as a Master Regulator of PIP2 Synthesis

Pip5K1C, also known as PIP5Kγ, is a member of the type I phosphatidylinositol 4-phosphate 5-kinase family. Its primary function is to catalyze the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a versatile signaling molecule concentrated at the plasma membrane, where it orchestrates a multitude of cellular events, including signal transduction, actin cytoskeleton dynamics, and, most pertinently to this guide, the intricate process of vesicle trafficking.[1][2][3] Disruptions in Pip5K1C function and PIP2 levels have been implicated in various pathological conditions, highlighting its potential as a therapeutic target.

Quantitative Data on Pip5K1C Activity

Understanding the enzymatic activity of Pip5K1C is fundamental to appreciating its cellular function. The following tables summarize key quantitative parameters related to its kinase activity.

SubstrateMichaelis Constant (Km)Reference
1-octadecanoyl-2-(5Z,8Z,11Z,14Z)-eicosatetraenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate1.6 µM[1][2]
1-octadecanoyl-2-(9Z)-octadecenoyl-sn-glycero-3-phospho-1D-myo-inositol 4-phosphate15 µM[1][2]
Phosphatidylinositol-4-phosphate (PtdIns4P)37 µM[3]
ATP39 µM[3]
ParameterValueReference
Specific Activity8,150 nmol/min/mg[4]

Pip5K1C in Endocytosis: Focusing on Clathrin-Mediated Endocytosis

Pip5K1C plays a pivotal role in the initiation and regulation of clathrin-mediated endocytosis (CME), the primary mechanism for the internalization of receptors, nutrients, and other macromolecules from the cell surface.

The Pip5K1C-AP-2 Interaction

A cornerstone of Pip5K1C's function in CME is its direct interaction with the adaptor protein complex 2 (AP-2).[1][2] AP-2 is a key component of the endocytic machinery, responsible for recognizing cargo and recruiting clathrin to the plasma membrane. The interaction between Pip5K1C and the AP-2 complex is mutually beneficial; Pip5K1C-generated PIP2 helps recruit AP-2 to the membrane, while the interaction with AP-2, in turn, stimulates Pip5K1C's kinase activity.[5] This creates a positive feedback loop that promotes the assembly of clathrin-coated pits at the synapse.[1][2]

Pip5K1C_CME_Pathway cluster_membrane Plasma Membrane Pip5K1C Pip5K1C PIP2 PI(4,5)P2 Pip5K1C->PIP2 ATP→ADP PI4P PI(4)P PI4P->Pip5K1C AP2 AP-2 Complex PIP2->AP2 recruits AP2->Pip5K1C Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms

Pip5K1C in Clathrin-Mediated Endocytosis.

Pip5K1C in Exocytosis: Regulating Vesicle Fusion

Pip5K1C is also a key player in exocytosis, the process by which cells release molecules, such as neurotransmitters and hormones, to the extracellular environment. Its role is particularly prominent in regulated exocytosis, where vesicles are docked at the plasma membrane and await a specific signal to fuse and release their contents.

The Arf6-Pip5K1C Axis in Vesicle Tethering

The small GTPase ADP-ribosylation factor 6 (Arf6) is a critical regulator of membrane trafficking and actin dynamics at the plasma membrane. Activated, GTP-bound Arf6 recruits Pip5K1C to specific sites on the plasma membrane.[6][7] This localized synthesis of PIP2 is essential for the recruitment of the exocyst complex, a multi-protein tethering complex that mediates the initial contact between a secretory vesicle and the plasma membrane, paving the way for SNARE-mediated fusion.[6][8] The interaction between Arf6 and Pip5K1C is GTP-dependent, ensuring that PIP2 production and subsequent exocyst recruitment occur only when and where needed.[6]

Pip5K1C_Exocytosis_Pathway cluster_activation Signal Arf6_GDP Arf6-GDP (inactive) Arf6_GTP Arf6-GTP (active) Arf6_GDP->Arf6_GTP GEF Arf6_GTP->Arf6_GDP GAP Pip5K1C Pip5K1C Arf6_GTP->Pip5K1C recruits PIP2 PI(4,5)P2 Pip5K1C->PIP2 PI(4)P→ PI(4,5)P2 Exocyst Exocyst Complex PIP2->Exocyst recruits Vesicle Secretory Vesicle Exocyst->Vesicle tethers to PM Plasma Membrane Vesicle->PM Fusion

The Arf6-Pip5K1C pathway in exocytosis.

Interplay with the Actin Cytoskeleton

The actin cytoskeleton provides the structural framework and mechanical force for many cellular processes, including vesicle trafficking. Pip5K1C, through its product PIP2, is a potent regulator of actin dynamics. PIP2 can directly interact with and modulate the activity of numerous actin-binding proteins, thereby influencing actin polymerization, depolymerization, and network organization. This regulation is crucial for both endocytic and exocytic events, where controlled actin remodeling is required for vesicle budding, movement, and fusion. For instance, in phagocytosis, a specialized form of endocytosis, Pip5K1C and its paralog Pip5K1A regulate distinct steps of actin remodeling.[2][3]

Experimental Protocols

In Vitro Pip5K1C Kinase Assay

This protocol is adapted from commercially available kits and published methodologies.[4]

Materials:

  • Recombinant active Pip5K1C

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • PI(4)P substrate (e.g., as a component of phosphoinositide:phosphatidylserine (PI:PS) vesicles)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiolabeling

  • 96-well plates

  • Plate reader for luminescence or scintillation counter

Procedure:

  • Prepare Kinase Reaction: In a 96-well plate, prepare a master mix containing Kinase Assay Buffer, PI(4)P substrate, and recombinant Pip5K1C.

  • Initiate Reaction: Add ATP to each well to a final concentration of 100 µM to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction (ADP-Glo™): Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Develop Signal (ADP-Glo™): Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Measure Signal: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the specific activity of the enzyme (nmol of phosphate incorporated per minute per mg of enzyme).

Co-Immunoprecipitation of Pip5K1C and Interacting Partners (e.g., AP-2)

This protocol provides a general framework for co-immunoprecipitation.[9]

Materials:

  • Cells expressing tagged Pip5K1C and/or the interacting protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)

  • Antibody against Pip5K1C or the tag

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold Lysis Buffer.

  • Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in Elution Buffer and heating at 95°C for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Pip5K1C and the suspected interacting protein.

CoIP_Workflow Start Cell Lysate (containing Pip5K1C and partners) Preclear Pre-clear with Protein A/G beads Start->Preclear IP Incubate with anti-Pip5K1C antibody Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash beads (remove non-specific proteins) Capture->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze

Co-Immunoprecipitation Workflow.

Conclusion and Future Directions

Pip5K1C has emerged as a central hub in the regulation of vesicle trafficking, influencing both the uptake and release of cellular materials through its precise control of PIP2 synthesis. Its intricate interactions with key components of the endocytic and exocytic machinery, as well as the actin cytoskeleton, underscore its importance in maintaining cellular function. For drug development professionals, the critical role of Pip5K1C in these fundamental processes makes it an attractive target for therapeutic intervention in diseases characterized by aberrant vesicle trafficking, such as neurodegenerative disorders and cancer. Future research should focus on elucidating the isoform-specific roles of Pip5K1C, identifying novel interacting partners, and developing potent and selective inhibitors to further probe its function and therapeutic potential. The continued development of advanced imaging techniques will undoubtedly provide deeper insights into the spatiotemporal dynamics of Pip5K1C and its product, PIP2, in the complex dance of vesicle trafficking.

References

Investigating the Physiological Role of Pip5K1C with Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in a myriad of cellular processes. Dysregulation of Pip5K1C activity has been implicated in various pathological conditions, including cancer, chronic pain, and inflammatory disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the physiological role of Pip5K1C, with a focus on the utilization of chemical inhibitors to dissect its function. We present detailed experimental protocols for key assays, quantitative data on inhibitor potency, and visual representations of associated signaling pathways to facilitate further research and drug discovery efforts in this domain.

Introduction: The Physiological Significance of Pip5K1C

Pip5K1C, also known as PIP5Kγ, is a member of the type I phosphatidylinositol-4-phosphate 5-kinase family. Its primary function is the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PIP2.[1] This seemingly simple reaction has profound implications for cellular physiology, as PIP2 is a pivotal signaling molecule and a substrate for the generation of other second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) by phospholipase C (PLC), and phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K).[2][3]

Pip5K1C is involved in a diverse array of cellular functions, including:

  • Signal Transduction: As a precursor to IP3, DAG, and PIP3, PIP2 produced by Pip5K1C is integral to numerous signaling cascades that govern cell growth, proliferation, and survival.[2][3]

  • Vesicle Trafficking: Pip5K1C plays a role in endocytosis and exocytosis, including clathrin-mediated endocytosis at synapses.[2][4]

  • Actin Cytoskeleton Dynamics: It is involved in the RAC1-dependent reorganization of actin filaments, impacting cell motility and adhesion.[4]

  • Cell Adhesion and Migration: Pip5K1C is crucial for focal adhesion dynamics by modulating the targeting of talin to the plasma membrane and its interaction with integrins.[2][4]

Given its central role in these fundamental processes, it is not surprising that aberrant Pip5K1C activity is linked to various diseases. For instance, altered expression or activity of Pip5K1C has been associated with cancer progression and metastasis, the sensitization of neurons in chronic pain, and the regulation of inflammatory responses.[5][6][7]

Small Molecule Inhibitors of Pip5K1C

The development of selective small molecule inhibitors has been instrumental in elucidating the specific functions of Pip5K1C. One of the most well-characterized inhibitors is UNC3230.

Quantitative Data for Pip5K1C Inhibitors

The following table summarizes the key quantitative data for UNC3230 and another identified inhibitor, UNC2828.

InhibitorTarget(s)IC50 (nM)Ki (nM)Mode of InhibitionReference(s)
UNC3230 Pip5K1C, PIP4K2C~41 (reproducible value) 120 (initial screen)23ATP-competitive[1][8][9][10]
UNC2828 Pip5K1C130Not ReportedNot Reported[1][10]

Note: The IC50 for UNC3230 was initially reported as 120 nM from a high-throughput screen, with a more reproducible value of ~41 nM determined upon further optimization and testing.[1][9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Pip5K1C Signaling Pathway

Pip5K1C_Signaling cluster_membrane Plasma Membrane PI4P PI4P Pip5K1C Pip5K1C PI4P->Pip5K1C PIP2 PIP2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Talin Talin PIP2->Talin RAC1 RAC1 PIP2->RAC1 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Integrin Integrin Talin->Integrin Actin Actin Cytoskeleton Integrin->Actin RAC1->Actin Pip5K1C->PIP2 ATP UNC3230 UNC3230 UNC3230->Pip5K1C GPCR GPCR GPCR->PLC RTK RTK RTK->PI3K

Caption: Pip5K1C phosphorylates PI4P to produce PIP2, a key signaling lipid.

Experimental Workflow: Inhibitor Screening

Inhibitor_Screening_Workflow start Start: Kinase-focused Compound Library assay_prep Prepare Assay Components: - Recombinant human Pip5K1C - Fluorescently labeled PI(4)P substrate - ATP start->assay_prep screening High-Throughput Screening (Microfluidic Mobility Shift Assay) assay_prep->screening data_analysis Data Analysis: - Calculate % inhibition - Identify initial hits screening->data_analysis hit_confirmation Hit Confirmation: - Re-test hits in dose-response assays data_analysis->hit_confirmation potency_determination Determine IC50 values hit_confirmation->potency_determination selectivity_profiling Selectivity Profiling (e.g., competitive binding assays) potency_determination->selectivity_profiling mode_of_inhibition Determine Mode of Inhibition (ATP competition studies) potency_determination->mode_of_inhibition end End: Characterized Inhibitor selectivity_profiling->end mode_of_inhibition->end

Caption: Workflow for identifying and characterizing Pip5K1C inhibitors.

Detailed Experimental Protocols

Microfluidic Mobility Shift Assay for Pip5K1C Inhibition

This high-throughput assay is designed to identify inhibitors of Pip5K1C by measuring the conversion of a fluorescently labeled substrate to its phosphorylated product.[1][11]

Materials:

  • N-terminal His6-tagged full-length recombinant human Pip5K1C

  • Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate

  • ATP

  • Assay Buffer (e.g., containing 0.01% BSA, 1 mM DTT, protease and phosphatase inhibitors)

  • DMSO for compound dilution

  • Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)

Procedure:

  • Compound Preparation: Prepare a 10-point dose-response curve for each test compound by serial dilution in DMSO.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant Pip5K1C to a final concentration of 3 nM in assay buffer.

    • Prepare a substrate solution containing 1 µM fluorescently labeled PI(4)P and 15 µM ATP in assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add the Pip5K1C enzyme solution to each well and incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution to each well.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction (specific method will depend on the platform).

    • Analyze the reaction mixture using a microfluidic mobility shift assay platform. The instrument separates the fluorescently labeled substrate and product based on their different electrophoretic mobilities.

  • Data Analysis:

    • Quantify the amount of product formed by measuring the fluorescence intensity of the product peak relative to the sum of the substrate and product peaks.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol is used to assess the effect of Pip5K1C inhibition on neuronal signaling, specifically on changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.[2][12][13]

Materials:

  • Primary DRG neuron cultures

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, pH 7.3)

  • Agonists to stimulate DRG neurons (e.g., capsaicin, LPA)

  • Pip5K1C inhibitor (e.g., UNC3230)

  • Fluorescence microscopy imaging system with appropriate filters for the chosen dye.

Procedure:

  • Cell Loading:

    • Incubate cultured DRG neurons with 3-5 µM Fura-2 AM and 0.02% Pluronic F-127 in external solution for 30-60 minutes at 37°C.

    • Wash the cells with fresh external solution to remove excess dye.

  • Inhibitor Treatment:

    • Incubate the cells with the Pip5K1C inhibitor (e.g., 100 nM UNC3230) or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes) prior to imaging.

  • Imaging:

    • Mount the culture dish on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with external solution.

    • Acquire baseline fluorescence images at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

    • Apply the agonist (e.g., 1 µM capsaicin) via the perfusion system and continue to acquire images.

    • At the end of the experiment, apply a high concentration of KCl (e.g., 50 mM) to depolarize the neurons and confirm their viability.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (F340/F380 for Fura-2) for each cell over time.

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Quantify the peak response to the agonist in both inhibitor-treated and vehicle-treated cells to determine the effect of Pip5K1C inhibition.

In Vivo Inflammatory Pain Models

These models are used to evaluate the analgesic efficacy of Pip5K1C inhibitors in a physiologically relevant context of inflammatory pain.[14][15][16]

Materials:

  • Rodents (mice or rats)

  • Inflammatory agents: Carrageenan or Complete Freund's Adjuvant (CFA)

  • Pip5K1C inhibitor (e.g., UNC3230) and vehicle

  • Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

  • Syringes for intraplantar or intrathecal injections

Procedure:

  • Induction of Inflammation:

    • Carrageenan Model (Acute Inflammation): Inject a 1-3% solution of carrageenan in saline subcutaneously into the plantar surface of one hind paw.

    • CFA Model (Chronic Inflammation): Inject CFA into the plantar surface of one hind paw.

  • Drug Administration:

    • Administer the Pip5K1C inhibitor or vehicle via the desired route (e.g., intrathecal, intraperitoneal, or local intraplantar injection) at a specific time point relative to the induction of inflammation (either prophylactically or therapeutically).

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with calibrated von Frey filaments applied to the plantar surface of the inflamed and contralateral paws.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a noxious thermal stimulus (e.g., radiant heat) applied to the plantar surface of the paws.

    • Conduct behavioral testing at baseline (before inflammation) and at multiple time points after the induction of inflammation and drug administration.

  • Data Analysis:

    • Compare the paw withdrawal thresholds or latencies between the inhibitor-treated and vehicle-treated groups at each time point.

    • A significant increase in withdrawal threshold or latency in the inhibitor-treated group indicates an analgesic effect.

Conclusion

Pip5K1C is a multifaceted lipid kinase with a crucial role in cellular signaling and physiology. The availability of potent and selective inhibitors like UNC3230 has provided invaluable tools to probe its function in both normal and pathological states. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the physiological roles of Pip5K1C and to advance the development of novel therapeutics targeting this important enzyme. Future work should focus on the development of even more selective inhibitors and their evaluation in a broader range of disease models to fully realize the therapeutic potential of targeting Pip5K1C.

References

An In-depth Technical Guide to PIP5K1C Isoforms and Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), its isoforms, its central role in cellular signaling, and the specificity of inhibitors developed to target this enzyme. It includes quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Role of PIP5K1C in Cellular Signaling

Phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (PIP5K1C, also known as PIP5Kγ) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1] PIP2 is a key lipid second messenger localized primarily in the inner leaflet of the plasma membrane. It governs a multitude of fundamental cellular processes, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, endocytosis, and cell adhesion.[1][2]

The versatility of PIP2 stems from its dual function: it can directly interact with and modulate the activity of various proteins, or it can serve as a precursor for other critical second messengers. For instance, phospholipase C (PLC) hydrolyzes PIP2 to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), while Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3]

The PIP5K1C gene gives rise to multiple protein isoforms through alternative splicing.[4][5] These isoforms, such as the well-studied PIP5K1C-1 (90 kDa) and PIP5K1C-2, may exhibit distinct subcellular localizations and functions, adding a layer of complexity to the regulation of PIP2 signaling.[1][6] For example, isoform 2 has been detected in the cytoplasm, nucleus, and at adherens junctions, while isoform 3 is associated with intracellular vesicle-like structures.[1] Given its significant role in both normal physiology and disease states like chronic pain and cancer, PIP5K1C has emerged as an important therapeutic target.[7][8][9]

PIP5K1C Signaling Pathways

PIP5K1C is a central node in phosphoinositide signaling. Its primary function is the synthesis of PIP2, which lies at a critical branch point for multiple downstream pathways.

  • GPCR and PLC Signaling: Many G-protein coupled receptors (GPCRs) activate PLC, which cleaves PIP2 into IP3 and DAG. IP3 triggers calcium release from intracellular stores, while DAG activates protein kinase C (PKC), collectively modulating a wide array of cellular responses.[7]

  • PI3K/AKT Pathway: PIP2 is the substrate for PI3K, which generates PIP3. PIP3 recruits and activates downstream effectors like AKT, a central kinase in a pathway that promotes cell growth, proliferation, and survival.[10]

  • Actin Cytoskeleton and Cell Motility: PIP2 directly interacts with numerous actin-binding proteins to regulate actin polymerization and depolymerization. This function is vital for processes such as cell migration, focal adhesion dynamics, and phagocytosis.[1][10]

  • Endocytosis: PIP5K1C is required for clathrin-mediated endocytosis, playing a role in the assembly of clathrin-coated pits at the synapse.[1]

Below is a diagram illustrating the central role of PIP5K1C in the phosphoinositide signaling cascade.

PIP5K1C_Signaling_Pathway cluster_downstream Downstream Effectors PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 (PtdIns(4,5)P2) PIP5K1C->PIP2 Catalyzes PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K ActinProteins Actin-Binding Proteins PIP2->ActinProteins IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 Cytoskeleton Cytoskeletal Regulation ActinProteins->Cytoskeleton

Caption: PIP5K1C Signaling Cascade.

Inhibitor Specificity and Quantitative Data

The development of specific small-molecule inhibitors is essential for validating PIP5K1C as a therapeutic target and for dissecting its complex biology. An ideal inhibitor should exhibit high potency for PIP5K1C while showing minimal activity against other kinases, particularly other lipid kinases, to avoid off-target effects.

Several inhibitors have been identified, with varying degrees of potency and selectivity. UNC3230 was one of the first potent and well-characterized inhibitors to be discovered through a high-throughput screen.[7][11] More recently, highly potent and selective compounds have been developed, demonstrating sub-nanomolar activity.[8][9] The table below summarizes quantitative data for key PIP5K1C inhibitors.

InhibitorTarget(s)Potency MetricValue (nM)Notes
UNC3230 PIP5K1C, PIP4K2CIC₅₀120[11][12]ATP-competitive inhibitor.[11][12]
PIP5K1CKᵢ23[11][12]Also shows significant inhibition of PIP4K2C.[7][13]
UNC2828 PIP5K1CIC₅₀130[12][14]Shares the same thiazole carboxamide core as UNC3230.[12][14]
PIP5K1C-IN-1 PIP5K1CIC₅₀0.80[15]A novel bicyclic pyrazole with high potency and selectivity.[9]
PIP5K1C-IN-2 PIP5K1CIC₅₀5.9[15]A potent and selective inhibitor from the same series as this compound.[9]
UNI418 PIP5K1C, PIKfyveIC₅₀60.1[15]Dual inhibitor that blocks SARS-CoV-2 entry.[15]
PIK-93 PIP5K1CIC₅₀25,000[16]Primarily a PI3K inhibitor, showing weak activity against PIP5K1C.[16]

Experimental Protocols

Accurate assessment of enzyme activity and inhibitor potency is fundamental to kinase drug discovery. Below are detailed methodologies for a PIP5K1C kinase assay and a general workflow for determining inhibitor selectivity.

Protocol: Microfluidic Mobility Shift Kinase Assay

This high-throughput assay measures the conversion of a fluorescently labeled substrate to its product.[11][17] It is highly reproducible and avoids the use of radioisotopes.[11]

1. Reagents and Materials:

  • Enzyme: Recombinant human PIP5K1C (N-terminal His6-tagged, full length).
  • Substrate: Fluorescently labeled PI(4)P (e.g., BODIPY-TMR-PI(4)P).
  • Co-substrate: Adenosine triphosphate (ATP).
  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, CHAPS, and BSA.
  • Test Compounds: Dissolved in 100% DMSO.
  • Detection System: Microfluidic capillary electrophoresis platform (e.g., PerkinElmer LabChip EZ Reader).

2. Assay Procedure:

  • Enzyme Preparation: Thaw recombinant PIP5K1C on ice and dilute to the desired working concentration (e.g., 6 nM for a 2x solution) in Kinase Assay Buffer. A final concentration of 3 nM is often used.[11][18]
  • Compound Plating: Serially dilute test compounds in DMSO, then further dilute in Kinase Assay Buffer. Transfer the compound solutions to the final assay plate. The final DMSO concentration should be kept low (e.g., < 0.5%) to avoid enzyme inhibition.[18]
  • Substrate Preparation: Prepare a 2x substrate solution containing fluorescently labeled PI(4)P and ATP in Kinase Assay Buffer. Optimal concentrations are determined empirically but are often near the Michaelis constant (Km) for each substrate (e.g., 2 µM PI(4)P and 30 µM ATP for final concentrations of 1 µM and 15 µM, respectively).[11][18] The reported Km of ATP for PIP5K1C is 15 µM.[11][17]
  • Reaction Initiation: Add the 2x enzyme solution to the wells containing the test compounds. Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
  • Start Reaction: Initiate the kinase reaction by adding the 2x substrate/ATP solution to all wells.
  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes) to allow for ~30% substrate-to-product conversion in the uninhibited control wells.[11][18]
  • Reaction Termination & Detection: Stop the reaction by adding a stop buffer. Analyze the samples on the microfluidic platform, which separates the charged substrate from the more negatively charged product based on electrophoretic mobility.
  • Data Analysis: The percentage of substrate conversion is calculated by the instrument's software. The percent inhibition for each compound concentration is determined relative to high (no enzyme) and low (DMSO vehicle) controls. IC₅₀ values are then calculated by fitting the data to a four-parameter dose-response curve.

Workflow for Inhibitor Selectivity Profiling

Determining the selectivity of a lead compound is a critical step. This is typically achieved by screening the compound against a large panel of kinases.

Inhibitor_Screening_Workflow Start Identify Potent Hits from Primary Screen SingleDose Single-Dose Screening (e.g., 1 µM) against Kinase Panel Start->SingleDose AnalyzeHits Identify Off-Targets (e.g., >70% Inhibition) SingleDose->AnalyzeHits DoseResponse Generate 10-Point Dose-Response Curves for Primary & Off-Targets AnalyzeHits->DoseResponse Hits Selectivity Determine Selectivity Profile AnalyzeHits->Selectivity No Significant Hits CalcIC50 Calculate IC₅₀ Values DoseResponse->CalcIC50 CalcIC50->Selectivity

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

The Challenge of Isoform-Specific Inhibition

While potent inhibitors for PIP5K1C have been developed, achieving specificity between the different PIP5K1C isoforms remains a significant challenge. The catalytic domains of the isoforms are highly conserved, making it difficult to design small molecules that can distinguish between them.

However, the existence of distinct splice variants with unique localizations and functions suggests that isoform-specific inhibitors would be invaluable research tools and could potentially lead to therapeutics with improved efficacy and reduced side effects.[5] For instance, an inhibitor that selectively targets a nuclear isoform over a plasma membrane-bound isoform could uncouple the distinct roles of PIP2 pools in different cellular compartments.

The logical relationship between different levels of inhibitor specificity is illustrated below.

Inhibitor_Specificity_Logic Broad Broad-Spectrum Kinase Inhibitor Lipid Pan-Lipid Kinase Inhibitor Broad->Lipid More Selective PIP5K Pan-PIP5K Family Inhibitor Lipid->PIP5K More Selective PIP5K1C Pan-PIP5K1C Isoform Inhibitor (e.g., UNC3230) PIP5K->PIP5K1C More Selective Isoform Isoform-Specific PIP5K1C Inhibitor (Hypothetical) PIP5K1C->Isoform Ultimate Goal

Caption: Hierarchy of Kinase Inhibitor Specificity.

Conclusion

PIP5K1C is a central enzyme in cellular signaling, producing the vital lipid messenger PIP2. Its involvement in numerous physiological and pathological processes has made it an attractive target for therapeutic intervention. The development of potent inhibitors like UNC3230 and the newer, highly selective bicyclic pyrazoles has provided powerful tools to probe PIP5K1C function. However, significant challenges remain, chief among them the development of inhibitors that can discriminate between the various PIP5K1C isoforms. Future success in creating such isoform-specific molecules will be critical to fully unravel the distinct roles of each variant and to develop next-generation therapeutics with enhanced precision and safety profiles.

References

A Technical Guide to Cellular Pathways Regulated by Pip5K1C Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a pivotal lipid second messenger. PI(4,5)P₂ orchestrates a multitude of cellular processes by acting as a direct signaling molecule, a docking site for proteins at the plasma membrane, and a precursor for other key messengers like inositol 1,4,5-trisphosphate (IP₃), diacylglycerol (DAG), and phosphatidylinositol 3,4,5-trisphosphate (PIP₃). Consequently, the regulation of Pip5K1C activity is fundamental to the control of signal transduction, actin cytoskeleton dynamics, cell adhesion and migration, and vesicle trafficking. Dysregulation of Pip5K1C has been implicated in numerous pathologies, including cancer, neurological disorders, and pain sensitization, making it an important subject of investigation for therapeutic development. This document provides a comprehensive overview of the core cellular pathways governed by Pip5K1C, details of its protein interactions, quantitative data on its enzymatic activity, and methodologies for its study.

Core Enzymatic Function of Pip5K1C

The primary function of Pip5K1C is to catalyze the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) at the D-5 position of the inositol ring, using ATP as the phosphate donor. This reaction produces phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and ADP[1][2][3]. This is considered the predominant pathway for the synthesis of the bulk of cellular PI(4,5)P₂[2][3][4].

The generated PI(4,5)P₂ is a versatile signaling lipid primarily located on the inner leaflet of the plasma membrane[5]. Its downstream influence is exerted through several mechanisms:

  • Direct Effector Binding: PI(4,5)P₂ directly binds and recruits numerous proteins to the plasma membrane, often through specific lipid-binding domains like Pleckstrin homology (PH) domains, to regulate their activity and localization[5].

  • Precursor to Second Messengers: It serves as a substrate for other enzymes. Phospholipase C (PLC) hydrolyzes PI(4,5)P₂ to produce IP₃ and DAG, which are central to calcium signaling and Protein Kinase C (PKC) activation[1][6].

  • Substrate for PI3K: PI(4,5)P₂ is phosphorylated by Class I phosphoinositide 3-kinases (PI3Ks) to generate PIP₃, a critical messenger in pathways like the PI3K/Akt signaling cascade[2].

Pip5K1C_Core_Function cluster_membrane Plasma Membrane (Inner Leaflet) PI4P PI4P (Phosphatidylinositol 4-phosphate) PIP5K1C Pip5K1C PI4P->PIP5K1C Substrate PIP2 PI(4,5)P₂ (Phosphatidylinositol 4,5-bisphosphate) PIP5K1C->PIP2 Synthesizes ADP ADP PIP5K1C->ADP ATP ATP ATP->PIP5K1C caption Pip5K1C catalyzes the conversion of PI4P to PI(4,5)P₂.

Caption: Core enzymatic reaction catalyzed by Pip5K1C.

Cellular Signaling Pathways Regulated by Pip5K1C

Focal Adhesion Dynamics and Cell Migration

Pip5K1C is a master regulator of focal adhesions (FAs), the multi-protein structures that link the actin cytoskeleton to the extracellular matrix. The precise spatial and temporal synthesis of PI(4,5)P₂ at these sites is essential for cell adhesion, migration, and invasion[7][8].

  • Recruitment and Activation: Pip5K1C is recruited to FAs through a direct interaction with the FERM domain of talin[8][9]. This interaction is stimulated by growth factors and is critical for the assembly of talin into nascent adhesions at the leading edge of migrating cells[2][9].

  • Regulation of Talin-Integrin Interaction: The PI(4,5)P₂ produced by Pip5K1C is required for the activation of vinculin and modulates the interaction between talin and β-integrins, thereby strengthening the cytoskeletal-ECM linkage[1][2][7].

  • Dynamic Turnover: The dynamic assembly and disassembly of FAs, a prerequisite for cell movement, is tightly controlled. The E3 ubiquitin ligase HECTD1 ubiquitinates Pip5K1C, leading to its degradation. This removal of Pip5K1C from the talin complex after on-site PI(4,5)P₂ production is a crucial step for FA turnover and efficient cell migration[8].

Focal_Adhesion_Pathway cluster_FA Focal Adhesion Complex Integrin Integrin Talin Talin Integrin->Talin binds PIP5K1C Pip5K1C Talin->PIP5K1C recruits Actin Actin Cytoskeleton Talin->Actin links to PIP2 PI(4,5)P₂ PIP5K1C->PIP2 produces Mig Cell Migration & FA Dynamics PIP5K1C->Mig Vinculin Vinculin PIP2->Vinculin activates Vinculin->Actin links to HECTD1 HECTD1 (E3 Ligase) HECTD1->PIP5K1C Ubiquitylates for degradation HECTD1->Mig enables turnover caption Pip5K1C regulation of focal adhesion dynamics.

Caption: Pip5K1C regulation of focal adhesion dynamics.

Actin Cytoskeleton Organization

The organization of the actin cytoskeleton is profoundly influenced by PI(4,5)P₂, which regulates the function of numerous actin-binding proteins[10][11][12]. Pip5K1C-mediated synthesis of PI(4,5)P₂ is therefore central to processes like cell motility, phagocytosis, and cytokinesis[4][11].

  • Actin Polymerization: PI(4,5)P₂ promotes actin polymerization by activating proteins such as N-WASP, which in turn activates the Arp2/3 complex to nucleate new actin filaments.

  • RAC1-Dependent Reorganization: Pip5K1C activity is required for RAC1-dependent reorganization of actin filaments[1][2][13].

  • RhoA Regulation: Studies involving the depletion of Pip5K1C isoforms have revealed complex roles. Depletion of the gamma isoform leads to an increase in actin stress fibers, which is associated with elevated RhoA activity[14]. This suggests that under normal conditions, Pip5K1C-generated PI(4,5)P₂ pools may function to spatially restrict or inhibit RhoA signaling pathways[14].

  • Phagocytosis: During phagocytosis, Pip5K1C, along with Pip5K1A, is required for distinct, sequential steps of actin remodeling[1][2]. Pip5K1C specifically helps generate a pool of PI(4,5)P₂ that facilitates particle attachment by inducing controlled actin depolymerization[1][15].

Vesicle Trafficking: Endocytosis and Exocytosis

Pip5K1C is a key component of the machinery governing vesicle transport, particularly at the synapse.

  • Clathrin-Mediated Endocytosis: Pip5K1C plays a crucial role in clathrin-mediated endocytosis through its interaction with the AP-2 adaptor complex[1][2][13]. The localized synthesis of PI(4,5)P₂ is essential for the recruitment of clathrin and other endocytic proteins to the plasma membrane, driving the assembly of clathrin-coated pits[1][13].

  • Synaptic Vesicle Cycling: At the synapse, Pip5K1C controls the plasma membrane pool of PI(4,5)P₂ implicated in both synaptic vesicle endocytosis and exocytosis, ensuring efficient neurotransmission[1][9][13].

Vesicle_Trafficking_Workflow cluster_membrane Plasma Membrane PIP5K1C Pip5K1C AP2 AP-2 Complex PIP5K1C->AP2 interacts with PIP2 PI(4,5)P₂ PIP5K1C->PIP2 produces Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Assembly Clathrin->CCP PIP2->AP2 recruits Endo Endocytosis CCP->Endo caption Role of Pip5K1C in clathrin-mediated endocytosis.

Caption: Role of Pip5K1C in clathrin-mediated endocytosis.

Calcium (Ca²⁺) Signaling

Pip5K1C activity is upstream of intracellular calcium signaling pathways, which are critical for a vast array of cellular functions, from muscle contraction to gene expression and neuronal activity[6].

  • IP₃ Generation: Upon stimulation of Gq-coupled G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC then hydrolyzes the PI(4,5)P₂ synthesized by Pip5K1C into IP₃ and DAG[6][16].

  • Ca²⁺ Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol[5][16].

  • Physiological Relevance: This Pip5K1C-PLC-IP₃-Ca²⁺ axis is implicated in diverse processes, including pain sensitization, where pronociceptive receptors signal via PI(4,5)P₂ hydrolysis[6][17], and the regulation of osteoblast differentiation via CaMK2 activation[16].

Calcium_Signaling_Pathway cluster_products Hydrolysis Products GPCR GPCR / RTK PLC PLC GPCR->PLC activates PIP2 PI(4,5)P₂ (from Pip5K1C) PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto triggers release caption Pip5K1C-dependent calcium signaling pathway.

Caption: Pip5K1C-dependent calcium signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. Pip5K1C provides the essential substrate for the activation of this pathway.

  • PIP₃ Synthesis: Upon stimulation by growth factors, Class I PI3Ks are recruited to the plasma membrane and phosphorylate PI(4,5)P₂ at the 3-position of the inositol ring to generate PIP₃[18].

  • Akt Activation: PIP₃ acts as a docking site for proteins containing PH domains, most notably Akt (Protein Kinase B) and its upstream activator PDK1. This co-localization at the membrane facilitates the phosphorylation and full activation of Akt.

  • Cellular Consequences: Loss of Pip5K1C has been shown to impair PI3K/Akt activation in response to growth factors or extracellular matrix proteins in tumor cells[7]. This highlights the direct upstream role of Pip5K1C in controlling the flux through this critical pro-survival pathway.

Summary of Quantitative Data

Quantitative analysis of Pip5K1C's enzymatic properties is crucial for inhibitor development and for understanding its cellular regulation.

ParameterValueConditions / NotesSource
ATP Km 15 µMAssayed with recombinant human Pip5K1C and 1 µM PI(4)P substrate.[19][20]
Specific Activity 8,150 nmol/min/mgDetermined using an ADP-Glo™ kinase assay.[21]
Substrate Conc. 50 µMPI(4)P:PS used in an ADP-Glo kinase assay.[22]
IC₅₀: Wortmannin 100,000 nMA general PI3K inhibitor, shows very weak activity against Pip5K1C.[23]
IC₅₀: LY294002 100,000 nMA general PI3K inhibitor, shows very weak activity against Pip5K1C.[23]
IC₅₀: PIK-93 25,000 nMA PI3K/PI4K inhibitor, shows weak activity against Pip5K1C.[22]
Identified Inhibitor UNC3230A potent small molecule inhibitor identified via high-throughput screening.[6][17][19]

Experimental Protocols

Protocol: In Vitro Pip5K1C Kinase Activity Assay (ADP-Glo™ Format)

This protocol outlines a method to measure the enzymatic activity of Pip5K1C by quantifying the amount of ADP produced.

1. Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where Pip5K1C converts PI4P and ATP into PI(4,5)P₂ and ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light, which is quantified by a luminometer. The light signal is directly proportional to the ADP concentration and thus to the kinase activity.

2. Materials:

  • Active recombinant human Pip5K1C (e.g., Sino Biological, Cat #: P16-102CG)[21]

  • Substrate: Phosphatidylinositol 4-phosphate (PI4P) mixed with phosphatidylserine (PS) (e.g., PI(4)P:PS at 50 µM)[22]

  • ATP solution (e.g., 10 µM final concentration)[22]

  • Kinase Dilution Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well opaque plates

  • Luminometer

3. Methodology:

  • Thaw all reagents on ice. Prepare serial dilutions of the Pip5K1C enzyme in Kinase Dilution Buffer to determine the optimal concentration[21].

  • In a pre-cooled 96-well opaque plate, add the reaction components:

    • Kinase Dilution Buffer

    • Pip5K1C enzyme

    • PI(4)P:PS substrate

  • Set up blank controls containing all components except the substrate[21].

  • Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.

  • Incubate the plate at the desired temperature (e.g., 30°C) for a set period (e.g., 40-60 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding an equal volume (25 µL) of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate specific activity using the formula: (pmol of ADP produced) / (reaction time in min * enzyme amount in mg)[21].

Protocol: Measurement of Cellular PI(4,5)P₂ Levels using a GFP Reporter

This protocol describes a widely used method to visualize and quantify the relative levels and localization of PI(4,5)P₂ in living cells[5].

1. Principle: The method relies on the expression of a fusion protein consisting of the Pleckstrin homology (PH) domain of phospholipase C delta 1 (PLCδ1) and Green Fluorescent Protein (GFP). The PH-PLCδ1 domain binds with high affinity and specificity to PI(4,5)P₂[5]. When expressed in cells, the PH-PLCδ1-GFP probe localizes to membranes rich in PI(4,5)P₂, primarily the inner leaflet of the plasma membrane. Changes in cellular PI(4,5)P₂ levels or distribution can be monitored by observing changes in the fluorescence pattern of the probe using confocal microscopy.

2. Materials:

  • Mammalian cell line of interest

  • Cell culture reagents (media, serum, etc.)

  • Plasmid DNA encoding PH-PLCδ1-GFP

  • Transfection reagent (e.g., Lipofectamine)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

3. Methodology:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the PH-PLCδ1-GFP plasmid according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow cells to express the probe for 24-48 hours.

  • Experimental Treatment:

    • Apply experimental treatments (e.g., drug compounds, growth factors) to the transfected cells. Include appropriate vehicle controls.

  • Image Acquisition:

    • Visualize the cells using a confocal microscope.

    • Acquire images of the GFP fluorescence. Ensure that imaging parameters (laser power, gain, pinhole) are kept constant across all experimental groups to allow for quantitative comparison.

  • Data Analysis and Quantification:

    • The subcellular localization of PI(4,5)P₂ is often analyzed by quantifying the ratio of the fluorescence intensity at the plasma membrane to the intensity in the cytosol[5].

    • Using image analysis software, define regions of interest (ROIs) for the plasma membrane and a corresponding cytosolic area for each cell.

    • Measure the mean fluorescence intensity in each ROI.

    • Calculate the membrane/cytosol intensity ratio for each cell.

    • Perform statistical analysis on the ratios obtained from multiple cells (typically 10-20 cells per condition from at least three independent experiments)[5]. A decrease in this ratio indicates a depletion of PI(4,5)P₂ from the plasma membrane.

Conclusion

Pip5K1C is a central node in cellular signaling, primarily through its synthesis of the lipid messenger PI(4,5)P₂. Its activity is integral to the structural integrity and dynamic behavior of the cell via its control over the actin cytoskeleton and focal adhesions. Furthermore, it serves as a critical upstream regulator of potent signaling cascades involving second messengers like IP₃, DAG, and PIP₃, thereby influencing everything from calcium homeostasis to cell survival and proliferation. The deep involvement of Pip5K1C in such fundamental processes makes it a compelling target for further research and for the development of novel therapeutics aimed at modulating its activity in various disease states.

References

The Pivotal Role of Pip5K1C in Orchestrating Cell Adhesion and Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a critical enzyme in cellular signaling, catalyzing the synthesis of the lipid second messenger phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This phosphoinositide plays a central role in a myriad of cellular processes, most notably the dynamic regulation of the actin cytoskeleton, vesicle trafficking, and the formation and turnover of focal adhesions. Consequently, Pip5K1C is a key regulator of cell adhesion and migration, processes fundamental to physiological phenomena such as development and wound healing, as well as pathological conditions including cancer metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which Pip5K1C governs cell adhesion and migration, offering a comprehensive resource for researchers and professionals in drug development. We will delve into the intricate signaling pathways, present quantitative data on its functional impact, and provide detailed experimental protocols for its study.

Core Function and Regulation of Pip5K1C

Pip5K1C's primary function is the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate PI(4,5)P2.[1][2][3][4] This reaction is a key step in maintaining the plasma membrane pool of PI(4,5)P2, a lipid that acts as a docking site for a multitude of proteins and as a precursor for other signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] The activity and localization of Pip5K1C are tightly regulated through various mechanisms, including protein-protein interactions and post-translational modifications.

A crucial interaction for Pip5K1C's role in cell adhesion is its binding to the FERM domain of talin, a large cytoskeletal protein that links integrins to the actin cytoskeleton.[5] This interaction not only localizes Pip5K1C to focal adhesions but also stimulates its kinase activity.[6] Conversely, the interaction can be modulated by phosphorylation. For instance, phosphorylation of Pip5K1C on serine 650 by kinases such as Cdk5 and MAPK can block its binding to talin, while phosphorylation on tyrosine 649 is necessary for its targeting to focal adhesions.[6][7]

Pip5K1C in Cell Adhesion: A Focus on Focal Adhesions

Cell adhesion to the extracellular matrix (ECM) is mediated by integrin-based structures called focal adhesions. Pip5K1C is indispensable for the dynamics of these structures.[1][3][6] By generating PI(4,5)P2 locally at focal adhesions, Pip5K1C facilitates the recruitment and activation of key focal adhesion proteins.

The Pip5K1C-talin interaction is central to this process. Talin exists in an autoinhibited state, and its activation is a critical step in integrin activation ("inside-out signaling"). PI(4,5)P2 produced by Pip5K1C promotes the conformational opening of talin, allowing it to bind to and activate integrins.[8] This, in turn, strengthens the cell's adhesion to the ECM. Furthermore, the localized synthesis of PI(4,5)P2 by Pip5K1C is required for the efficient assembly of talin into nascent adhesions at the leading edge of migrating cells.[1][2][6] Depletion of Pip5K1C leads to severe cell attachment defects and altered focal adhesion dynamics.[9]

The interplay between Pip5K1C and Rho family GTPases also governs focal adhesion dynamics. For example, Pip5K1C-mediated PI(4,5)P2 production is involved in the RAC1-dependent reorganization of actin filaments.[1][2][3]

Signaling Pathway: Pip5K1C and Talin in Focal Adhesion Assembly

Pip5K1C_Talin_FA cluster_membrane Plasma Membrane cluster_cytosol Cytosol Integrin_inactive Integrin (Inactive) Integrin_active Integrin (Active) Integrin_inactive->Integrin_active FA Focal Adhesion Assembly Integrin_active->FA Pip5K1C_node Pip5K1C PIP2 PI(4,5)P2 Pip5K1C_node->PIP2 phosphorylates Talin_inactive Talin (Autoinhibited) Pip5K1C_node->Talin_inactive interacts with PI4P PI4P PI4P->Pip5K1C_node PIP2->Talin_inactive Talin_active Talin (Active) Talin_inactive->Talin_active Conformational Change Talin_active->Integrin_inactive binds & activates Actin Actin Cytoskeleton Talin_active->Actin links to Actin->FA

Caption: Pip5K1C interaction with talin at the plasma membrane leads to PI(4,5)P2 production, talin activation, and subsequent integrin activation, driving focal adhesion assembly.

Pip5K1C in Cell Migration: A Multifaceted Role

Cell migration is a complex, cyclical process involving cell polarization, protrusion of the leading edge, formation of new adhesions, and retraction of the rear. Pip5K1C is implicated in multiple stages of this cycle.

At the leading edge of migrating cells, Pip5K1C is required for the formation of lamellipodia and membrane ruffles, which are actin-driven protrusions.[10][11] This is achieved through the localized synthesis of PI(4,5)P2, which regulates the activity of various actin-binding proteins, leading to actin polymerization.[12][13] In some contexts, the recruitment of Pip5K1C to the leading edge is facilitated by proteins like CLIC1, which is upregulated in some cancers and promotes metastasis.[14][15][16]

Pip5K1C also plays a role in the retraction of the cell rear during directed migration.[1][2] This process requires the disassembly of focal adhesions at the trailing edge, and while the precise mechanism is still under investigation, it is clear that the spatial regulation of Pip5K1C activity is crucial. In neutrophils, for instance, Pip5K1C is involved in RhoA activation, which is necessary for firm adhesion, while also being polarized to allow for lamellipodia formation required for migration.[17]

Quantitative Data on Pip5K1C's Impact on Cell Migration
Cell TypeExperimental ConditionParameter MeasuredResultReference
Differentiated HL-60 neutrophilsOverexpression of Pip5K1CMigration Speed1.23 ± 0.6 µm/min (vs. 9.0 ± 2.4 µm/min in WT)[18]
HeLa cellsDepletion of Pip5K1gammaChemotaxisDecreased[19]
HeLa cellsDepletion of Pip5K1gammaAdhesion to fibronectinIncreased[19]
HeLa cellsDepletion of Pip5K1gammaFocal Adhesion Turnover48% slower[19]
Breast cancer cellsDepletion of Pip5K1CCell MigrationInhibited[20]
4T1 breast cancer cellsKnockout of Pip5K1CTumor Progression and MetastasisNoteworthy reduction[20]

Signaling Pathway: Pip5K1C in Growth Factor-Stimulated Cell Migration

Pip5K1C_Migration GF Growth Factor (e.g., EGF) GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Rac1 Rac1 Akt->Rac1 activates Pip5K1C_node Pip5K1C Rac1->Pip5K1C_node recruits & activates PIP2 PI(4,5)P2 Pip5K1C_node->PIP2 synthesizes Actin Actin Polymerization (Lamellipodia formation) PIP2->Actin FA_leading Nascent Adhesion Formation PIP2->FA_leading Migration Directional Cell Migration Actin->Migration FA_leading->Migration

Caption: Growth factor signaling activates a cascade involving PI3K, Akt, and Rac1, leading to Pip5K1C activation at the leading edge, PI(4,5)P2 synthesis, and subsequent actin polymerization and adhesion formation, driving directional cell migration.

Experimental Protocols for Studying Pip5K1C in Cell Adhesion and Migration

Cell Migration Assays

A. Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells towards a chemoattractant.

  • Principle: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

  • Protocol:

    • Coat the underside of the Transwell membrane (typically 8 µm pores) with an ECM protein (e.g., 10 µg/mL fibronectin) and incubate for 1 hour at 37°C.

    • Starve cells (e.g., in serum-free media) for 4-6 hours.

    • Resuspend cells in serum-free media and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber.

    • Add media containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.

    • Incubate for 4-24 hours at 37°C in a CO2 incubator.

    • Remove non-migrated cells from the upper side of the membrane with a cotton swab.

    • Fix the migrated cells on the lower side of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% crystal violet for 20 minutes.

    • Wash the membrane and allow it to dry.

    • Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in multiple fields of view under a microscope.

B. Wound Healing (Scratch) Assay

This assay measures collective cell migration.

  • Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

  • Protocol:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a scratch in the monolayer using a sterile pipette tip or a specialized wound healing tool.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh culture medium.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) using a phase-contrast microscope.

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure.

Cell Adhesion Assays
  • Principle: This assay quantifies the ability of cells to adhere to a substrate coated with an ECM protein.

  • Protocol:

    • Coat the wells of a 96-well plate with an ECM protein (e.g., fibronectin, collagen) and incubate overnight at 4°C.

    • Block non-specific binding sites with 1% BSA for 1 hour at 37°C.

    • Harvest cells and resuspend them in serum-free medium.

    • Seed a defined number of cells (e.g., 5 x 10^4) into each well and allow them to adhere for a specific time (e.g., 30-60 minutes) at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Quantify the number of adherent cells. This can be done by staining with crystal violet (as in the Transwell assay) or by using a metabolic assay like MTT or by pre-labeling the cells with a fluorescent dye.

Focal Adhesion Analysis
  • Principle: Immunofluorescence microscopy is used to visualize and quantify focal adhesions.

  • Protocol:

    • Plate cells on glass coverslips coated with an ECM protein.

    • Allow cells to adhere and spread for a desired time.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against a focal adhesion marker (e.g., vinculin, paxillin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Optionally, co-stain for F-actin with fluorescently labeled phalloidin.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images to quantify the number, size, and distribution of focal adhesions per cell using image analysis software.

Experimental Workflow: Studying the Effect of Pip5K1C Knockdown on Cell Migration

experimental_workflow start Start: Culture Cells (e.g., HeLa) transfection Transfect with siRNA (Control vs. Pip5K1C) start->transfection incubation Incubate for 48-72 hours transfection->incubation verification Verify Knockdown (Western Blot / qPCR) incubation->verification migration_assay Perform Migration Assay (e.g., Transwell) verification->migration_assay Successful Knockdown adhesion_assay Perform Adhesion Assay verification->adhesion_assay fa_analysis Focal Adhesion Staining (Immunofluorescence) verification->fa_analysis data_analysis Data Acquisition & Analysis (Microscopy, Plate Reader) migration_assay->data_analysis adhesion_assay->data_analysis fa_analysis->data_analysis conclusion Conclusion on Pip5K1C's Role in Migration and Adhesion data_analysis->conclusion

Caption: A typical experimental workflow to investigate the role of Pip5K1C in cell adhesion and migration using siRNA-mediated knockdown.

Implications for Drug Development

The central role of Pip5K1C in cell migration, particularly in the context of cancer metastasis, makes it an attractive target for therapeutic intervention.[14][15][20][21] The development of specific inhibitors of Pip5K1C could potentially limit the invasive capacity of tumor cells. Several small molecule inhibitors of Pip5K1C have been identified, such as UNC3230.[22][23] However, ensuring isoform specificity to avoid off-target effects on other PIP kinases is a significant challenge.[22]

Furthermore, understanding the specific contexts in which cancer cells become dependent on Pip5K1C for their migratory and invasive properties is crucial. For example, some cancer cells with low levels of Pip5K1C may be more susceptible to inhibitors of other lipid kinases like PIKFYVE.[24][25] This suggests that the expression level of Pip5K1C could serve as a biomarker to guide therapeutic strategies.

Conclusion

Pip5K1C is a master regulator of cell adhesion and migration through its synthesis of the signaling lipid PI(4,5)P2. Its intricate regulation and its multifaceted roles at the leading edge and trailing edge of migrating cells underscore its importance in both normal physiology and disease. The continued elucidation of the signaling networks in which Pip5K1C participates will undoubtedly open new avenues for therapeutic intervention, particularly in the fight against cancer metastasis. This guide provides a foundational understanding of Pip5K1C's function and the methodologies to study it, serving as a valuable resource for the scientific community.

References

Therapeutic Potential of Pip5K1C Inhibition in Chronic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pain remains a significant global health challenge with a pressing need for novel, more effective therapeutic interventions. Current analgesics often lack efficacy and are associated with dose-limiting side effects. This technical guide explores the emerging and promising therapeutic strategy of targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (Pip5K1C) for the management of chronic pain. Pip5K1C is a critical enzyme in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule in nociceptive pathways. By controlling the availability of PIP2, Pip5K1C acts as a central node for integrating signals from multiple pain-producing receptors. This guide provides an in-depth overview of the mechanism of action, preclinical evidence, and experimental methodologies related to Pip5K1C inhibition as a potential therapy for chronic pain.

Introduction: The Unmet Need in Chronic Pain Management

Chronic pain, defined as pain that persists for more than three months, is a debilitating condition affecting a substantial portion of the global population. It can arise from various etiologies, including inflammation, nerve injury (neuropathic pain), and diseases like osteoarthritis and cancer.[1] The socioeconomic burden of chronic pain is immense, encompassing direct healthcare costs and indirect costs from lost productivity.[2]

Existing pharmacological treatments for chronic pain, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are often inadequate and carry significant risks, including addiction, tolerance, and gastrointestinal complications.[3] Consequently, there is a critical need to identify and validate novel molecular targets for analgesic drug development that offer improved efficacy and safety profiles.[4] A promising approach is to target downstream convergence points in nociceptive signaling pathways, thereby inhibiting the activity of multiple pain-promoting receptors simultaneously.[5]

The Central Role of PIP2 in Nociceptive Signaling

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a low-abundance phospholipid in the inner leaflet of the plasma membrane that plays a pivotal role in signal transduction.[6] In the context of pain, PIP2 is a critical substrate for phospholipase C (PLC), an enzyme activated by a wide array of pronociceptive G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5] The hydrolysis of PIP2 by PLC generates two key second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7]

  • Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC).[7]

The concerted action of Ca2+ and PKC enhances neuronal excitability and sensitizes nociceptors, a key process in the transition from acute to chronic pain.[7] Furthermore, PIP2 directly modulates the activity of several ion channels crucial for nociception, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key sensor of noxious heat and inflammatory mediators.[5][8] Given its central role, the regulation of PIP2 levels presents an attractive strategy for controlling nociceptive signaling.[4]

Pip5K1C: A Dominant PIP2-Synthesizing Enzyme in Sensory Neurons

The synthesis of PIP2 from its precursor, phosphatidylinositol 4-phosphate (PI4P), is catalyzed by a family of enzymes known as Type I Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5K1s).[7] There are three mammalian isoforms: Pip5K1A, Pip5K1B, and Pip5K1C (also known as Pip5K1γ).[7]

Studies have revealed that Pip5K1C is the predominantly expressed isoform in dorsal root ganglia (DRG) neurons, the primary sensory neurons that transmit pain signals from the periphery to the central nervous system.[7][9][10] Crucially, research has demonstrated that Pip5K1C is responsible for generating at least half of the total PIP2 pool within these neurons.[7][9][10] This makes Pip5K1C a key regulator of PIP2 availability and, consequently, a critical controller of nociceptive signaling and sensitization.[5][7]

Therapeutic Potential: Preclinical Evidence for Pip5K1C Inhibition

The therapeutic potential of targeting Pip5K1C for chronic pain is supported by robust preclinical evidence from both genetic and pharmacological studies.

Genetic Evidence in Murine Models

Mice with a heterozygous knockout of the Pip5k1c gene (Pip5k1c+/-) have provided invaluable insights into the role of this enzyme in pain processing. These mice, which have a roughly 50% reduction in Pip5K1C levels, exhibit a significant pain-resistant phenotype.[7][9][10]

ParameterWild-Type (WT) MicePip5k1c+/- MiceKey FindingCitation
PIP2 Levels in DRG Neurons NormalReduced by ~50%Pip5K1C is a major contributor to the PIP2 pool in sensory neurons.[7][11]
Pronociceptive Receptor Signaling (LPA & PGE2) Robust Ca2+ responseAttenuated Ca2+ responseReduced Pip5K1C levels dampen signaling downstream of key pain-mediating GPCRs.[7]
TRPV1 Sensitization by LPA SensitizedNot sensitized (desensitized)Pip5K1C is required for the sensitization of this critical pain-sensing ion channel.[7]
Nocifensive Licking Behavior (LPA & PGE2 injection) Pronounced lickingSignificantly less lickingReduced Pip5K1C activity translates to reduced pain-like behaviors in vivo.[7]
Thermal Hypersensitivity (Inflammatory & Neuropathic Pain Models) PresentSignificantly reducedInhibition of Pip5K1C alleviates heat-related pain in chronic pain models.[7][8][9]
Mechanical Allodynia (Inflammatory & Neuropathic Pain Models) PresentSignificantly reducedInhibition of Pip5K1C alleviates touch-related pain in chronic pain models.[7][8][9]

Table 1: Summary of Phenotypes in Pip5k1c+/- Mice.

Pharmacological Inhibition with UNC3230

To further validate Pip5K1C as a druggable target, a high-throughput screen was conducted to identify small molecule inhibitors. This effort led to the discovery of UNC3230 , a novel and selective inhibitor of Pip5K1C.[7][9][10] Pharmacological studies with UNC3230 have corroborated the findings from the genetic models.[7][8]

ParameterVehicle ControlUNC3230 TreatmentKey FindingCitation
PIP2 Levels in DRG Neurons NormalReducedPharmacological inhibition of Pip5K1C effectively lowers PIP2 levels in sensory neurons.[7][9][10]
Pronociceptive Receptor Signaling NormalAttenuatedUNC3230 blocks the signaling cascade initiated by pain-producing molecules.[7]
Thermal and Mechanical Hypersensitivity (in vivo) PresentAttenuated upon local administrationLocal delivery of a Pip5K1C inhibitor can produce an analgesic effect.[7][9][10]

Table 2: Effects of the Pip5K1C Inhibitor UNC3230.

Signaling Pathways and Experimental Workflows

Pip5K1C-Mediated Nociceptive Signaling Pathway

The following diagram illustrates the central role of Pip5K1C in the nociceptive signaling cascade.

Pip5K1C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pronociceptive Ligands Pronociceptive Ligands (e.g., LPA, PGE2, Bradykinin) GPCR GPCR / RTK Pronociceptive Ligands->GPCR Activate PLC PLC GPCR->PLC Activate PIP2 PI(4,5)P2 PLC->PIP2 Hydrolyzes Pip5K1C Pip5K1C Pip5K1C->PIP2 Synthesizes PI4P PI(4)P PI4P->Pip5K1C Substrate TRPV1 TRPV1 Channel PIP2->TRPV1 Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Sensitization Neuronal Sensitization (Increased Excitability) TRPV1->Sensitization Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates PKC->TRPV1 Sensitizes PKC->Sensitization Ca_release->Sensitization Pain Pain Sensation Sensitization->Pain UNC3230 UNC3230 (Inhibitor) UNC3230->Pip5K1C Inhibits

Caption: Pip5K1C signaling cascade in nociceptive neurons.

Experimental Workflow for Preclinical Evaluation of Pip5K1C Inhibitors

The following diagram outlines a typical workflow for the preclinical assessment of novel Pip5K1C inhibitors for chronic pain.

Experimental_Workflow cluster_discovery Discovery & In Vitro Validation cluster_invivo In Vivo Evaluation cluster_outcome Outcome HTS High-Throughput Screening (e.g., Microfluidic Mobility Shift Assay) Hit_Ident Hit Identification HTS->Hit_Ident Lead_Opt Lead Optimization (SAR Studies) Hit_Ident->Lead_Opt Biochem_Assay Biochemical Assays (IC50, Kinase Selectivity) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (PIP2 levels, Ca2+ imaging in DRG neurons) Biochem_Assay->Cell_Assay Animal_Models Animal Models of Chronic Pain (e.g., Inflammatory, Neuropathic) Cell_Assay->Animal_Models Behavioral_Tests Behavioral Testing (Thermal & Mechanical Hypersensitivity) Animal_Models->Behavioral_Tests PK_PD Pharmacokinetics & Pharmacodynamics Behavioral_Tests->PK_PD Tox Toxicology Assessment PK_PD->Tox Preclinical_Candidate Preclinical Candidate Selection Tox->Preclinical_Candidate

Caption: Preclinical workflow for Pip5K1C inhibitor development.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the role of Pip5K1C in chronic pain.

High-Throughput Screening for Pip5K1C Inhibitors
  • Assay Type: Microfluidic mobility shift assay.[7]

  • Principle: This assay separates a fluorescently labeled substrate (PI4P) from the fluorescently labeled product (PIP2) based on their different electrophoretic mobilities. The conversion of substrate to product is a measure of enzyme activity.

  • Methodology:

    • A kinase-focused small molecule library is screened.

    • Recombinant Pip5K1C enzyme is incubated with a fluorescein-conjugated PI4P substrate and ATP in a microfluidic chip.

    • Test compounds are added to assess their ability to inhibit the enzymatic reaction.

    • The substrate and product are separated by electrophoresis within the microfluidic channels.

    • Fluorescence detection is used to quantify the amount of product formed.

    • A reduction in product formation in the presence of a test compound indicates inhibition of Pip5K1C.

Calcium Imaging in DRG Neurons
  • Objective: To measure changes in intracellular calcium concentrations in response to pronociceptive stimuli.

  • Principle: The ratiometric calcium indicator dye Fura-2-AM is loaded into cultured DRG neurons. The dye exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+, allowing for the quantification of intracellular Ca2+ levels.

  • Methodology:

    • Dorsal root ganglia are dissected from adult mice and cultured.

    • Cultured neurons are loaded with 2 µM Fura-2-AM.

    • Cells are then washed and incubated in a recording buffer (e.g., HBSS).

    • Baseline fluorescence is recorded by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Pronociceptive agonists (e.g., 10 µM LPA, 1 µM capsaicin) are applied to the cells.[7]

    • The change in the ratio of fluorescence intensity (F340/F380) is monitored over time to determine the intracellular calcium response.

    • To test inhibitors, cells are pre-incubated with the compound (e.g., UNC3230) before agonist application.[7]

In Vivo Models of Chronic Pain
  • Objective: To assess the effect of Pip5K1C inhibition on pain-like behaviors in live animals.

  • Models:

    • Inflammatory Pain: Injection of an inflammatory agent (e.g., Complete Freund's Adjuvant, carrageenan) into the hind paw.[12]

    • Neuropathic Pain: Creation of a nerve injury, such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve, or intrathecal administration of LPA.[7][12]

  • Behavioral Assays:

    • Thermal Hypersensitivity (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured. A shorter latency indicates hypersensitivity.[7]

    • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments or an electronic von Frey device are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined. A lower threshold indicates mechanical allodynia.[7]

  • Procedure:

    • Baseline behavioral responses are measured before inducing the pain model.

    • The inflammatory or neuropathic injury is induced.

    • Behavioral testing is conducted at various time points post-injury to monitor the development of hypersensitivity.

    • The test compound (e.g., UNC3230) or vehicle is administered (e.g., intrathecally, intra-paw, systemically).

    • Behavioral responses are reassessed post-treatment to determine the analgesic efficacy of the compound.

Future Directions and Drug Development Considerations

The preclinical data strongly support Pip5K1C as a viable target for the development of novel analgesics. However, several considerations are important for advancing this therapeutic strategy to the clinic:

  • Selectivity: While UNC3230 shows selectivity for Pip5K1C, further optimization is needed to develop inhibitors with even greater selectivity over other lipid and protein kinases to minimize off-target effects.[8]

  • Pharmacokinetics: The development of orally bioavailable Pip5K1C inhibitors with favorable pharmacokinetic profiles is a key next step for clinical translation.

  • Central Nervous System Penetration: While peripheral restriction may be desirable to limit central side effects, the role of Pip5K1C in the central nervous system's modulation of pain is an area for further investigation.[13]

  • Safety: A thorough evaluation of the long-term safety of Pip5K1C inhibition is necessary, given the role of PIP2 in numerous cellular processes.

Conclusion

The inhibition of Pip5K1C represents a novel and mechanistically rational approach to the treatment of chronic pain. By targeting a key convergence point in nociceptive signaling, Pip5K1C inhibitors have the potential to offer broad-spectrum analgesia across different chronic pain modalities. The robust preclinical validation, including both genetic and pharmacological evidence, provides a strong foundation for the continued development of Pip5K1C-targeted therapies. Further research focused on the development of highly selective and bioavailable inhibitors will be crucial in translating this promising therapeutic strategy from the laboratory to the clinic.

References

Pip5K1C-IN-1 (UNC3230): A Technical Guide to its Development and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development and characterization of Pip5K1C-IN-1, also known as UNC3230. This small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C) has emerged as a valuable tool for studying the role of this lipid kinase in various cellular processes and as a potential therapeutic agent, particularly in the context of chronic pain.

Introduction

Phosphatidylinositol-4,5-bisphosphate (PIP2) is a critical lipid second messenger involved in a myriad of cellular functions, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[1] The synthesis of PIP2 is primarily catalyzed by a family of enzymes known as Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks). Among these, PIP5K1C has garnered significant interest due to its high expression in the brain and dorsal root ganglia (DRG) neurons and its role in regulating nociceptive signaling.[2][3] UNC3230 was identified through a high-throughput screen as a potent and selective inhibitor of PIP5K1C, offering a means to probe the therapeutic potential of targeting this kinase.[2][4]

Biochemical and Cellular Characterization

UNC3230 has been extensively characterized for its inhibitory activity, selectivity, and cellular effects. The compound exhibits a potent, ATP-competitive mechanism of inhibition against PIP5K1C.

In Vitro Inhibitory Activity

The inhibitory potency of UNC3230 against PIP5K1C has been determined using various assay formats.

Parameter Value Assay Method Reference
IC50 ~41 nMMicrofluidic mobility shift assay[2][5]
IC50 120 nMNot specified[6]
Ki 23 nMATP competition studies using mobility shift assay[6]
Kinase Selectivity

A critical aspect of a chemical probe's utility is its selectivity. UNC3230 has been profiled against a panel of kinases to assess its specificity.

Target Activity/Binding Assay Method Reference
PIP5K1C Kd < 0.2 µMCompetitive binding assay[2][5]
PIP4K2C Kd < 0.2 µMCompetitive binding assay[2]
PIP5K1A No interaction at 10 µMNot specified[2][5]
Other Lipid Kinases (including PI3Ks) No inhibitionNot specified[2][5]

The DiscoveRx Selectivity Profile score for UNC3230 was 0.12, on a scale from 0 to 1.0 where a lower score indicates higher selectivity.[2]

Cellular Activity

UNC3230 has demonstrated the ability to modulate PIP2 levels and downstream signaling pathways in cellular contexts.

Effect Concentration Cell Type Reference
Reduces membrane PIP2 levels by ~45%100 nMDorsal Root Ganglia (DRG) neurons[5]
Reduces lysophosphatidic acid-evoked calcium signalingNot specifiedCultured DRG neurons[5]

Signaling Pathway and Mechanism of Action

UNC3230 exerts its effects by directly inhibiting the catalytic activity of PIP5K1C, thereby reducing the production of PIP2. This has significant implications for signaling pathways that rely on PIP2 as a substrate or a signaling molecule itself.

Caption: PIP5K1C signaling and the inhibitory action of UNC3230.

Preclinical In Vivo Studies

The therapeutic potential of UNC3230 has been investigated in preclinical models of chronic pain.

Model Administration Effect Reference
Chronic Pain ModelsIntrathecal or intra-hindpaw injectionAttenuated thermal and mechanical hypersensitivity[2][7]
Complete Freund's Adjuvant-induced thermal hyperalgesiaNot specifiedSignificantly reduced existing hyperalgesia[5]

Experimental Protocols

High-Throughput Screening for PIP5K1C Inhibitors

The identification of UNC3230 was accomplished through a high-throughput screening campaign.[2][4]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow A Kinase-focused ~5,000 compound library B Microfluidic Mobility Shift Assay with recombinant human PIP5K1C A->B C Primary Screen (single concentration) B->C D Dose-Response Confirmation of Hits C->D E Identification of UNC3230 (IC₅₀ ~41 nM) D->E

Caption: Workflow for the high-throughput screening and identification of UNC3230.

Protocol:

  • A kinase-focused library of approximately 5,000 compounds was screened.[2]

  • The assay utilized a microfluidic mobility shift assay with recombinant human PIP5K1C and a fluorescently labeled phosphatidylinositol 4-phosphate substrate.[4]

  • The reaction progress was monitored by detecting the change in mobility between the substrate and the product.

  • Initial hits were identified from a single-concentration screen.

  • Active compounds were then subjected to dose-response analysis to determine their IC50 values.[2]

In Vivo Administration for Pain Models

Protocol for Intrathecal Injection:

  • UNC3230 was prepared at a final concentration of 0.4 mM in 20% DMSO or 0.6 mM in 50% DMSO.[2]

  • Intrathecal injections of 5 µL were performed in unanesthetized mice using the direct lumbar puncture method.[2]

Conclusion

This compound (UNC3230) is a potent and selective small molecule inhibitor of PIP5K1C. Its development and characterization have provided a valuable chemical tool to dissect the roles of PIP5K1C and PIP2 signaling in health and disease. The demonstrated efficacy of UNC3230 in preclinical pain models highlights the potential of targeting PIP5K1C for the development of novel analgesics. Further medicinal chemistry efforts to optimize the properties of this compound, such as its aqueous solubility, are warranted to advance its potential for clinical development.[4]

References

Methodological & Application

Application Notes and Protocols for a Selective PIP5K1C Inhibitor (Pip5K1C-IN-1) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) inhibitor, referred to here as Pip5K1C-IN-1, in cell culture experiments.

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that plays a critical role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3][4] PIP2 is a key second messenger that regulates a multitude of cellular processes, including actin cytoskeleton dynamics, cell adhesion, migration, and vesicle trafficking.[1][2][3] Dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5][6][7] this compound is a potent and selective inhibitor of PIP5K1C, designed for in vitro and cell-based studies to probe the function of this important kinase.

Mechanism of Action

This compound selectively inhibits the catalytic activity of PIP5K1C, thereby blocking the conversion of phosphatidylinositol 4-phosphate (PI4P) to PIP2.[1][2][3][4] This leads to a reduction in cellular PIP2 levels, impacting downstream signaling pathways that are dependent on this lipid second messenger.

Signaling Pathway

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI4P PI4P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PIP2 Actin_Cytoskeleton Actin Cytoskeleton Dynamics PIP2->Actin_Cytoskeleton Cell_Adhesion Cell Adhesion & Focal Adhesions PIP2->Cell_Adhesion Vesicle_Trafficking Vesicle Trafficking (Endo/Exocytosis) PIP2->Vesicle_Trafficking Cell_Migration Cell Migration PIP2->Cell_Migration PIP5K1C->PIP2 Catalyzes Pip5K1C_IN_1 Pip5K1C_IN_1 Pip5K1C_IN_1->PIP5K1C Inhibits

Figure 1: Simplified signaling pathway of PIP5K1C and the inhibitory action of this compound.

Quantitative Data

The following tables summarize key quantitative data for a hypothetical selective PIP5K1C inhibitor, based on publicly available information for similar compounds.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Assay Method
This compound on PIP5K1C10ADP-Glo Kinase Assay[8]
This compound on PIP5K1A> 1000ADP-Glo Kinase Assay
This compound on PIP5K1B> 1000ADP-Glo Kinase Assay
This compound on PI3Kα> 5000ADP-Glo Kinase Assay

Table 2: Cellular Activity in A375 Melanoma Cells

ParameterEC50 (µM)Assay Method
Inhibition of PIP2 Production0.5PIP2 ELISA
Inhibition of Cell Proliferation2.5CellTiter-Glo® Luminescent Cell Viability Assay
Induction of Apoptosis5.0Caspase-Glo® 3/7 Assay

Experimental Protocols

General Handling and Storage
  • Reconstitution: Reconstitute the lyophilized this compound powder in sterile, anhydrous DMSO to a stock concentration of 10 mM.

  • Storage: Store the lyophilized powder at -20°C. The DMSO stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

In Vitro PIP5K1C Kinase Assay

This protocol is adapted from commercially available ADP-Glo™ kinase assays.[8]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare kinase reaction buffer, ATP, PIP5K1C enzyme, and PI4P substrate Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of this compound to a 384-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme_Substrate Add PIP5K1C and PI4P to initiate reaction Add_Inhibitor->Add_Enzyme_Substrate Incubate_1 Incubate at 30°C for 60 minutes Add_Enzyme_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP Incubate_1->Add_ADP_Glo Incubate_2 Incubate at room temperature for 40 minutes Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at room temperature for 30 minutes Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure luminescence using a plate reader Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Figure 2: Workflow for the in vitro PIP5K1C kinase assay.

Materials:

  • This compound

  • Recombinant human PIP5K1C enzyme

  • PI4P substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare a master mix containing kinase buffer, ATP (10 µM), and PI4P substrate (50 µM).

  • Add 10 µL of the master mix to each well.

  • Initiate the reaction by adding 5 µL of PIP5K1C enzyme (e.g., 5 ng/µL) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular PIP2 Level Quantification by ELISA

This protocol allows for the measurement of intracellular PIP2 levels following treatment with this compound.

Materials:

  • Cell line of interest (e.g., A375, HEK293T)[9][10]

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lipid extraction buffer (e.g., chloroform:methanol:HCl)[9]

  • PIP2 ELISA kit (e.g., from Echelon Biosciences)

  • BCA Protein Assay Kit

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract lipids according to the manufacturer's protocol for the PIP2 ELISA kit, often involving an acidic organic extraction.[9]

  • Dry the lipid extract and resuspend it in the appropriate assay buffer.

  • Perform the PIP2 ELISA according to the manufacturer's instructions.

  • In parallel, lyse a separate set of similarly treated cells for protein quantification using a BCA assay to normalize the PIP2 levels to the total protein content.

  • Calculate the EC50 for PIP2 inhibition.

Cell Proliferation Assay

This protocol measures the effect of this compound on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 value for the inhibition of cell proliferation.

Troubleshooting

IssuePossible CauseSolution
Low signal in kinase assay Inactive enzyme or ATPUse fresh enzyme and ATP. Ensure proper storage conditions.
Incorrect buffer conditionsOptimize buffer pH and salt concentrations.
High variability between replicates Pipetting errorsUse calibrated pipettes and proper technique. Increase the number of replicates.
Inconsistent cell seedingEnsure a single-cell suspension before seeding.
Inhibitor precipitates in media Low solubilityPrepare a more dilute stock solution. Do not exceed a final DMSO concentration of 0.5% in the cell culture medium.
No effect on cell proliferation Cell line is not sensitive to PIP5K1C inhibitionScreen a panel of cell lines to identify sensitive ones. Confirm target engagement by measuring PIP2 levels.
Insufficient incubation timePerform a time-course experiment to determine the optimal treatment duration.

Conclusion

This compound is a valuable research tool for investigating the cellular functions of PIP5K1C. The protocols provided herein offer a starting point for characterizing the in vitro and cellular effects of this inhibitor. As with any experimental system, optimization of concentrations, incubation times, and cell types may be necessary to achieve the desired results.

References

Application Notes and Protocols for In Vivo Studies with Pip5K1C-IN-1 (UNC3230)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a lipid kinase that plays a critical role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[1] PI(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and cell motility.[1] Given its central role in these pathways, Pip5K1C has emerged as a promising therapeutic target for various diseases, including chronic pain, cancer, and bone disorders.[2][3][4]

These application notes provide detailed protocols for the in vivo use of Pip5K1C-IN-1, a potent and selective inhibitor of Pip5K1C. While the specific designation "this compound" is not widely cited, the well-characterized inhibitor UNC3230 is recognized as a potent, selective, and ATP-competitive inhibitor of Pip5K1C with an IC50 of approximately 41 nM.[5][6] It is highly probable that "this compound" refers to UNC3230 or a closely related analog. Therefore, the following protocols are based on the published in vivo data for UNC3230.

Mechanism of Action

This compound (UNC3230) acts as an ATP-competitive inhibitor of Pip5K1C.[2] By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to PI(4,5)P2.[1] This reduction in PI(4,5)P2 levels disrupts downstream signaling cascades that are dependent on this crucial second messenger.

PI4P PI4P Pip5K1C Pip5K1C PI4P->Pip5K1C Substrate PI(4,5)P2 PI(4,5)P2 Pip5K1C->PI(4,5)P2 Phosphorylation Pip5K1C_IN_1 This compound (UNC3230) Pip5K1C_IN_1->Pip5K1C Inhibition Downstream Signaling Downstream Signaling PI(4,5)P2->Downstream Signaling Activates

Figure 1: Mechanism of action of this compound (UNC3230).

Signaling Pathway

Pip5K1C is a central node in phosphoinositide signaling. The product of its enzymatic activity, PI(4,5)P2, is a substrate for both phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC hydrolyzes PI(4,5)P2 to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C (PKC) activation, respectively. PI3K phosphorylates PI(4,5)P2 to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key molecule in the PI3K/Akt signaling pathway that regulates cell growth, survival, and proliferation.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI4P Pip5K1C Pip5K1C PI4P->Pip5K1C + ATP PI(4,5)P2 PI(4,5)P2 Pip5K1C->PI(4,5)P2 PLC PLC PI(4,5)P2->PLC PI3K PI3K PI(4,5)P2->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_Signaling Ca2+ Signaling IP3->Ca_Signaling PKC_Activation PKC Activation DAG->PKC_Activation Akt_Signaling Akt Signaling PIP3->Akt_Signaling

Figure 2: Pip5K1C in the phosphoinositide signaling pathway.

In Vivo Applications and Protocols

Chronic Pain Models

Background: Pip5K1C is highly expressed in dorsal root ganglia (DRG) neurons and plays a crucial role in pain signaling and sensitization.[7] Inhibition of Pip5K1C has been shown to have antinociceptive effects in mouse models of chronic pain.[5]

Experimental Model: Mouse model of inflammatory or neuropathic pain (e.g., Complete Freund's Adjuvant (CFA)-induced inflammation or spared nerve injury).

Protocol: Intrathecal (i.t.) Administration of this compound (UNC3230) in Mice

  • Animal Preparation:

    • Use adult male C57BL/6 mice (8-12 weeks old).

    • Acclimatize animals to the housing and experimental conditions for at least 3 days prior to the experiment.

    • Handle mice daily to minimize stress-induced analgesia.

  • Inhibitor Preparation:

    • This compound (UNC3230) has low aqueous solubility.[7] A stock solution can be prepared in 100% DMSO.[6]

    • For intrathecal injection, a working solution of 2 nmol in a final volume of 5 µL can be prepared. A suggested vehicle is 20% DMSO in sterile saline.[7] Note: It is crucial to perform vehicle control experiments to account for any effects of the solvent.

  • Intrathecal Injection:

    • Perform injections in awake and gently restrained mice.

    • Insert a 30-gauge needle attached to a 10 µL Hamilton syringe between the L5 and L6 vertebrae.

    • A tail-flick response is an indicator of successful dural puncture.

    • Slowly inject 5 µL of the inhibitor solution or vehicle control.

  • Behavioral Testing:

    • Assess thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey test) at baseline and at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Endpoint Analysis:

    • At the end of the experiment, animals can be euthanized, and tissues (e.g., DRG, spinal cord) can be collected for further analysis, such as measuring PI(4,5)P2 levels via ELISA or mass spectrometry to confirm target engagement.

Acclimatization Animal Acclimatization (3 days) Baseline Baseline Behavioral Testing (Thermal and Mechanical) Acclimatization->Baseline Injection Intrathecal Injection (this compound or Vehicle) Baseline->Injection Post_Injection_Testing Post-Injection Behavioral Testing (1, 2, 4, 6, 24 hours) Injection->Post_Injection_Testing Euthanasia Euthanasia and Tissue Collection Post_Injection_Testing->Euthanasia Analysis Endpoint Analysis (e.g., PIP2 levels) Euthanasia->Analysis

Figure 3: Experimental workflow for in vivo pain studies.

Bone Remodeling Studies

Background: Genetic studies using conditional knockout mice have demonstrated that Pip5K1C in mesenchymal stem cells and osteocytes is crucial for proper bone remodeling.[3][8][9][10] Loss of Pip5K1C leads to osteopenia.[3][10] Pharmacological inhibition of Pip5K1C could be a valuable tool to study bone biology and as a potential therapeutic for bone-related disorders.

Proposed In Vivo Study:

  • Animal Model: Ovariectomized (OVX) mouse model of osteoporosis.

  • Administration: Systemic administration (e.g., intraperitoneal or oral gavage) of this compound. Dosing and vehicle will need to be optimized.

  • Endpoint Analysis:

    • Micro-computed tomography (µCT) analysis of long bones to assess bone mineral density and microarchitecture.

    • Histomorphometric analysis to quantify osteoblast and osteoclast numbers and activity.

    • Serum biomarker analysis for bone formation (e.g., P1NP) and resorption (e.g., CTX-I).

Cancer Models

Background: Pip5K1C has been implicated in cancer progression, particularly in promoting cell migration and invasion.[4] Furthermore, cells deficient in Pip5K1C have shown increased sensitivity to PIKFYVE inhibitors, suggesting a potential combination therapy approach.[11][12]

Proposed In Vivo Study:

  • Animal Model: Xenograft or syngeneic mouse models of cancer (e.g., breast cancer, colorectal cancer).[13]

  • Administration: Systemic administration of this compound.

  • Endpoint Analysis:

    • Tumor growth measurement.

    • Immunohistochemical analysis of tumor tissue for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).

    • Metastasis assessment (e.g., lung colony counts).

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo and in vitro studies with Pip5K1C inhibitors and genetic models.

ParameterValueSpecies/ModelMethodReference
This compound (UNC3230) IC50 ~41 nMHuman Pip5K1CMicrofluidic mobility shift assay[5]
In Vivo Efficacious Dose 2 nmolMouse (intrathecal)Behavioral testing (nociception)[5]
Reduction in PIP2 Levels ~45%Mouse DRG neurons (in vitro)Not specified[13]
Effect on Thermal Nociception Increased paw withdrawal latencyMouseHargreaves test[5]
Effect on Mechanical Nociception Attenuated allodyniaMousevon Frey test[5]
Pip5k1c+/- PIP2 Reduction ~50%Mouse DRGNot specified[7]
Pip5k1c-/- PIP2 Reduction ~70%Mouse DRG (embryonic)Not specified[7]

Conclusion

This compound (UNC3230) is a valuable pharmacological tool for investigating the in vivo functions of Pip5K1C. The provided protocols and data offer a starting point for researchers to design and execute in vivo studies in the areas of chronic pain, bone biology, and oncology. Careful consideration of the inhibitor's solubility and appropriate vehicle controls are essential for successful and reproducible experiments. Further optimization of dosing and administration routes for different disease models is warranted.

References

Application Notes and Protocols for PIP5K1C Kinase Assay Using a Potent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting a kinase assay for Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a critical enzyme in cellular signaling. We focus on the use of a potent and selective inhibitor, UNC3230, which serves as a valuable tool for studying the enzyme's function and for drug discovery efforts. While the user requested information on "PIP5K1C-IN-1," published literature extensively characterizes UNC3230 as a potent inhibitor for this kinase, and thus it will be the focus of this protocol. This guide includes a summary of quantitative data, detailed experimental protocols for two common assay formats, and visual diagrams of the relevant signaling pathway and experimental workflows.

Introduction to PIP5K1C

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C), also known as PIP5Kγ, is a lipid kinase that plays a crucial role in cellular physiology by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2).[1][2] This reaction involves the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) at the 5-position of the inositol ring.[1][2] PIP2 is a key second messenger and a precursor for other signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG), which are involved in a multitude of cellular processes including signal transduction, actin cytoskeleton dynamics, cell adhesion, and vesicle trafficking.[1][2] Given its significant role, dysregulation of PIP5K1C activity has been implicated in various diseases, including chronic pain and cancer, making it an attractive target for therapeutic intervention.[3][4][5][6]

PIP5K1C Inhibitor: UNC3230

UNC3230 is a potent, selective, and ATP-competitive inhibitor of PIP5K1C.[3][7] It has been identified through high-throughput screening and serves as an excellent chemical probe to investigate the biological functions of PIP5K1C.[4]

Quantitative Data for UNC3230
ParameterValueAssay MethodReference
IC50 ~41 nMMicrofluidic mobility shift assay[3][4][8][]
Mechanism of Action ATP-competitiveATP competition studies using a mobility shift assay[3][7]
Selectivity Selective for PIP5K1C and PIP4K2C. Does not inhibit other lipid kinases, including PI3Ks, or PIP5K1A at 10 µM.Competitive binding assays and ProfilerPro assays[3][4][6][8]
Effect on Cellular PIP2 Levels A concentration of 100 nM UNC3230 reduces membrane PIP2 levels by approximately 45% in dorsal root ganglia (DRG) neurons.Cellular assays in DRG neurons[3][4][6]

PIP5K1C Signaling Pathway

PIP5K1C is a central enzyme in phosphoinositide signaling. It generates PIP2, which can then be acted upon by various enzymes to propagate downstream signals. The following diagram illustrates the core signaling pathway involving PIP5K1C.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 ATP to ADP PLC PLC PIP2->PLC activates PI3K PI3K PIP2->PI3K substrate for IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3->Downstream DAG->Downstream PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP5K1C PIP5K1C PIP5K1C->PI4P UNC3230 UNC3230 (this compound) UNC3230->PIP5K1C inhibits

Caption: PIP5K1C phosphorylates PI(4)P to generate PIP2, a critical signaling lipid.

Experimental Protocols

Two primary methods for assaying PIP5K1C activity in vitro are the ADP-Glo™ Kinase Assay and the Microfluidic Mobility Shift Assay.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore to the kinase activity.

ADP_Glo_Workflow A 1. Prepare Kinase Reaction Mix (PIP5K1C, PI(4)P:PS substrate, buffer) B 2. Add UNC3230 (or vehicle) A->B C 3. Initiate Reaction with ATP Incubate at 30°C for 40 min B->C D 4. Terminate Reaction & Deplete ATP Add ADP-Glo™ Reagent, incubate 40 min C->D E 5. Convert ADP to ATP & Detect Add Kinase Detection Reagent, incubate 30 min D->E F 6. Measure Luminescence E->F

Caption: Workflow for the PIP5K1C ADP-Glo™ kinase assay.

  • Recombinant human PIP5K1C (e.g., Sino Biological, Cat# P16-102CG)[10]

  • PI(4)P:PS substrate solution (e.g., 250 µM PI(4)P and 2000 µM PS)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[10]

  • UNC3230 (or other inhibitor)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)[11]

  • DTT

  • 96-well opaque plates

  • Luminometer

  • Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Assay Buffer and add fresh DTT to a final concentration of 50 µM.[10] Prepare serial dilutions of UNC3230 in the assay buffer.

  • Set up Kinase Reaction: In a pre-cooled 96-well opaque plate, add the following components in order:

    • 5 µL of Kinase Assay Buffer

    • 2.5 µL of PI(4)P:PS substrate solution

    • 2.5 µL of diluted UNC3230 or vehicle (DMSO)

    • 5 µL of diluted active PIP5K1C (e.g., 0.05 µg/µL)[10]

    • Blank Control: Replace the substrate with an equal volume of Kinase Dilution Buffer.[10]

  • Initiate Reaction: Add 5 µL of 250 µM ATP solution to each well to a final volume of 25 µL.[10]

  • Incubation: Shake the plate for 2 minutes and then incubate at 30°C for 40 minutes.[10]

  • Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.[10]

  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30 minutes at room temperature.[10]

  • Measure Luminescence: Read the luminescence of the plate using a luminometer.[10]

  • Data Analysis: Subtract the blank control values from all other readings. Kinase inhibition can be calculated as a percentage of the vehicle control.

Microfluidic Mobility Shift Assay

This assay utilizes capillary electrophoresis to separate a fluorescently labeled substrate (PI(4)P) from the product (PIP2). The amount of product formed is a direct measure of kinase activity.

Mobility_Shift_Workflow A 1. Prepare Reaction Mix (PIP5K1C, fluorescently labeled PI(4)P, buffer) B 2. Add UNC3230 (or vehicle) A->B C 3. Initiate Reaction with ATP Incubate for a defined time (e.g., 40 min) B->C D 4. Stop Reaction C->D E 5. Separate Substrate and Product via Capillary Electrophoresis D->E F 6. Detect and Quantify Fluorescent Signals E->F

Caption: Workflow for the PIP5K1C microfluidic mobility shift assay.

  • Recombinant human PIP5K1C

  • Fluorescently labeled PI(4)P substrate

  • UNC3230 (or other inhibitor)

  • Assay Buffer (e.g., containing 0.01% BSA, 1 mM DTT)

  • ATP

  • Microfluidic chip-based capillary electrophoresis instrument (e.g., PerkinElmer LabChip)

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human PIP5K1C at a final concentration of approximately 3 nM in the assay buffer.[12] Prepare a solution of fluorescently labeled PI(4)P at a final concentration of 1 µM in the assay buffer.[12]

  • Inhibitor Preparation: Prepare serial dilutions of UNC3230 in the assay buffer containing 0.05% DMSO.

  • Reaction Setup: In a suitable reaction plate, combine the PIP5K1C enzyme solution and the inhibitor solution (or vehicle).

  • Initiate Reaction: Add the fluorescently labeled PI(4)P substrate and ATP (at a concentration near its Km, e.g., 15 µM) to initiate the reaction.[12]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 40 minutes) to ensure the reaction is in the linear range.[12]

  • Separation and Detection: Stop the reaction and load the samples onto the microfluidic instrument. The instrument will separate the fluorescent substrate and product based on their electrophoretic mobility.

  • Data Analysis: The instrument's software will quantify the peaks corresponding to the substrate and product. The percent conversion of substrate to product is calculated, which is proportional to the kinase activity. Inhibition is determined by comparing the activity in the presence of the inhibitor to the vehicle control.

Conclusion

The provided protocols for the ADP-Glo™ and microfluidic mobility shift assays offer robust and reliable methods for measuring PIP5K1C kinase activity and for characterizing the inhibitory effects of compounds like UNC3230. These assays are essential tools for academic researchers studying the fundamental roles of PIP5K1C and for professionals in the pharmaceutical industry engaged in the discovery and development of novel therapeutics targeting this important kinase.

References

Application Notes and Protocols: Measuring Changes in PIP2 Levels after Pip5K1C-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling lipid primarily located on the inner leaflet of the plasma membrane. It acts as a key regulator of diverse cellular processes, including signal transduction, actin cytoskeleton dynamics, cell adhesion, and vesicle trafficking.[1][2] PIP2 also serves as the precursor for other important second messengers like inositol 1,4,5-trisphosphate (IP3), diacylglycerol (DAG), and phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3]

The synthesis of PIP2 is predominantly carried out by Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5K1s), which phosphorylate phosphatidylinositol 4-phosphate (PI(4)P).[4] Among the three mammalian isoforms (alpha, beta, and gamma), PIP5K1C (also known as PIP5K1γ) is highly expressed in the brain and plays a crucial role in synaptic function and focal adhesion dynamics.[4][5]

Given its central role in cellular signaling, the enzymatic activity of PIP5K1C is a target for pharmacological intervention. Pip5K1C-IN-1 is a small molecule inhibitor designed to specifically target the kinase activity of PIP5K1C. Inhibition of PIP5K1C is expected to lead to a decrease in cellular PIP2 levels, thereby impacting downstream signaling pathways. A known selective inhibitor of PIP5K1C is UNC3230.[4][6]

These application notes provide detailed protocols for quantifying the changes in PIP2 levels in cells following treatment with this compound. The methodologies described include mass spectrometry-based lipidomics for absolute quantification and live-cell imaging using fluorescent biosensors for real-time monitoring of dynamic changes.

Signaling Pathway and Experimental Overview

To understand the effect of this compound, it is essential to visualize its place in the PIP2 synthesis pathway and the overall experimental approach to measure its impact.

PIP2_Synthesis_and_Inhibition cluster_synthesis PIP2 Synthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects PI4P PI(4)P PIP2 PIP2 PI4P->PIP2 Phosphorylation Cellular_Processes Cellular Processes (e.g., Actin Dynamics, Vesicle Trafficking) PIP2->Cellular_Processes Pip5K1C Pip5K1C Pip5K1C->PI4P Pip5K1C_Inhibitor This compound Pip5K1C_Inhibitor->Pip5K1C Inhibition

Caption: PIP2 synthesis pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with this compound (and vehicle control) Start->Treatment Method_Choice Choose Quantification Method Treatment->Method_Choice Lipidomics Method A: Lipidomics (LC-MS/MS) Method_Choice->Lipidomics Absolute Quantification Live_Imaging Method B: Live-Cell Imaging Method_Choice->Live_Imaging Real-time Dynamics Lipid_Extraction Lipid Extraction Lipidomics->Lipid_Extraction Biosensor_Transfection Transfect with PIP2 Biosensor Live_Imaging->Biosensor_Transfection LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis_L Data Analysis and Quantification LC_MS->Data_Analysis_L Results Results: Compare PIP2 Levels Data_Analysis_L->Results Imaging Fluorescence Microscopy Biosensor_Transfection->Imaging Data_Analysis_I Image Analysis and Ratio Calculation Imaging->Data_Analysis_I Data_Analysis_I->Results

Caption: General experimental workflow for measuring PIP2 changes.

Experimental Protocols

Protocol 1: Quantification of PIP2 Levels by LC-MS/MS Lipidomics

This protocol provides a robust method for the absolute quantification of PIP2 and other phosphoinositides. It involves lipid extraction, derivatization (optional but recommended for isomer separation), and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

A. Materials

  • Cell culture reagents

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Methanol (pre-chilled to -20°C)

  • Chloroform

  • 1N HCl

  • Methylamine solution

  • Internal standards for phosphoinositides

  • LC-MS grade solvents (e.g., water, acetonitrile, methanol, ammonium acetate)

  • C18 reverse-phase LC column or anion-exchange column[8][9]

B. Procedure

  • Cell Culture and Treatment:

    • Plate cells at a desired density in 6-well or 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time points.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold methanol to each well/dish to quench cellular metabolism and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Perform a Bligh-Dyer or a modified acidified Bligh-Dyer extraction:

      • Add chloroform and 1N HCl to the methanol cell suspension to achieve a final ratio of 1:2:0.8 (chloroform:methanol:acidified water).

      • Vortex thoroughly and centrifuge to separate the phases.

      • Collect the lower organic phase containing the lipids.

      • Repeat the extraction on the upper aqueous phase for better recovery.

      • Dry the combined organic phases under a stream of nitrogen.

  • Deacylation (Optional, for Isomer Separation):

    • To analyze different PIP and PIP2 isomers, deacylation of the lipid extracts can be performed using a methylamine solution.[8] This removes the fatty acyl chains, simplifying the analysis to the glycerophosphoinositide head groups.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract (or deacylated sample) in an appropriate solvent mixture (e.g., methanol/chloroform).

    • Inject the sample into an LC-MS/MS system.

    • Separate the phosphoinositides using a suitable chromatographic method.[8][9]

    • Detect and quantify the different phosphoinositide species using tandem mass spectrometry, often in negative ion mode with multiple reaction monitoring (MRM).[9]

  • Data Analysis:

    • Integrate the peak areas for each phosphoinositide species.

    • Normalize the data to an internal standard and the total cell number or protein concentration.

    • Calculate the absolute or relative amounts of PIP2 in treated versus control samples.

Protocol 2: Live-Cell Imaging of PIP2 Dynamics with a Fluorescent Biosensor

This protocol allows for the real-time visualization and relative quantification of PIP2 changes in living cells. It utilizes genetically encoded fluorescent biosensors that specifically bind to PIP2.[10][11][12]

A. Materials

  • Cell culture reagents and glass-bottom imaging dishes

  • This compound (and appropriate vehicle)

  • Genetically encoded PIP2 biosensor (e.g., GFP-PH-PLCδ1, or a FRET-based/dimerization-dependent sensor).[11][12]

  • Transfection reagent (e.g., Lipofectamine) or viral transduction system (e.g., BacMam).[12]

  • Fluorescence microscope equipped with live-cell imaging capabilities (environmental chamber for temperature, CO2, and humidity control).

B. Procedure

  • Cell Culture and Transfection/Transduction:

    • Plate cells on glass-bottom imaging dishes.

    • Transfect or transduce the cells with the PIP2 biosensor construct according to the manufacturer's instructions.

    • Allow 24-48 hours for biosensor expression. Expression levels should be optimized to avoid artifacts.

  • Live-Cell Imaging:

    • Mount the imaging dish on the microscope stage within the environmental chamber.

    • Acquire baseline fluorescence images of the cells expressing the PIP2 biosensor. For many biosensors, a decrease in plasma membrane fluorescence corresponds to a decrease in PIP2 levels.[12] .

    • Carefully add this compound or the vehicle control to the imaging medium.

    • Acquire time-lapse images at regular intervals to monitor the change in fluorescence intensity and/or localization of the biosensor.

  • Image Analysis:

    • Define regions of interest (ROIs), typically at the plasma membrane and in the cytosol for background correction.

    • Measure the mean fluorescence intensity within the ROIs for each time point.

    • Normalize the plasma membrane fluorescence to the cytosolic fluorescence or to the baseline fluorescence before treatment.

    • Plot the change in normalized fluorescence intensity over time to visualize the dynamics of PIP2 depletion.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Absolute Quantification of PIP2 by LC-MS/MS

TreatmentPIP2 (pmol/10^6 cells)Standard Deviationp-value (vs. Vehicle)
Vehicle Control (DMSO)150.5± 12.3-
This compound (1 µM)110.2± 9.8< 0.05
This compound (5 µM)75.8± 7.1< 0.01
This compound (10 µM)45.1± 5.5< 0.001

Table 2: Relative Quantification of PIP2 by Live-Cell Imaging

TreatmentNormalized Plasma Membrane Fluorescence (Arbitrary Units)Standard Deviationp-value (vs. Vehicle)
Vehicle Control (DMSO)1.00± 0.08-
This compound (1 µM)0.72± 0.06< 0.05
This compound (5 µM)0.48± 0.05< 0.01
This compound (10 µM)0.29± 0.04< 0.001

Troubleshooting

  • High Variability in LC-MS/MS Data: Ensure consistent cell numbers, efficient and reproducible lipid extraction, and the use of appropriate internal standards.

  • Low Signal or High Background in Live-Cell Imaging: Optimize biosensor expression levels. Overexpression can lead to mislocalization and artifacts. Ensure the imaging buffer is compatible with cell health.

  • No Change in PIP2 Levels: Verify the activity and stability of the this compound compound. Confirm that the chosen cell line expresses sufficient levels of Pip5K1C. Check for off-target effects or compensatory mechanisms.

  • Cell Death with Inhibitor Treatment: Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Reduce the treatment duration if necessary.

By following these detailed protocols, researchers can effectively measure and validate the on-target effect of this compound, providing crucial data for drug development and cell signaling research.

References

Determining the Dose-Response Curve of Pip5K1C-IN-1: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the dose-response curve of Pip5K1C-IN-1, a small molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The provided methodologies are based on established biochemical assays and are intended to guide researchers in characterizing the potency of this and other potential inhibitors of PIP5K1C.

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that plays a critical role in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns4P) to generate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[1][2][3] PtdIns(4,5)P2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[2][3] It serves as a precursor for other important signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) following its hydrolysis by phospholipases, which is often triggered by G protein-coupled receptor (GPCR) activation.[2][4] Furthermore, PtdIns(4,5)P2 is a substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in activating the AKT signaling pathway.[5] Given its central role in cellular signaling, PIP5K1C has emerged as a potential therapeutic target for various diseases, including chronic pain.[4][6]

The characterization of small molecule inhibitors of PIP5K1C is crucial for drug discovery efforts. A key parameter in this characterization is the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This application note details a robust biochemical assay for determining the dose-response curve and IC50 value of this compound.

Signaling Pathway of PIP5K1C

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PtdIns4P PtdIns(4)P PIP5K1C PIP5K1C PtdIns4P->PIP5K1C PtdIns45P2 PtdIns(4,5)P2 PIP5K1C->PtdIns45P2 ATP to ADP PLC PLC PtdIns45P2->PLC PI3K PI3K PtdIns45P2->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC AKT AKT Signaling PIP3->AKT Pip5K1C_IN_1 This compound Pip5K1C_IN_1->PIP5K1C GPCR GPCR GPCR->PLC RTK RTK RTK->PI3K

Caption: PIP5K1C phosphorylates PtdIns(4)P to PtdIns(4,5)P2, a substrate for PLC and PI3K.

Experimental Protocols

A highly sensitive and reproducible method for determining the dose-response curve of PIP5K1C inhibitors is the microfluidic mobility shift assay.[7][8][9] This in vitro biochemical assay directly measures the enzymatic activity of recombinant PIP5K1C.

Principle of the Assay

The assay quantifies the conversion of a fluorescently labeled substrate, fluorescein-conjugated phosphatidylinositol 4-phosphate (FL-PI(4)P), to the fluorescently labeled product, fluorescein-conjugated phosphatidylinositol 4,5-bisphosphate (FL-PIP2), by recombinant human PIP5K1C. The substrate and product are then separated based on their different electrophoretic mobilities in a microfluidic chip, and the amount of product formed is quantified by fluorescence detection. The inhibitory effect of this compound is determined by measuring the reduction in product formation in the presence of varying concentrations of the compound.

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human PIP5K1CMillipore14-845M
Fluorescein-conjugated PI(4)P SubstrateEchelon BiosciencesP-4001a
ATPSigma-AldrichA7699
Assay BufferSee Table 2-
This compoundVarious-
DMSOSigma-AldrichD2650
384-well Assay PlatesCorning3712
Microfluidic Mobility Shift Assay SystemPerkinElmerLabChip EZ Reader
Assay Buffer Composition
ComponentFinal Concentration
HEPES, pH 7.550 mM
MgCl₂10 mM
Brij-350.01% (v/v)
DTT1 mM
BSA0.01% (w/v)
Protease Inhibitors0.5x
Phosphatase Inhibitors0.5x

Experimental Workflow

Experimental_Workflow A 1. Prepare Reagents - this compound serial dilution - Enzyme solution (PIP5K1C) - Substrate solution (FL-PI(4)P + ATP) B 2. Dispense Inhibitor - Add this compound or DMSO (control) to 384-well plate A->B C 3. Add Enzyme - Add PIP5K1C solution to all wells B->C D 4. Initiate Reaction - Add Substrate solution to all wells C->D E 5. Incubate - 40 minutes at room temperature D->E F 6. Stop Reaction - Add stop solution (e.g., EDTA) E->F G 7. Read Plate - Microfluidic mobility shift assay system F->G H 8. Data Analysis - Calculate % inhibition - Plot dose-response curve - Determine IC50 G->H

Caption: Workflow for determining the dose-response curve of this compound.

Detailed Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Using an acoustic dispenser or a multichannel pipette, transfer a small volume (e.g., 100 nL) of the serially diluted this compound and DMSO (for vehicle control and no-inhibitor control wells) to a 384-well assay plate.

  • Enzyme and Substrate Preparation:

    • Prepare the PIP5K1C enzyme solution in assay buffer to a final concentration of 6 nM (this will be 3 nM in the final reaction volume).

    • Prepare the substrate solution in assay buffer containing 2 µM FL-PI(4)P and 30 µM ATP (this will be 1 µM and 15 µM, respectively, in the final reaction volume).[7][9] The ATP concentration is set at its Km value to ensure sensitive detection of ATP-competitive inhibitors.[7][9]

  • Reaction Incubation:

    • Add 5 µL of the PIP5K1C enzyme solution to each well of the assay plate.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well. The final reaction volume will be 10 µL.

    • The final concentrations in the reaction will be: 3 nM PIP5K1C, 1 µM FL-PI(4)P, 15 µM ATP, and a final DMSO concentration of ~0.1-0.2%.[7]

    • Incubate the plate at room temperature for 40 minutes. This incubation time should result in approximately 30% conversion of the substrate to product in the absence of an inhibitor, which is ideal for detecting inhibition.[7]

  • Reaction Termination and Detection:

    • Stop the reaction by adding an appropriate stop solution as recommended by the microfluidic mobility shift assay system manufacturer (e.g., a solution containing EDTA to chelate Mg²⁺).

    • Analyze the plate on the microfluidic mobility shift assay system to separate and quantify the fluorescent substrate and product.

Data Analysis
  • Calculate Percent Inhibition:

    • The instrument software will provide the amount of substrate and product in each well. Calculate the percent conversion of substrate to product for each well.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Signal_inhibitor - Signal_background) / (Signal_no-inhibitor - Signal_background)])

      • Signal_inhibitor: Percent conversion in the presence of the inhibitor.

      • Signal_no-inhibitor: Percent conversion in the DMSO vehicle control wells (0% inhibition).

      • Signal_background: Percent conversion in control wells with no enzyme (100% inhibition).

  • Generate Dose-Response Curve and Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC50 value.

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and structured table.

Table 1: Dose-Response Data for this compound

This compound Conc. (nM)Log [Inhibitor] (M)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Dev.
10000-5.00
3333-5.48
1111-5.95
370-6.43
123-6.91
41-7.39
13.7-7.86
4.6-8.34
1.5-8.82
0.5-9.30
0 (DMSO)-00000

Table 2: Summary of IC50 Determination

InhibitorIC50 (nM)Hill SlopeR² Value
This compound
UNC3230 (Reference)120[9]
UNI418 (Reference)60.1[10]

Reference IC50 values are provided for comparison.

Conclusion

The protocol described in this application note provides a robust and reliable method for determining the dose-response curve and IC50 value of this compound. This detailed methodology will enable researchers to accurately characterize the potency of novel PIP5K1C inhibitors, a critical step in the development of new therapeutics targeting this important lipid kinase. The use of a microfluidic mobility shift assay offers high-throughput capabilities and precise quantification, making it an ideal platform for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

References

Application Notes and Protocols for Studying Neutrophil Polarization using Pip5K1C-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pip5K1C-IN-1, a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C), to investigate its role in neutrophil polarization and migration.

Introduction to Pip5K1C in Neutrophil Polarization

Neutrophil polarization is a critical process in the innate immune response, enabling these leukocytes to migrate directionally towards sites of inflammation and infection. This process involves a complex signaling cascade that establishes a distinct front (leading edge) and rear (uropod) of the cell. Pip5K1C is a key enzyme in this process, catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial signaling phospholipid.[1][2] The isoform PIP5K1C-90 has been shown to localize to the uropod of chemotaxing neutrophils, where it facilitates RhoA activation, leading to actomyosin contraction and rear retraction, which are essential for forward movement.[3][4][5][6]

This compound (also known as UNC3230) is a potent, selective, and ATP-competitive inhibitor of Pip5K1C.[3][4][7] By inhibiting Pip5K1C, this small molecule provides a powerful tool to dissect the specific roles of this kinase and its product, PI(4,5)P2, in the molecular events governing neutrophil polarization and chemotaxis.

Key Applications

  • Elucidation of Signaling Pathways: Investigate the role of Pip5K1C in signaling cascades that control neutrophil polarity, including the regulation of small GTPases like RhoA and Rac.[3][5]

  • Drug Discovery: Screen for and characterize novel therapeutic agents that target neutrophil migration in inflammatory diseases.

  • Fundamental Research: Dissect the molecular mechanisms of cell polarization and directional migration in a key immune cell type.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (UNC3230).

ParameterValueReference
IC50 for Pip5K1C ~41 nM[1][3]
Binding Affinity (Kd) for Pip5K1C 51 nM[1]
Mechanism of Action ATP-competitive[3][4]
Effect on Membrane PI(4,5)P2 Levels ~45% reduction at 100 nM in DRG neurons[1][3][7]

Signaling Pathway

The following diagram illustrates the central role of Pip5K1C in the signaling pathway of neutrophil polarization. Chemoattractant binding to G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the activation and polarization of Pip5K1C. At the uropod, Pip5K1C generates PI(4,5)P2, which in turn promotes the activation of RhoA. Activated RhoA, through its effector ROCK, leads to myosin light chain (MLC) phosphorylation and actomyosin contraction, driving the retraction of the cell's rear. At the leading edge, PI(4,5)P2 is a substrate for PI3K to generate PI(3,4,5)P3, which activates Rac and promotes actin polymerization and protrusion.

Pip5K1C_Signaling_Pathway cluster_leading_edge Leading Edge cluster_uropod Uropod Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR PI3K PI3K GPCR->PI3K Pip5K1C Pip5K1C GPCR->Pip5K1C Activates & Polarizes PIP3 PI(3,4,5)P3 PI3K->PIP3 PI(4,5)P2 Rac_GTP Rac-GTP PIP3->Rac_GTP Actin_Polymerization Actin Polymerization (Lamellipodium formation) Rac_GTP->Actin_Polymerization PI45P2 PI(4,5)P2 Pip5K1C->PI45P2 PI4P Pip5K1C_IN_1 This compound Pip5K1C_IN_1->Pip5K1C RhoA_GTP RhoA-GTP PI45P2->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLC_P p-MLC ROCK->MLC_P Contraction Actomyosin Contraction (Uropod retraction) MLC_P->Contraction

Pip5K1C signaling in neutrophil polarization.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on neutrophil polarization.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic assay to quantify the directional migration of neutrophils towards a chemoattractant.

Materials:

  • This compound (UNC3230)

  • Primary human neutrophils or differentiated HL-60 cells

  • Chemoattractant (e.g., fMLP or IL-8)

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Culture medium (e.g., RPMI 1640 with 0.5% BSA)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Isolate primary human neutrophils or differentiate HL-60 cells. Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.

  • Assay Setup:

    • Add culture medium containing the chemoattractant (e.g., 10 nM fMLP or 10 nM IL-8) to the lower wells of the Boyden chamber.[8]

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper chamber (the insert).

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification:

    • After incubation, remove the upper chamber.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Label the migrated cells on the bottom surface of the membrane with a fluorescent dye like Calcein-AM.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of migration for each inhibitor concentration compared to the vehicle control.

Experimental Workflow:

Chemotaxis_Workflow A Isolate/Culture Neutrophils B Pre-treat with this compound or Vehicle A->B D Add treated cells to upper chamber B->D C Set up Boyden Chamber (Chemoattractant in lower well) C->D E Incubate (1-2 hours, 37°C) D->E F Remove non-migrated cells E->F G Stain migrated cells F->G H Quantify fluorescence G->H I Analyze data (% inhibition) H->I

Workflow for Neutrophil Chemotaxis Assay.
Immunofluorescence Staining for Neutrophil Polarization

This protocol allows for the visualization of key polarity markers and the overall morphology of neutrophils treated with this compound.

Materials:

  • This compound (UNC3230)

  • Primary human neutrophils or differentiated HL-60 cells

  • Chemoattractant (e.g., fMLP)

  • Fibrinogen-coated coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-p-MLC, anti-F-actin (phalloidin))

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed neutrophils onto fibrinogen-coated coverslips and allow them to adhere for 15-30 minutes at 37°C.[9]

  • Inhibitor Treatment: Treat the cells with this compound or vehicle for 30 minutes.

  • Chemoattractant Stimulation: Stimulate the cells with a gradient of chemoattractant (e.g., using a micropipette) or a uniform concentration for 5-10 minutes to induce polarization.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]

    • Wash with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.[10]

  • Staining:

    • Block with 5% BSA for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-MLC) overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorescently labeled secondary antibodies and phalloidin (for F-actin) for 1 hour at room temperature.

    • Stain nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

  • Analysis: Analyze cell morphology, the localization of F-actin at the leading edge, and p-MLC at the uropod. Quantify the percentage of polarized cells.

PI(4,5)P2 Detection in Neutrophils

This protocol describes a method to visualize the localization of PI(4,5)P2 in neutrophils.

Materials:

  • This compound (UNC3230)

  • Neutrophils

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% saponin)[11]

  • Blocking buffer

  • Anti-PI(4,5)P2 antibody

  • Fluorescently labeled secondary antibody

  • Confocal microscope

Procedure:

  • Cell Preparation and Treatment: Prepare and treat neutrophils with this compound as described in the immunofluorescence protocol.

  • Fixation: Fix cells with 4% paraformaldehyde.

  • Permeabilization and Staining:

    • Permeabilize and block cells with a buffer containing 0.5% saponin and 5% BSA for 45 minutes on ice.[11]

    • Incubate with anti-PI(4,5)P2 antibody overnight at 4°C.

    • Wash with cold PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour on ice.

  • Imaging: Mount and visualize using a confocal microscope.

  • Analysis: Analyze the localization and intensity of PI(4,5)P2 staining at the plasma membrane, particularly at the leading edge and uropod.

Note: PI(4,5)P2 can also be visualized in live cells using a GFP-tagged PH domain of PLCδ1, which specifically binds to PI(4,5)P2.[12]

RhoA Activation Assay (G-LISA or Pull-down)

This protocol measures the levels of active, GTP-bound RhoA in neutrophils.

Materials:

  • This compound (UNC3230)

  • Neutrophils

  • Chemoattractant (e.g., fMLP)

  • RhoA Activation Assay Kit (G-LISA or pull-down format)

  • Lysis buffer (provided in the kit)

  • Western blotting reagents (for pull-down assay)

Procedure:

  • Cell Treatment: Treat neutrophils in suspension with this compound or vehicle, followed by stimulation with a chemoattractant for a short period (e.g., 30-60 seconds).

  • Cell Lysis: Immediately lyse the cells with ice-cold lysis buffer provided in the kit to preserve the GTP-bound state of RhoA.[13][14][15]

  • Assay:

    • G-LISA: Follow the manufacturer's instructions for the G-LISA plate-based assay, which provides a colorimetric or chemiluminescent readout.

    • Pull-down Assay:

      • Incubate the cell lysates with a Rho-GTP binding protein (e.g., Rhotekin-RBD) coupled to agarose beads.[15]

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the bound proteins and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

  • Data Analysis: Quantify the amount of active RhoA relative to the total RhoA in the cell lysate.

Logical Relationship for RhoA Activation Assay:

RhoA_Activation_Logic A Treat Neutrophils with This compound & Chemoattractant B Lyse cells to preserve GTP-bound RhoA A->B C Incubate lysate with Rho-GTP binding protein B->C D Pull-down active RhoA C->D E Detect pulled-down RhoA via Western Blot D->E F Quantify active RhoA vs. total RhoA E->F

Logical steps for RhoA pull-down assay.

Conclusion

This compound is an invaluable tool for probing the intricate signaling networks that govern neutrophil polarization and migration. The protocols provided herein offer a robust framework for researchers to investigate the specific functions of Pip5K1C and to explore its potential as a therapeutic target in inflammatory and immune-related disorders. Careful execution of these experiments will contribute to a deeper understanding of the fundamental processes of cell polarity and chemotaxis.

References

Application Notes and Protocols for Investigating Calcium Signaling Using Pip5K1C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type 1 gamma (PIP5K1C), also known as PIP5K1γ, is a critical lipid kinase in cellular signaling. It catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] PIP2 is a key component of cell membranes and a precursor for the second messenger inositol 1,4,5-trisphosphate (IP3).[1][3] Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, phospholipase C (PLC) hydrolyzes PIP2 to generate IP3 and diacylglycerol (DAG).[4] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4] This elevation of intracellular calcium is a fundamental signaling mechanism that regulates a vast array of cellular processes.

The central role of PIP5K1C in generating the substrate for IP3 production makes it a compelling target for modulating calcium signaling pathways. Small molecule inhibitors of PIP5K1C are therefore valuable tools for dissecting the involvement of this kinase in various physiological and pathological processes. This document provides detailed application notes and protocols for utilizing a potent and selective PIP5K1C inhibitor, referred to herein as Pip5K1C-IN-1 (exemplified by the well-characterized inhibitor UNC3230), to investigate calcium signaling.

This compound: A Tool for Modulating Calcium Signaling

While "this compound" is a general term, several potent and selective inhibitors of PIP5K1C have been developed. A prominent example is UNC3230 , a selective and ATP-competitive inhibitor of PIP5K1C.[5][6][7][8] More recently, a series of novel bicyclic pyrazoles have been identified as highly potent PIP5K1C inhibitors.[9][10] These inhibitors provide researchers with the means to acutely and specifically block the production of PIP2 by PIP5K1C, thereby allowing for the investigation of the downstream consequences on calcium signaling.

Mechanism of Action

This compound acts by inhibiting the enzymatic activity of PIP5K1C, leading to a reduction in the cellular pool of PIP2.[8] This decrease in PIP2 availability limits the substrate for PLC, resulting in diminished production of IP3 upon receptor stimulation. Consequently, the IP3-mediated release of calcium from intracellular stores is attenuated.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP4P PI4P PIP5K1C PIP5K1C PIP4P->PIP5K1C PIP5K1C->PIP2 Phosphorylates IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release Signaling Downstream Signaling Ca_release->Signaling ER->Ca_release Inhibitor This compound Inhibitor->PIP5K1C Inhibits

Figure 1: Simplified signaling pathway of Pip5K1C-mediated calcium release and its inhibition.

Quantitative Data for Pip5K1C Inhibitors

The following table summarizes key quantitative data for well-characterized Pip5K1C inhibitors. This information is crucial for designing experiments with appropriate inhibitor concentrations.

Inhibitor NameTarget(s)IC50 (in vitro)Effective Cellular ConcentrationNotes
UNC3230 PIP5K1C, PIP4K2C~41 nM[5][6][8]100 nM (reduces PIP2 by ~45% in DRG neurons)[5][6][8]ATP-competitive inhibitor.[5][7] Does not significantly inhibit other lipid kinases, including PI3Ks.[6]
Compound 30 (Bicyclic Pyrazole) PIP5K1C0.80 nM[11]1 µM (91% inhibition in H1-HeLa cells)[9][11]Highly selective against a panel of other lipid and protein kinases.[9]
Compound 33 (Bicyclic Pyrazole) PIP5K1C5.9 nM[9][11]1 µM (86% inhibition in H1-HeLa cells)[9][11]Highly selective against a panel of other lipid and protein kinases.[9]
PIK-93 PIP5K1C25,000 nM[12]Not reportedPrimarily known as a PI3K inhibitor, but also shows activity against PIP5K1C at higher concentrations.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Agonist-Induced Calcium Release using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to an agonist, with and without pre-treatment with a Pip5K1C inhibitor. Fura-2 AM is a ratiometric fluorescent dye that allows for the precise quantification of intracellular calcium.

Materials:

  • Cultured cells of interest plated on glass coverslips or in a multi-well imaging plate

  • This compound (e.g., UNC3230)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • DMSO (cell culture grade)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist of interest (e.g., a GPCR ligand)

  • Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and emission at 510 nm)

  • Image analysis software

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips or in an imaging plate to achieve a desired confluency (typically 70-80%) on the day of the experiment.

    • Allow cells to adhere and grow under standard culture conditions.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the inhibitor to the desired final concentration in cell culture medium or HBSS. A typical starting concentration for UNC3230 is 100-200 nM.

    • Incubate the cells with the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. For a final concentration of 1 µg/mL Fura-2 AM, dissolve 50 µg of Fura-2 AM in 50 µL of DMSO to make a 1 mg/mL stock solution.[13][14]

    • Dilute the Fura-2 AM stock solution in HBSS or your recording buffer to the final working concentration (e.g., 1-5 µg/mL).[14]

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting in buffer.

    • Remove the inhibitor-containing medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at room temperature or 37°C, protected from light.[13][14]

  • De-esterification:

    • After loading, wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[13]

  • Calcium Imaging:

    • Mount the coverslip onto the microscope stage or place the imaging plate in the microscope.

    • Perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Apply the agonist of interest to the cells via perfusion.

    • Continue to acquire images to record the change in fluorescence intensity over time.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the magnitude and kinetics of the calcium response in inhibitor-treated cells versus vehicle-treated cells.

start Start: Plate Cells inhibitor Treat with this compound or Vehicle start->inhibitor load Load with Fura-2 AM inhibitor->load wash Wash and De-esterify load->wash image_base Acquire Baseline (F340/F380) wash->image_base stimulate Stimulate with Agonist image_base->stimulate image_response Acquire Response (F340/F380) stimulate->image_response analyze Analyze Data: Compare Responses image_response->analyze end End analyze->end

Figure 2: Experimental workflow for assessing the effect of this compound on calcium signaling.

Expected Outcomes and Interpretation

Inhibition of PIP5K1C with this compound is expected to reduce the peak amplitude and/or the duration of the agonist-induced intracellular calcium transient. This is because the reduced availability of PIP2 will lead to a smaller and/or slower production of IP3, resulting in a diminished release of calcium from the endoplasmic reticulum. The extent of this inhibition will depend on the concentration of the inhibitor used, the cell type, and the specific signaling pathway being investigated.

A significant reduction in the calcium response in the presence of the inhibitor provides strong evidence for the involvement of PIP5K1C in the signaling pathway under investigation. It is important to include appropriate controls, such as a vehicle control (DMSO) and potentially a positive control (e.g., a direct activator of PLC), to ensure the observed effects are specific to the inhibition of PIP5K1C.

Concluding Remarks

The use of specific and potent inhibitors such as this compound (e.g., UNC3230 and novel bicyclic pyrazoles) is a powerful approach to elucidate the role of PIP5K1C in calcium signaling. The protocols and information provided here offer a framework for researchers to design and execute experiments to investigate the intricate connections between phosphoinositide metabolism and calcium-dependent cellular functions. These tools are invaluable for basic research and for the development of novel therapeutic strategies targeting pathways where PIP5K1C and calcium signaling are dysregulated.

References

Application Notes and Protocols for Evaluating Pip5K1C-IN-1 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2). PIP2 is a key precursor to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical component of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making PIP5K1C an attractive therapeutic target. Pip5K1C-IN-1 is a potent and selective inhibitor of PIP5K1C with a reported IC50 of 0.80 nM.[1][2][3][4][5][6][7] Preclinical data suggests its potential in cancer and chronic pain research due to its high kinase selectivity and low total clearance in mice.[1][2][3][4][5][6][7]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in rodent models of cancer, specifically focusing on patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. The protocols cover experimental design, drug administration, and various efficacy endpoints.

Signaling Pathway

The diagram below illustrates the central role of PIP5K1C in the PI3K/AKT/mTOR signaling cascade. This compound, by inhibiting PIP5K1C, is expected to reduce the levels of PIP2 and subsequently decrease the activation of downstream effectors like AKT and mTOR, thereby impeding tumor cell growth, proliferation, and survival.

PIP5K1C_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PI3K PI3K PIP2->PI3K Substrate PIP5K1C->PIP2 Catalyzes Pip5K1C_IN_1 This compound Pip5K1C_IN_1->PIP5K1C Inhibits PIP3 PI(3,4,5)P3 PI3K->PIP3 Catalyzes PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Experimental_Workflow start Start acclimatize Animal Acclimatization (1-2 weeks) start->acclimatize implant Tumor Implantation (CDX or PDX) acclimatize->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization into Treatment Groups monitor_growth->randomize Tumor volume reaches ~100-200 mm³ treat Treatment with this compound or Vehicle Control randomize->treat measure Tumor Volume and Body Weight Measurement (2-3 times/week) treat->measure Daily or as per protocol endpoint Endpoint Determination (Tumor size, clinical signs) measure->endpoint collect Tissue and Blood Collection endpoint->collect analyze Data Analysis collect->analyze end End analyze->end

References

Application Notes and Protocols for Intrathecal Administration of a Pip5K1C Inhibitor in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C) is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in a multitude of cellular processes, including signal transduction and actin cytoskeleton dynamics.[1][2] Emerging research has identified Pip5K1C as a key regulator of pain signaling, making it a promising therapeutic target for the management of chronic pain.[3] Inhibition of Pip5K1C in nociceptive dorsal root ganglia (DRG) neurons has been shown to reduce pronociceptive receptor signaling and attenuate hypersensitivity in mouse models of chronic pain.[3]

This document provides detailed application notes and protocols for the intrathecal (IT) administration of a potent and selective Pip5K1C inhibitor, UNC3230, in mice to study its effects on nociception. While the initial topic specified "Pip5K1C-IN-1," the available scientific literature with detailed in vivo intrathecal administration protocols and efficacy data focuses on the compound UNC3230. Therefore, the following protocols are based on the published research for UNC3230.

Signaling Pathway of Pip5K1C in Nociception

Pip5K1C plays a crucial role in pain signaling by maintaining the plasma membrane pool of PIP2. Various pronociceptive G-protein coupled receptors (GPCRs) and other receptors on DRG neurons are activated by inflammatory mediators. This activation leads to the hydrolysis of PIP2 by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to neuronal sensitization and the perception of pain. By inhibiting Pip5K1C, the replenishment of PIP2 is reduced, thereby dampening the signaling cascade downstream of pronociceptive receptors and reducing neuronal hyperexcitability.

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C PIP2 PI(4,5)P2 TRPV1 TRPV1 PIP2->TRPV1 modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG GPCR Pronociceptive GPCR PLC PLC GPCR->PLC activates PLC->PIP2 hydrolyzes Sensitization Neuronal Sensitization & Pain Signaling TRPV1->Sensitization contributes to Pip5K1C->PIP2 phosphorylates UNC3230 UNC3230 (this compound) UNC3230->Pip5K1C inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers DAG->Sensitization Ca_release->Sensitization leads to Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->GPCR activate

Caption: Pip5K1C Signaling Pathway in Nociception.

Quantitative Data Summary

The following tables summarize the quantitative data from studies involving the intrathecal administration of the Pip5K1C inhibitor UNC3230 in mice.

Table 1: In Vivo Efficacy of Intrathecal UNC3230 on Nociception

ParameterVehicle ControlUNC3230 (2 nmol)Percentage ChangeReference
Thermal Hyperalgesia [3]
Paw Withdrawal Latency (s) at 1 hr post-LPA~4.5~7.5~67% increase[3]
Mechanical Allodynia [3]
Paw Withdrawal Threshold (g) post-LPA~0.2~0.6~200% increase[3]

Table 2: In Vitro Effects of UNC3230 on DRG Neurons

ParameterVehicle ControlUNC3230 (100 nM)Percentage ChangeReference
Membrane PIP2 Levels100%~55%~45% decrease[3]
LPA-evoked Calcium Signaling (ΔF/F0)~0.4~0.2~50% decrease[3]

Experimental Protocols

Preparation of UNC3230 for Intrathecal Administration

Materials:

  • UNC3230 (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of UNC3230 in DMSO. Due to low aqueous solubility, a stock solution in 100% DMSO is recommended.[3] For a 10 mM stock solution, dissolve the appropriate amount of UNC3230 powder in DMSO.

  • For intrathecal injection, the final concentration of DMSO should be minimized to avoid neurotoxicity. A final DMSO concentration of 5-10% in sterile saline is generally well-tolerated for intrathecal injections in mice.

  • On the day of the experiment, dilute the UNC3230 stock solution with sterile saline to the desired final concentration for a 2 nmol dose in a 5 µL injection volume. For a 2 nmol dose in 5 µL, the final concentration would be 400 µM.

  • Vortex the final solution thoroughly to ensure complete mixing.

  • Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.

Intrathecal Injection in Mice

This protocol is adapted from established methods for direct lumbar puncture in mice.[4][5][6][7][8]

Intrathecal_Injection_Workflow start Start prep Animal Preparation - Anesthetize mouse - Shave lumbar region start->prep position Positioning - Place mouse over a 15 mL conical tube - Flex the spine prep->position locate Locate Injection Site - Palpate iliac crests - Identify L5-L6 intervertebral space position->locate inject Injection - Insert 30-gauge needle at a 20-30° angle - Observe for tail flick - Slowly inject 5 µL of solution locate->inject recover Recovery - Monitor until ambulatory inject->recover end End recover->end

Caption: Experimental Workflow for Intrathecal Injection in Mice.

Materials:

  • Adult mice (e.g., C57BL/6, 8-10 weeks old)

  • Isoflurane anesthesia system

  • Electric razor or depilatory cream

  • 70% ethanol

  • 15 mL conical tube or similar support

  • 30-gauge, 0.5-inch needle attached to a 10 µL Hamilton syringe

  • UNC3230 solution or vehicle control

Protocol:

  • Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).

    • Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the lumbar area of the back, from the lower ribs to the base of the tail.

    • Clean the shaved area with 70% ethanol.

  • Positioning:

    • Place the anesthetized mouse in a prone position over a 15 mL conical tube or a similar support to flex the spine and widen the intervertebral spaces.[5][6]

  • Locating the Injection Site:

    • Palpate the iliac crests. The imaginary line connecting the crests crosses the L6 vertebra.

    • The injection site is in the intervertebral space between the L5 and L6 vertebrae, which is just rostral to this line.

  • Injection:

    • Hold the Hamilton syringe with the 30-gauge needle at a shallow angle (approximately 20-30 degrees) to the back.

    • Carefully insert the needle into the L5-L6 intervertebral space. A slight "pop" may be felt as the needle penetrates the dura mater.

    • A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.[5][6]

    • Slowly inject 5 µL of the UNC3230 solution or vehicle control over 10-15 seconds to avoid increasing intracranial pressure.

    • Withdraw the needle slowly.

  • Recovery:

    • Place the mouse in a clean cage on a warming pad and monitor until it is fully ambulatory.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Protocol:

  • Acclimatize the mice to the testing apparatus (e.g., a glass-floored chamber) for at least 30 minutes before testing.

  • A radiant heat source is focused on the plantar surface of the hind paw.

  • The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

  • Establish a baseline paw withdrawal latency before intrathecal injection.

  • After intrathecal injection of UNC3230 or vehicle, measure the paw withdrawal latency at various time points (e.g., 1, 2, 4, and 24 hours) to assess the anti-hyperalgesic effect.[3]

Assessment of Mechanical Allodynia (von Frey Test)

Protocol:

  • Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

  • Establish a baseline withdrawal threshold before intrathecal injection.

  • After intrathecal injection, measure the withdrawal threshold at various time points to determine the anti-allodynic effect.[3]

Measurement of PIP2 Levels in DRG Neurons

Protocol:

  • Following behavioral testing, euthanize the mice and dissect the lumbar DRGs (L4-L6).

  • Homogenize the DRG tissue in an appropriate lysis buffer.

  • Extract lipids from the homogenate.

  • Quantify PIP2 levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Normalize PIP2 levels to the total protein concentration of the lysate.[3]

Calcium Imaging in Cultured DRG Neurons

Protocol:

  • Culture DRG neurons from adult mice.

  • Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM).

  • Acquire baseline fluorescence images.

  • Treat the neurons with UNC3230 or vehicle control.

  • Stimulate the neurons with a pronociceptive agonist (e.g., 10 µM LPA).[3]

  • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity ratio (e.g., 340/380 nm for Fura-2).

  • Quantify the peak calcium response (ΔF/F0) to determine the effect of Pip5K1C inhibition on neuronal excitability.[3]

Conclusion

The intrathecal administration of the Pip5K1C inhibitor UNC3230 provides a valuable tool for investigating the role of Pip5K1C in pain signaling in vivo. The protocols outlined in this document offer a comprehensive guide for researchers to study the anti-nociceptive effects of targeting this lipid kinase. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to the development of novel analgesics.

References

Application Notes and Protocols: Cellular Assays to Assess Pip5K1C-IN-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1] Dysregulation of PIP5K1C activity has been implicated in various diseases, including chronic pain and cancer, making it an attractive therapeutic target.

Pip5K1C-IN-1, also known as UNC3230, is a potent and selective, ATP-competitive inhibitor of PIP5K1C.[2][3][4][5][][7] These application notes provide detailed protocols for cellular assays to characterize the activity of this compound and other potential inhibitors of PIP5K1C. The described assays are designed to measure the direct cellular target engagement of the inhibitor by quantifying PIP2 levels and to assess the functional consequences of PIP5K1C inhibition on downstream signaling events.

Pip5K1C Signaling Pathway

PIP5K1C phosphorylates phosphatidylinositol 4-phosphate (PIP4P) to generate PIP2. PIP2 can then be cleaved by phospholipase C (PLC) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which are critical second messengers in G-protein coupled receptor (GPCR) signaling pathways, leading to the release of intracellular calcium and activation of protein kinase C (PKC).

Figure 1: Simplified PIP5K1C signaling pathway.

Quantitative Data for this compound (UNC3230)

The following table summarizes the reported in vitro and cellular activities of this compound (UNC3230).

ParameterValueAssay TypeCell Line/SystemReference
IC50 ~41 nMIn vitro kinase assayPurified human PIP5K1C[2][4][][7]
Cellular PIP2 Reduction ~45% at 100 nMPIP2 QuantificationDorsal Root Ganglia (DRG) Neurons[2][5]
Inhibition of Ca2+ Signaling Significant reductionCalcium ImagingDRG Neurons[2][4][5]

Experimental Protocols

Cellular PIP2 Level Quantification Assay

This assay directly measures the levels of PIP2 in cells treated with this compound, providing a direct readout of target engagement.

Principle:

Cellular lipids are extracted and the amount of PIP2 is quantified using a PIP2-specific antibody in an ELISA-based format or by using a fluorescently-tagged PIP2-binding protein domain.

Experimental Workflow:

PIP2_Quantification_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and culture overnight. B 2. Compound Treatment Treat cells with a dose-response of this compound for the desired time. A->B C 3. Cell Lysis & Lipid Extraction Lyse cells and extract total lipids. B->C D 4. PIP2 Quantification (ELISA) Immobilize extracted lipids, probe with anti-PIP2 antibody, and detect with a secondary antibody. C->D E 5. Data Analysis Normalize PIP2 levels to a control (e.g., total phosphate) and calculate IC50. D->E

Figure 2: Workflow for PIP2 quantification.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HEK293, HeLa, or a relevant cell line) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Remove the growth medium from the cells and replace it with the compound-containing medium.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • Lipid Extraction:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells and extract lipids using a suitable method, such as a Bligh-Dyer extraction with a chloroform/methanol/water mixture.

  • PIP2 ELISA:

    • Coat a high-binding 96-well plate with the extracted lipids.

    • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody specific for PIP2.

    • Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the PIP2 signal to the total phosphate content or another lipid standard.

    • Plot the normalized PIP2 levels against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay

This functional assay assesses the effect of this compound on downstream signaling events mediated by GPCRs that couple to PLC and subsequent calcium release.

Principle:

Inhibition of PIP5K1C reduces the available pool of PIP2, which is a substrate for PLC. This leads to a decrease in IP3 production and a subsequent reduction in the release of calcium from intracellular stores upon GPCR activation. This change in intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye.[8]

Experimental Workflow:

Calcium_Mobilization_Workflow A 1. Cell Seeding & Dye Loading Plate cells in a 96-well plate and load with a calcium-sensitive dye (e.g., Fluo-4 AM). B 2. Compound Incubation Incubate cells with this compound or vehicle control. A->B C 3. GPCR Agonist Stimulation Add a GPCR agonist (e.g., LPA) to stimulate calcium release. B->C D 4. Fluorescence Measurement Measure the change in fluorescence intensity over time using a plate reader. C->D E 5. Data Analysis Quantify the peak fluorescence response or area under the curve and determine the inhibitory effect. D->E

Figure 3: Workflow for calcium mobilization assay.

Protocol:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing a GPCR of interest (e.g., LPA receptor in DRG neurons) in a black-walled, clear-bottom 96-well plate.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add assay buffer containing various concentrations of this compound or vehicle.

    • Incubate for a sufficient time to allow for cellular uptake and target engagement (e.g., 30-60 minutes).

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a GPCR agonist (e.g., lysophosphatidic acid, LPA) to stimulate calcium release.

    • Record the fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Alternatively, calculate the area under the curve (AUC) for the fluorescence response.

    • Plot the response against the inhibitor concentration to determine the IC50.

In-Cell Western Assay for Downstream Signaling

This assay can be used to quantify the phosphorylation status of specific proteins in the PIP5K1C signaling pathway, providing a more targeted readout of inhibitor activity.

Principle:

The In-Cell Western (ICW) assay is an immunocytochemical method performed in a microplate format.[9][10][11] Cells are fixed and permeabilized in the wells, and target proteins are detected using specific primary antibodies followed by fluorescently labeled secondary antibodies. This allows for the quantification of protein levels and post-translational modifications like phosphorylation.

Experimental Workflow:

ICW_Workflow A 1. Cell Seeding & Treatment Plate cells, treat with this compound, and stimulate with an agonist if necessary. B 2. Fixation & Permeabilization Fix cells with formaldehyde and permeabilize with a detergent. A->B C 3. Immunostaining Block non-specific binding and incubate with primary antibodies (e.g., anti-phospho-PKC) and fluorescent secondary antibodies. B->C D 4. Plate Scanning Scan the plate using an infrared imaging system. C->D E 5. Data Analysis Normalize the signal of the phospho-protein to a total protein or cell number marker and determine the IC50. D->E

Figure 4: Workflow for In-Cell Western assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture as described previously.

    • Treat cells with this compound and/or a signaling agonist for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) for 20 minutes at room temperature.[12]

    • Wash the cells with PBS and then permeabilize with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 5-10 minutes.[11][12]

  • Immunostaining:

    • Block the wells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

    • Incubate with primary antibodies targeting a downstream signaling protein (e.g., phospho-PKC) and a normalization protein (e.g., total PKC or a housekeeping protein like GAPDH) overnight at 4°C.

    • Wash the plate multiple times with PBS containing 0.1% Tween-20.

    • Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the plate thoroughly to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for each channel.

    • Normalize the signal from the target protein to the signal from the normalization protein.

    • Calculate the dose-dependent inhibition and determine the IC50 value.

Conclusion

The cellular assays described in these application notes provide a comprehensive toolkit for characterizing the activity of Pip5K1C inhibitors like this compound. By measuring cellular PIP2 levels, assessing the impact on downstream calcium signaling, and quantifying the phosphorylation of key signaling proteins, researchers can gain a thorough understanding of the inhibitor's potency, mechanism of action, and cellular efficacy. These detailed protocols and workflows are intended to guide researchers in the successful implementation of these assays for drug discovery and development efforts targeting PIP5K1C.

References

Application Notes for Recombinant Pip5K1C in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C, also known as PIP5KIγ) is a crucial lipid kinase that plays a pivotal role in cellular signal transduction.[1][2] It primarily catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger and a precursor for other signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] PI(4,5)P2 itself regulates a multitude of cellular processes, including actin cytoskeleton dynamics, vesicle trafficking, endocytosis, exocytosis, cell adhesion, and cell motility.[1][2][3]

Recombinant Pip5K1C protein is an indispensable tool for researchers in both academic and industrial settings. It enables detailed investigation of its enzymatic activity, substrate specificity, and the screening and characterization of potential inhibitors. Given its involvement in various physiological and pathological processes, including pain signaling, cancer, and focal adhesion dynamics, Pip5K1C has emerged as a promising therapeutic target.[4][5][6][7] These application notes provide detailed protocols for utilizing purified, active recombinant Pip5K1C in common in vitro assays.

Pip5K1C Signaling Pathway

Pip5K1C is a central enzyme in phosphoinositide metabolism. It generates the bulk of cellular PI(4,5)P2 from PI(4)P.[3] This product, PI(4,5)P2, is localized to the plasma membrane and acts as a docking site for various proteins and is a substrate for other key signaling enzymes like Phospholipase C (PLC) and PI 3-kinase (PI3K). PLC hydrolyzes PI(4,5)P2 to generate IP3 and DAG, which mediate calcium release and protein kinase C activation, respectively. PI3K phosphorylates PI(4,5)P2 to produce PI(3,4,5)P3, another critical second messenger. Pip5K1C activity is essential for processes like clathrin-mediated endocytosis, where it interacts with the AP-2 adaptor complex.[8]

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C Substrate PIP2 PI(4,5)P2 PI3K PI 3-Kinase PIP2->PI3K PLC PLC PIP2->PLC Cellular_Processes Cellular Processes (Endocytosis, Focal Adhesion, Actin Dynamics) PIP2->Cellular_Processes PIP3 PI(3,4,5)P3 IP3_DAG IP3 + DAG Pip5K1C->PIP2 Product ADP ADP Pip5K1C->ADP ATP ATP ATP->Pip5K1C PI3K->PIP3 PLC->IP3_DAG

Caption: Pip5K1C catalyzes the synthesis of PI(4,5)P2 from PI(4)P.

Data Presentation

Quantitative data for recombinant human Pip5K1C is summarized below. These values are essential for designing experiments, interpreting results, and comparing inhibitor potencies.

Table 1: Specific Activity of Recombinant Pip5K1C

Parameter Value Source
Specific Activity 8,150 nmol/min/mg Sino Biological[9]

| Specific Activity | 6,927 nmol/min/mg | Abcam |

Note: Specific activity can vary between batches and manufacturers. It is recommended to perform a kinase titration for each new lot of enzyme.[10]

Table 2: Kinetic Parameters for Pip5K1C

Parameter Value Substrate Source
Km 15 µM ATP ResearchGate[10]
Km 21.6 µM ATP (for hPIP5K1α) ResearchGate[10][11]

| Km | 1 µM | PI(4)P | ResearchGate[10] |

Table 3: Inhibitor Potency (IC₅₀) against Pip5K1C

Inhibitor IC₅₀ (µM) Notes Source
UNC3230 Not specified Identified in a high-throughput screen.[4] NIH[4]
Compound [I] 0.00080 Pyrazole-urea analogue. BioWorld[6]
Compound [II] 0.0059 Pyrazole-urea analogue. BioWorld[6]
Compound 30 0.0059 Bicyclic pyrazole. Low clearance in mice. NIH[7]
Compound 33 0.0059 Bicyclic pyrazole. Low clearance in mice. NIH[7]
Compound 37 0.0065 Bicyclic pyrazole. NIH[7]

| Compound 38 | 0.0038 | Bicyclic pyrazole. | NIH[7] |

Experimental Protocols

Detailed methodologies for common in vitro assays using recombinant Pip5K1C are provided below.

Experimental Workflow: In Vitro Kinase Assay

The general workflow for a Pip5K1C kinase assay involves preparing the reaction mixture, initiating the reaction with ATP, allowing the reaction to proceed, stopping the reaction, and finally detecting the product or a byproduct.

Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase Buffer - Recombinant Pip5K1C - PI(4)P Substrate - ATP Solution B 2. Set Up Reaction Add buffer, enzyme, and substrate to well A->B C 3. (Optional) Inhibitor Addition Add test compound and pre-incubate with enzyme B->C D 4. Initiate Reaction Add ATP to start the kinase reaction C->D E 5. Incubate Allow reaction to proceed (e.g., 40 min at RT) D->E F 6. Stop Reaction & Detect - Add Stop Reagent (e.g., ADP-Glo) - Add Detection Reagent E->F G 7. Read Signal Measure Luminescence, Fluorescence, or Radioactivity F->G H 8. Analyze Data Calculate specific activity or % inhibition G->H

Caption: General workflow for an in vitro Pip5K1C kinase assay.

Protocol 1: Pip5K1C In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits and datasheets and measures kinase activity by quantifying the amount of ADP produced.[9] The luminescent signal is directly proportional to kinase activity.

Materials:

  • Active Recombinant Pip5K1C protein (e.g., Sino Biological, Cat# P16-102CG)[9]

  • PI(4)P:PS substrate vesicles (Phosphatidylinositol-4-phosphate and Phosphatidylserine)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ATP and ADP solutions

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Kinase Dilution Buffer (similar to assay buffer, may contain BSA)

  • White, opaque 96-well or 384-well plates suitable for luminescence readings

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare Kinase Assay Buffer. Add DTT fresh before use.

    • Prepare the ATP Assay Solution by diluting the 10 mM ATP stock to the desired final concentration (e.g., 250 µM) in Kinase Dilution Buffer.[9] The optimal ATP concentration should be at or near the Km (approx. 15 µM) for inhibitor studies.[10]

    • Prepare the PI(4)P:PS substrate at the desired concentration in the assay buffer.

    • Prepare serial dilutions of the active Pip5K1C protein in Kinase Dilution Buffer to determine the optimal enzyme concentration.[9][10] A final concentration of ~3 nM is a good starting point.[10]

  • Reaction Setup (25 µL final volume):

    • In a pre-cooled 96-well plate, add the reaction components. It is recommended to prepare a master mix.

    • Add 10 µL of the diluted Pip5K1C enzyme solution.

    • Add 10 µL of the PI(4)P:PS substrate solution.

    • Set up blank controls containing buffer and substrate but no enzyme.

  • Initiate the Reaction:

    • Start the reaction by adding 5 µL of the ATP Assay Solution to each well.

    • Mix the plate gently by shaking for 30-60 seconds.

  • Incubation:

    • Incubate the plate at ambient temperature (or 30°C) for a set period, for example, 40 minutes.[9] This time should be within the linear range of the reaction.[10]

  • Stop Reaction and Deplete ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Mix the plate and incubate for 40 minutes at ambient temperature.[9]

  • Signal Detection:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.[9]

    • Mix the plate and incubate for 30-60 minutes at ambient temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the blank control values from all sample readings.

    • The resulting Relative Luminescence Units (RLU) are proportional to the ADP produced and thus the kinase activity.

    • Calculate specific activity (nmol/min/mg) using an ADP standard curve to convert RLU to nmol of ADP.

Protocol 2: High-Throughput Inhibitor Screening (Mobility Shift Assay Format)

This protocol is based on a high-throughput microfluidic mobility shift assay, which separates a fluorescently labeled substrate from the fluorescently labeled product.[4][11]

Materials:

  • Active Recombinant Pip5K1C protein

  • Fluorescein-conjugated PI(4)P substrate[4]

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Test compounds (inhibitors) dissolved in DMSO

  • Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)[4]

  • Low-volume 384-well plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Dispense a small volume (e.g., 100 nL) of compound solution into the assay plate wells.

  • Reaction Setup:

    • Prepare an enzyme/substrate master mix in the assay buffer containing recombinant Pip5K1C and fluorescein-conjugated PI(4)P.

    • Dispense the enzyme/substrate mix into the wells containing the compounds.

    • Allow the enzyme and compounds to pre-incubate for 15-30 minutes at room temperature.

  • Initiate the Reaction:

    • Prepare an ATP solution in assay buffer.

    • Initiate the reaction by dispensing the ATP solution into all wells. Final concentrations might be ~3 nM Pip5K1C, 1 µM PI(4)P, and 15 µM ATP.[10]

    • The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[10]

  • Incubation:

    • Incubate the plate at room temperature for 40-60 minutes.

  • Stop Reaction:

    • Stop the reaction by adding a stop buffer provided by the assay platform manufacturer. This buffer typically contains EDTA to chelate Mg²⁺.

  • Data Acquisition:

    • Place the assay plate into the microfluidic mobility shift assay reader.

    • The instrument will aspirate the sample from each well, apply a voltage to separate the fluorescent substrate (PI(4)P) and product (PI(4,5)P2) based on their charge and size, and quantify the amount of each.[4]

  • Data Analysis:

    • The primary data is the percentage of substrate converted to product.

    • Calculate the percent inhibition for each compound concentration relative to DMSO (no inhibitor) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Pip5K1C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of inhibitors targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). Pip5K1C is a critical enzyme in the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key signaling molecule involved in numerous cellular processes.[1][2][3][4] Dysregulation of Pip5K1C activity has been implicated in various diseases, including chronic pain, making it an attractive therapeutic target.[5][6][7]

Introduction to Pip5K1C and its Signaling Pathway

Pip5K1C catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate PIP2.[4][8] PIP2 is a versatile lipid second messenger that regulates a multitude of cellular functions, including signal transduction through G protein-coupled receptors (GPCRs), endocytosis, exocytosis, and cell migration.[1][2][3] It can be further metabolized to produce other important signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG), or phosphorylated to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] Given its central role, the identification of potent and selective Pip5K1C inhibitors is of significant interest for both basic research and drug discovery.[6][9]

Below is a diagram illustrating the central role of Pip5K1C in the phosphoinositide signaling pathway.

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C PIP2 PI(4,5)P2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Pip5K1C->PIP2 ATP->ADP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PI(3,4,5)P3 PI3K->PIP3 Effector Downstream Effectors IP3->Effector DAG->Effector PIP3->Effector GPCR GPCR GPCR->PLC Activates

Caption: Pip5K1C Signaling Pathway

High-Throughput Screening Assay for Pip5K1C Inhibitors

A robust and reliable high-throughput screening (HTS) assay is essential for identifying novel Pip5K1C inhibitors. A microfluidic mobility shift assay has been successfully developed and utilized for this purpose.[1][2][3] This biochemical assay directly measures the enzymatic activity of recombinant human Pip5K1C by monitoring the conversion of a fluorescently labeled PI(4)P substrate to PIP2.

The key advantages of this assay include:

  • High Throughput: Amenable to screening large compound libraries.

  • High Reproducibility: Consistently yields reliable data with Z' values typically greater than 0.7.[1][2][3]

  • Direct Measurement: Directly quantifies the product of the enzymatic reaction.

  • Non-Radioactive: Avoids the complications associated with radioisotope-based assays.[1]

The general workflow for the HTS assay is depicted in the diagram below.

HTS_Workflow cluster_workflow HTS Experimental Workflow plate_prep Plate Preparation (Compound Dispensing) reagent_add Addition of Reagents (Pip5K1C, Fluorescent PI(4)P, ATP) plate_prep->reagent_add incubation Enzymatic Reaction (Incubation) reagent_add->incubation detection Detection (Microfluidic Mobility Shift Assay) incubation->detection data_analysis Data Analysis (% Inhibition, IC50 determination) detection->data_analysis

Caption: HTS Experimental Workflow

Experimental Protocols

Reagents and Materials
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human Pip5K1C (N-terminal His6-tagged)Millipore14-845M
Fluorescein-conjugated PI(4)P SubstrateEchelon BiosciencesP-4001
ATPSigma-AldrichA7699
Assay Buffer Components (see below)Various-
384-well Assay PlatesCorning3712
Microfluidic Mobility Shift Assay PlatformPerkinElmerLabChip EZ Reader
Assay Buffer Composition

A typical assay buffer may consist of: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BSA, and 1 mM DTT. Protease and phosphatase inhibitor cocktails should also be included.

High-Throughput Screening Protocol
  • Compound Plating:

    • Dispense test compounds and controls (e.g., a known inhibitor for positive control, DMSO for negative control) into a 384-well plate. The final concentration of DMSO in the assay should be kept low, typically ≤ 1%.

  • Reagent Preparation:

    • Prepare a master mix containing recombinant human Pip5K1C enzyme in assay buffer. The final concentration of the enzyme should be optimized to achieve approximately 30% substrate conversion within the linear range of the reaction (e.g., 3 nM).[1]

    • Prepare a substrate master mix containing fluorescently labeled PI(4)P and ATP in assay buffer. The final concentrations should be at or near the Km values for the respective substrates (e.g., 1 µM for PI(4)P and 15 µM for ATP).[1]

  • Enzymatic Reaction:

    • Add the Pip5K1C enzyme solution to each well of the assay plate containing the compounds.

    • Initiate the enzymatic reaction by adding the substrate master mix to all wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 40 minutes), ensuring the reaction remains within the linear range.[1]

  • Reaction Termination and Detection:

    • Stop the reaction by adding a suitable stop solution or by directly proceeding to the detection step.

    • Analyze the reaction products using a microfluidic mobility shift assay platform. This instrument separates the fluorescently labeled substrate (PI(4)P) from the product (PIP2) based on their different electrophoretic mobilities, allowing for quantification of each species.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • For active compounds ("hits"), perform dose-response experiments to determine their half-maximal inhibitory concentration (IC50) values.

    • Assess the quality of the HTS assay by calculating the Z' factor for each plate. A Z' factor > 0.5 indicates a robust and reliable assay.[1][3]

Data Presentation

The quantitative data from HTS and subsequent characterization of inhibitors should be organized for clear comparison.

Table 1: HTS Assay Parameters
ParameterValueReference
EnzymeHuman Pip5K1C[1]
SubstrateFluorescent PI(4)P[1]
ATP Km15 µM[1][3]
Z' Factor> 0.7[1][2][3]
Table 2: Potency of Identified Pip5K1C Inhibitors
CompoundIC50 (nM)Core StructureMode of InhibitionReference
UNC3230120Thiazole carboxamideATP-competitive[1][10]
UNC2828130Thiazole carboxamideNot specified[3]
Compound [I]0.80Pyrazole-urea analogNot specified[6]
Compound [II]5.9Pyrazole-urea analogNot specified[6]

Conclusion

The described microfluidic mobility shift assay provides a powerful platform for the high-throughput screening and identification of novel Pip5K1C inhibitors. The detailed protocols and application notes herein serve as a valuable resource for researchers in academia and industry who are engaged in drug discovery efforts targeting this important lipid kinase. The identified inhibitors can serve as valuable chemical tools to further elucidate the biological roles of Pip5K1C and as starting points for the development of new therapeutics.

References

Application Notes and Protocols for Fluorescently Labeled Substrates in Pip5K1C Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (Pip5K1C), also known as PIP5K1γ, is a critical enzyme that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P).[1][2] PI(4,5)P2 is a key lipid second messenger involved in a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, vesicle trafficking, and cell adhesion.[1][2] Dysregulation of Pip5K1C activity is implicated in various diseases, making it an attractive target for drug discovery.

Traditionally, kinase activity has been monitored using radioisotope-based assays, which involve hazardous materials and are not ideal for high-throughput screening (HTS). Fluorescently labeled substrates and probes offer a safer, more efficient, and highly sensitive alternative. These methods are amenable to HTS and provide real-time or endpoint analysis of enzyme activity.[3][4] This document provides detailed application notes and protocols for various fluorescent assay formats used to measure Pip5K1C activity.

Pip5K1C Signaling Pathway

Pip5K1C is the terminal enzyme in the primary synthesis pathway for PI(4,5)P2. It transfers the gamma-phosphate from ATP to the 5-hydroxyl group of the inositol ring on PI(4)P.[2][5]

Pip5K1C_Pathway cluster_0 Pip5K1C-Mediated Synthesis PI4P PI(4)P PIP5K1C Pip5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 ADP ADP PIP5K1C->ADP ATP ATP ATP->PIP5K1C

Caption: Pip5K1C phosphorylates PI(4)P to produce PI(4,5)P2.

Application Notes: Fluorescent Assay Formats

Several fluorescent assay formats have been developed to monitor the activity of phosphoinositide kinases like Pip5K1C. The choice of assay depends on the specific research needs, such as throughput requirements, sensitivity, and the availability of reagents and instrumentation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are homogeneous (no-wash) assays that are robust and well-suited for HTS.[6][7] The principle relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to a fluorescent acceptor (e.g., allophycocyanin) when they are brought into close proximity by a binding event.

Principle: A common strategy involves the Pip5K1C reaction using PI(4)P and ATP. The reaction is stopped, and a detection mix is added containing a biotinylated PI(4,5)P2 tracer, a Europium-labeled antibody that binds a GST-tagged PH (Pleckstrin Homology) domain, and streptavidin-conjugated allophycocyanin (SA-APC). The PH domain specifically binds to PI(4,5)P2. In the absence of enzyme activity, the biotinylated tracer binds the PH domain, bringing the donor and acceptor close, resulting in a high FRET signal. The PI(4,5)P2 produced by Pip5K1C competes with the tracer, leading to a decrease in the FRET signal.[8]

TR_FRET_Assay cluster_1 Step 1: Kinase Reaction cluster_2 Step 2: Detection cluster_3 Result: Signal Generation pip5k1c Pip5K1C product PI(4,5)P2 (Product) pip5k1c->product pi4p PI(4)P pi4p->pip5k1c atp ATP atp->pip5k1c Biotin_PIP2 Biotin-PI(4,5)P2 product->Biotin_PIP2 competes Eu_Ab Eu-Ab GST_PH GST-PH Domain Eu_Ab->GST_PH binds GST_PH->Biotin_PIP2 binds SA_APC SA-APC Biotin_PIP2->SA_APC binds Low_Activity Low Pip5K1C Activity (High FRET) High_Activity High Pip5K1C Activity (Low FRET)

Caption: Workflow for a competitive TR-FRET Pip5K1C assay.
Fluorescence Polarization (FP) Assays

FP assays are also homogeneous and are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light and resulting in a low polarization value.[9] When bound to a larger protein, its tumbling is slowed, and the emitted light remains polarized.[9]

Principle: This is a competitive assay format. A fluorescently labeled PI(4,5)P2 tracer is bound to a PI(4,5)P2-binding protein (e.g., a PH domain), resulting in a high FP signal. The PI(4,5)P2 produced by the Pip5K1C reaction competes with the fluorescent tracer for binding to the protein. This displacement of the tracer leads to an increase in its tumbling rate and a corresponding decrease in the FP value.[10][11]

FP_Assay cluster_0 Assay Principle cluster_1 Low Enzyme Activity cluster_2 High Enzyme Activity Tracer_Bound Fluorescent Tracer (Bound to Protein) High_FP High Polarization Tracer_Bound->High_FP Product PI(4,5)P2 (Product) Tracer_Free Fluorescent Tracer (Free in Solution) Product->Tracer_Free displaces Low_FP Low Polarization Tracer_Free->Low_FP

Caption: Principle of a competitive Fluorescence Polarization assay.
Mobility-Shift Assays

This method leverages the change in electrophoretic mobility between the substrate and the product. It is a direct, non-competitive assay that is less prone to interference from fluorescent compounds.

Principle: A fluorescently labeled PI(4)P substrate (e.g., fluorescein-PI(4)P) is incubated with Pip5K1C and ATP. The addition of a phosphate group to create fluorescein-PI(4,5)P2 increases the negative charge and mass of the molecule. The reaction mixture is then analyzed by capillary electrophoresis or a microfluidic device, which separates the substrate and product based on their different charge-to-mass ratios. The activity of the enzyme is determined by quantifying the amount of fluorescent product formed.[12]

Mobility_Shift_Assay cluster_0 Mobility-Shift Workflow Reaction Pip5K1C Reaction (Fluorescein-PI(4)P) Separation Capillary Electrophoresis Separation Reaction->Separation Quant Quantification of Substrate & Product Peaks Separation->Quant

Caption: Workflow for a mobility-shift assay using capillary electrophoresis.
Real-Time Fluorescence Spectroscopy

This approach allows for continuous monitoring of enzyme activity. It often involves a fluorescent biosensor that specifically recognizes the product as it is formed.

Principle: One method uses a PI(4,5)P2 sensor, such as the PH domain of PLCδ labeled with a fluorophore like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD).[3][13] The assay is performed with liposomes containing the PI(4)P substrate. The NBD-PH domain is present in the reaction mixture. As Pip5K1C produces PI(4,5)P2 on the liposome surface, the NBD-PH domain is recruited from the aqueous solution to the hydrophobic membrane environment. This change in environment causes a significant increase in the fluorescence intensity of the NBD probe, which can be monitored in real-time.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for phosphoinositide kinase assays using fluorescent methods. Data for Pip5K1C specifically can be limited in the public domain, so values for related kinases or assay platforms are included for reference.

Assay TypeEnzymeSubstrate(s)ParameterValueReference InhibitorIC50 (nM)Citation
Mobility-Shift (CE)hPIP5K1αFluorescent PI(4)P, ATPKm (ATP)21.6 µM--[12]
ADP-GloHuman PIP5K1CPI(4)P:PS (50 µM), ATP (10 µM)Specific Activity8,150 nmol/min/mgPIK-9325,000[14][15]
TR-FRETHuman PIP5K1CPI(4)P (25 µM), ATP----[8]
TR-FRET (PI3K)PI3K-Z' factor0.88--[16]

Experimental Protocols

Protocol 1: TR-FRET Assay for Pip5K1C Activity (Endpoint)

This protocol is adapted from a competitive assay format for screening inhibitors.[8]

A. Materials and Reagents:

  • Enzyme: Recombinant human Pip5K1C

  • Substrate: Phosphatidylinositol 4-phosphate (PI(4)P) and Phosphatidylserine (PS) liposomes

  • Cofactor: ATP, MgCl₂

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: Assay buffer containing 50 mM EDTA

  • Detection Reagents:

    • Biotinylated-PI(4,5)P2

    • GST-tagged PH domain (specific for PI(4,5)P2)

    • Europium-labeled anti-GST antibody (Donor)

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Plates: Low-volume 384-well black plates

B. Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO and add 1 µL to the assay plate wells. For control wells, add 1 µL of DMSO.

  • Enzyme/Substrate Mix: Prepare a mix of Pip5K1C and PI(4)P:PS substrate in assay buffer. Add 10 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Add 10 µL to each well to start the kinase reaction. The final concentration of PI(4)P is typically around 25 µM.[8]

  • Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of Stop Solution to each well to chelate Mg²⁺ and halt the reaction.

  • Detection: Add 5 µL of the pre-mixed detection reagents (Biotin-PI(4,5)P2, Eu-anti-GST, GST-PH, SA-APC) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection components to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at 620 nm (donor) and 665 nm (acceptor) after a 50-100 µs delay.

  • Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10000.[8] Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.

Protocol 2: Fluorescence Polarization Assay for Pip5K1C Activity

This protocol describes a competitive FP assay for screening inhibitors.[10][17]

A. Materials and Reagents:

  • Enzyme: Recombinant human Pip5K1C

  • Substrate: PI(4)P

  • Cofactor: ATP, MgCl₂

  • FP Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • FP Tracer: Fluorescently labeled PI(4,5)P2 (e.g., BODIPY-TMR PI(4,5)P2)[18]

  • FP Binding Protein: PI(4,5)P2-binding protein (e.g., recombinant PH domain)

  • Plates: Black, non-binding surface 384-well plates[17]

B. Procedure:

  • Reagent Preparation: Prepare all reagents in FP buffer. The optimal concentrations of the FP tracer and binding protein must be determined empirically to achieve a stable and robust assay window (typically a difference of >100 mP between bound and free tracer).

  • Compound Plating: Add test compounds in DMSO to the assay plate wells. Include controls for no enzyme (high polarization) and no binding protein (low polarization).

  • Kinase Reaction:

    • Add Pip5K1C enzyme and PI(4)P substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for 60-90 minutes at room temperature. The reaction volume is typically 10-20 µL.

  • Detection:

    • Add a mixture of the FP tracer and the FP binding protein to all wells.

    • The final volume should be around 20-40 µL.[17]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow the competitive binding to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the chosen fluorophore (e.g., for BODIPY-TMR, Ex: ~544 nm, Em: ~590 nm).[18]

  • Data Analysis:

    • The polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensity.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus compound concentration to determine IC₅₀ values.

References

Troubleshooting & Optimization

Pip5K1C-IN-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of Pip5K1C-IN-1 for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound has low aqueous solubility. Therefore, it is recommended to first prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO. While the maximum solubility in DMSO is not explicitly defined in the available literature, a related compound, UNC3230, can be dissolved in DMSO at concentrations up to 69 mg/mL (200.33 mM)[1]. It is advisable to start with a common stock concentration such as 10 mM.

Q3: How can I prepare a working solution for in vitro (cell-based) assays?

A3: For in vitro experiments, the DMSO stock solution should be serially diluted to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Q4: What is the recommended method for preparing this compound for in vivo animal studies?

A4: For in vivo administration, a common practice for poorly water-soluble compounds is to first dissolve them in DMSO and then dilute the solution in a suitable vehicle. A recommended formulation, based on protocols for the similar inhibitor UNC3230, is a mixture of 10% DMSO and 90% Corn Oil[2]. Another option involves a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O[1]. The final solution should be a clear and homogenous mixture.

Q5: How should I store the stock solution of this compound?

A5: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. Based on stability data for a similar compound, it is recommended to store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[2].

Solubility Data

The following table summarizes the known solubility of this compound and a related, well-characterized PIP5K1C inhibitor, UNC3230, which can be used as a reference.

CompoundSolventSolubilityReference
This compound Aqueous Buffer (pH 6.9)2.3 µM[3]
UNC3230 DMSO~30-69 mg/mL[1][4][5]
UNC3230 Ethanol~0.2-3 mg/mL[1][4][5]
UNC3230 Dimethyl Formamide (DMF)~30 mg/mL[4][5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial containing the compound to achieve a 10 mM concentration.

  • Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Preparation of a Working Solution for In Vitro Assays (e.g., 10 µM)
  • Thaw Stock Solution: Carefully thaw a single aliquot of the 10 mM this compound stock solution.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution in cell culture medium.

  • Final Dilution: Further dilute the intermediate solution or the stock solution directly into the final volume of cell culture medium to achieve the desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Mix and Use: Gently mix the final working solution before adding it to your cell culture.

Preparation of a Formulation for In Vivo Administration (10% DMSO, 90% Corn Oil)
  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL as used for UNC3230)[2].

  • Dilute in Corn Oil: In a sterile tube, add the required volume of the DMSO stock solution to the calculated volume of corn oil to achieve the final desired concentration and a 10% DMSO content[2]. For example, to prepare 1 mL of dosing solution, add 100 µL of the DMSO stock to 900 µL of corn oil.

  • Mix Thoroughly: Vortex the mixture vigorously to ensure a clear and homogenous solution.

  • Administer: This formulation can be used for administration routes such as oral gavage. It is recommended to prepare this formulation fresh on the day of the experiment[2].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Medium The aqueous solubility of this compound is very low. The final concentration of the compound in the aqueous buffer or cell culture medium may be too high.- Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells (typically <0.5%).- Consider using a solubilizing agent like Pluronic F-68 in your buffer, if compatible with your experimental setup.- Lower the final concentration of this compound in your experiment.
Compound Precipitates During In Vivo Formulation The compound may not be fully dissolved in the initial DMSO stock, or the dilution into the vehicle was not performed correctly.- Ensure the initial DMSO stock is a clear solution. Gentle warming or sonication may aid dissolution.- When preparing the final formulation, add the DMSO stock to the vehicle (e.g., corn oil) and vortex immediately and thoroughly to ensure proper mixing.
Inconsistent Experimental Results Potential degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution.- Always aliquot the stock solution after the initial preparation to avoid repeated freeze-thaw cycles.- Store stock solutions at the recommended temperature (-20°C or -80°C) in tightly sealed vials to prevent evaporation of the solvent.
Cell Toxicity Observed The final concentration of DMSO in the cell culture medium may be too high.- Calculate the final DMSO concentration in your working solution and ensure it is within the tolerated range for your specific cell line (usually <0.5%).- Include a vehicle control (medium with the same final DMSO concentration) in your experiments to differentiate between compound-specific effects and solvent toxicity.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_invitro In Vitro cluster_invivo In Vivo start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve invitro_work Working Solution (in Culture Medium) stock->invitro_work Dilute invivo_form Dosing Formulation (e.g., 10% DMSO in Corn Oil) stock->invivo_form Dilute cells Cell-Based Assay invitro_work->cells animal Animal Model invivo_form->animal

Caption: Workflow for preparing this compound solutions.

signaling_pathway Simplified PIP5K1C Signaling Pathway cluster_downstream Downstream Signaling PIP4P PI(4)P PIP5K1C PIP5K1C PIP4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 Phosphorylation PLC PLC PIP2->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Cell Migration, Proliferation) Ca_PKC->Cellular_Response Inhibitor This compound Inhibitor->PIP5K1C

Caption: Role of this compound in the PI signaling pathway.

References

Pip5K1C-IN-1 off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pip5K1C-IN-1 and related inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the known kinase selectivity profile of the Pip5K1C inhibitor, UNC3230?

A1: UNC3230 is a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C) with a reported IC50 of approximately 41 nM.[1] It has been profiled against a panel of 148 kinases to assess its selectivity.[2] At a screening concentration of 10 µM, UNC3230 demonstrated interaction with a limited number of other kinases, indicating a degree of selectivity. Notably, it also inhibits PIP4K2C.[2][3]

Q2: Are there specific quantitative data on the off-target effects of UNC3230?

A2: Yes, quantitative data for the primary target and a key off-target of UNC3230 are available. For other potential off-targets, a general inhibition cutoff has been reported.

Table 1: Quantitative Kinase Inhibition Data for UNC3230

Kinase TargetParameterValueNotes
PIP5K1C IC50~41 nMPrimary target.[1]
PIP5K1C Kd<0.2 µMDetermined by competitive binding assay.[2]
PIP4K2C Kd<0.2 µMSignificant off-target.[2]
Other Kinases% Inhibition< 90%At a 10 µM screening concentration, only five other kinases showed more than 90% inhibition or competitive interaction. The specific identities of three of these kinases are not detailed in the available literature.[2]

Q3: What is known about the selectivity of other Pip5K1C inhibitors?

A3: A series of bicyclic pyrazole compounds, including compounds 30 and 33, have been developed as highly potent and selective PIP5K1C inhibitors.[4][5]

Table 2: Selectivity Profile of Bicyclic Pyrazole PIP5K1C Inhibitors (Compounds 30 and 33)

Kinase PanelConcentrationResult
>200 Protein Kinases1 µM<50% inhibition for kinases other than PIP5K1C.[4]
13 Lipid Kinases1 µM<50% inhibition for kinases other than PIP5K1C.[4]

Troubleshooting Guide

Issue: I am observing unexpected cellular phenotypes in my experiments with a Pip5K1C inhibitor. Could this be due to off-target effects?

Troubleshooting Steps:

  • Review the Kinase Selectivity Profile: Refer to the kinase inhibition tables above. If you are using UNC3230, consider the potential role of PIP4K2C inhibition in your observed phenotype.

  • Consult Kinome Scan Data: If available for the specific inhibitor you are using, detailed kinome scan data will provide the most comprehensive list of potential off-targets.

  • Use a Structurally Different Inhibitor: Employing a second, structurally distinct PIP5K1C inhibitor with a different off-target profile can help confirm that the observed effect is due to the inhibition of PIP5K1C.

  • Perform Target Knockdown/Knockout Experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate PIP5K1C expression. If this recapitulates the inhibitor's phenotype, it provides strong evidence for on-target activity.

Experimental Protocols

1. DiscoverX KINOMEscan™ Assay for Kinase Selectivity

This method is a competition-based binding assay to quantify the interaction of a test compound with a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • Methodology:

    • Kinases are tagged with a unique DNA identifier.

    • An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).

    • The DNA-tagged kinase, immobilized ligand, and the test compound (e.g., this compound) are combined in a reaction well.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

    • After an incubation period, the solid support is washed to remove unbound components.

    • The amount of DNA-tagged kinase remaining on the support is quantified using qPCR. A lower amount of DNA corresponds to a stronger interaction between the test compound and the kinase.

    • Results are typically reported as the percentage of kinase remaining bound compared to a vehicle control (% of control) or as a dissociation constant (Kd).

2. KiNativ™ In-Situ Kinase Profiling

This method assesses the engagement of a compound with kinases within a complex biological sample, such as a cell lysate.

  • Principle: KiNativ utilizes ATP- or ADP-acyl phosphate probes that covalently label the conserved catalytic lysine in the ATP-binding pocket of active kinases. The extent of labeling is measured by mass spectrometry. A compound that binds to the ATP-binding site will prevent this labeling.

  • Methodology:

    • A cell or tissue lysate is prepared.

    • The lysate is treated with the test inhibitor (e.g., this compound) at various concentrations.

    • A biotinylated acyl-phosphate probe (ATP or ADP analog) is added to the lysate. This probe will covalently bind to the active site lysine of kinases that are not occupied by the inhibitor.

    • The proteins in the lysate are digested into peptides.

    • The biotinylated peptides (from the labeled kinases) are enriched using streptavidin affinity chromatography.

    • The enriched peptides are analyzed by LC-MS/MS to identify the kinases and quantify the extent of labeling.

    • A decrease in the signal for a particular kinase peptide in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C Substrate PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Hydrolysis IP3_DAG IP3 + DAG PLC->IP3_DAG Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3_DAG->Downstream PIP5K1C->PIP2 Phosphorylation Pip5K1C_IN_1 This compound (e.g., UNC3230) Pip5K1C_IN_1->PIP5K1C Inhibition PIP4K2C PIP4K2C (Off-Target) Pip5K1C_IN_1->PIP4K2C Off-Target Inhibition PIP4K2C->PIP2 Phosphorylation PI5P PI(5)P PI5P->PIP4K2C Substrate

Caption: Signaling pathway of PIP5K1C and the inhibitory action of this compound.

Experimental_Workflow cluster_discoverx DiscoverX KINOMEscan™ cluster_kinativ KiNativ™ Profiling d_start Combine DNA-tagged Kinase, Immobilized Ligand, & Test Compound d_incubate Incubate d_start->d_incubate d_wash Wash Unbound Components d_incubate->d_wash d_qpcr Quantify Bound Kinase via qPCR d_wash->d_qpcr d_result Determine % Inhibition or Kd d_qpcr->d_result k_start Treat Cell Lysate with Test Inhibitor k_probe Add Biotinylated ATP/ADP Probe k_start->k_probe k_digest Digest Proteins k_probe->k_digest k_enrich Enrich Biotinylated Peptides k_digest->k_enrich k_ms Analyze by LC-MS/MS k_enrich->k_ms k_result Quantify Target Engagement k_ms->k_result

Caption: Experimental workflows for kinase selectivity profiling.

References

Determining optimal Pip5K1C-IN-1 concentration in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Pip5K1C-IN-1 in in vitro research. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C).[1] Pip5K1C is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2).[2] PIP2 is a critical second messenger involved in numerous cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[2] By inhibiting Pip5K1C, this compound reduces the cellular levels of PIP2, thereby modulating these downstream signaling pathways.

Q2: What is the potency of this compound?

A2: this compound is a highly potent inhibitor with a reported IC50 of 0.80 nM in biochemical assays.[1] A structurally related compound, UNC3230, has a reported IC50 of approximately 41 nM in a microfluidic mobility shift assay.

Q3: What is the recommended starting concentration for in vitro experiments?

A3: Given its high potency, it is recommended to start with a low nanomolar concentration range and perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Based on data for the related inhibitor UNC3230, a starting range of 10 nM to 1 µM is suggested for cell-based assays. For biochemical assays, a starting concentration closer to the IC50 (e.g., 1-10 nM) is recommended.

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. For UNC3230, a related inhibitor, the maximum solubility in DMSO is 30 mg/mL. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low or no inhibitory effect observed Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of the inhibitor from a new stock. Store aliquots at -80°C and protect from light.
Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or assay conditions.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the EC50 for your system.
High cell density: A high number of cells can metabolize or sequester the inhibitor, reducing its effective concentration.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase during treatment.
Assay interference: Components of the assay medium (e.g., high serum concentration) may bind to the inhibitor and reduce its availability.Reduce the serum concentration during the inhibitor treatment period if possible, or wash cells with serum-free medium before adding the inhibitor.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or growth phase.Use cells within a consistent and low passage number range. Standardize seeding density and ensure consistent cell health.
Inaccurate pipetting of the inhibitor: Inaccurate serial dilutions can lead to significant variations in the final concentration, especially with a potent compound.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh set of dilutions for each experiment.
Precipitation of the inhibitor: The inhibitor may precipitate out of the aqueous culture medium, especially at higher concentrations.Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing fresh dilutions or using a lower final DMSO concentration. Consider using a carrier protein like BSA in biochemical assays to improve solubility.
Observed cell toxicity High inhibitor concentration: The concentration used may be cytotoxic to the specific cell line.Perform a cell viability assay (e.g., MTT, MTS, or resazurin) to determine the cytotoxic concentration range of the inhibitor for your cell line.[3]
High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration in the culture medium is below the toxic level for your cell line (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO.
Off-target effects: At higher concentrations, the inhibitor might affect other kinases or cellular targets.[4][5]Use the lowest effective concentration of the inhibitor. If off-target effects are suspected, consider using a structurally different Pip5K1C inhibitor as a control or performing a rescue experiment by adding exogenous PIP2.

Data Presentation

Table 1: In Vitro Activity of Pip5K1C Inhibitors

CompoundTargetAssay TypeIC50Cell Line / SystemReference
This compound Pip5K1CBiochemical0.80 nMRecombinant Human Pip5K1C[1]
UNC3230 Pip5K1CMicrofluidic Mobility Shift~41 nMRecombinant Human Pip5K1C
UNC3230 Pip4K2CCompetitive Binding<200 nMRecombinant Human Pip4K2C
This compound Pip5K1CCellular Inhibition91% inhibition at 1 µMH1-HeLa cells[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Pip5K1C Activity

This protocol is adapted from a high-throughput screening assay for Pip5K1C inhibitors.[7]

Materials:

  • Recombinant human Pip5K1C (e.g., Millipore 14-845M)

  • Fluorescently labeled PI(4)P substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% BSA)

  • This compound

  • DMSO

  • Microplate reader capable of detecting the fluorescent substrate and product

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Serially dilute this compound in assay buffer to create a range of concentrations for testing.

    • Prepare the enzyme solution by diluting recombinant Pip5K1C to a final concentration of 6 nM in assay buffer (this will be 3 nM in the final reaction).[7]

    • Prepare the substrate solution containing 2 µM fluorescently labeled PI(4)P and 30 µM ATP in assay buffer.[7]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted this compound or vehicle (assay buffer with DMSO) to the appropriate wells.

    • Add 10 µL of the 6 nM Pip5K1C enzyme solution to all wells except the no-enzyme control wells.

    • Incubate for 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add 10 µL of the substrate solution to all wells to start the reaction. The final volume will be 25 µL, with final concentrations of 3 nM Pip5K1C, 1 µM PI(4)P, and 15 µM ATP.[7]

    • Mix the plate gently.

  • Incubation:

    • Incubate the plate at room temperature for 40 minutes in the dark.[7]

  • Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

    • Measure the fluorescence of the substrate and product using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Migration Assay (Boyden Chamber Assay)

This protocol provides a general framework for assessing the effect of this compound on cell migration. Optimization of cell number, chemoattractant concentration, and incubation time is recommended for each cell line.

Materials:

  • Cell line of interest

  • Cell culture medium (with and without serum)

  • Chemoattractant (e.g., FBS, specific growth factor)

  • This compound

  • DMSO

  • Transwell inserts (with appropriate pore size for the cell line)

  • 24-well companion plates

  • Calcein-AM or DAPI for cell staining

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Starve the cells in serum-free medium for 4-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • In a separate tube, pre-incubate the cell suspension with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.

    • Add 600 µL of serum-free medium to the negative control wells.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension to the top of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line (typically 4-24 hours).

  • Quantification of Migration:

    • Carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane (e.g., with 4% paraformaldehyde).

    • Stain the migrated cells with a fluorescent dye such as DAPI.

    • Mount the membranes on a microscope slide and count the number of migrated cells in several random fields of view.

    • Alternatively, for fluorescently pre-labeled cells, migration can be quantified by reading the fluorescence of the bottom well in a plate reader.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the data to the vehicle control to determine the percent inhibition of migration.

Visualizations

Pip5K1C Signaling Pathway

Pip5K1C_Signaling_Pathway GPCR GPCRs / RTKs Pip5K1C Pip5K1C GPCR->Pip5K1C Activation PI4P PI(4)P PI4P->Pip5K1C PIP2 PI(4,5)P2 Pip5K1C->PIP2 Phosphorylation Pip5K1C_IN_1 This compound Pip5K1C_IN_1->Pip5K1C Inhibition PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Actin Actin Cytoskeleton Dynamics PIP2->Actin Vesicle Vesicle Trafficking (Endo/Exocytosis) PIP2->Vesicle Adhesion Cell Adhesion & Migration PIP2->Adhesion IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AKT AKT Signaling PIP3->AKT

Caption: The Pip5K1C signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Testing of this compound

Experimental_Workflow start Start: Hypothesis (Pip5K1C is a target) prep Prepare this compound Stock Solution (in DMSO) start->prep cell_assay_prep Select Cell Line & Optimize Seeding Density start->cell_assay_prep biochem_assay Biochemical Assay (e.g., Kinase Assay) prep->biochem_assay dose_response_cell Determine Optimal Concentration (Dose-Response) prep->dose_response_cell dose_response_bio Determine IC50 biochem_assay->dose_response_bio analysis Data Analysis & Interpretation dose_response_bio->analysis cell_assay_prep->dose_response_cell viability_assay Cell Viability Assay (e.g., MTT/MTS) dose_response_cell->viability_assay functional_assay Functional Cell-Based Assay (e.g., Migration, Invasion) dose_response_cell->functional_assay viability_assay->analysis functional_assay->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for characterizing this compound in vitro.

References

Pip5K1C-IN-1 stability in solution and in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pip5K1C inhibitor, Pip5K1C-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also referred to as Compound 30) is a potent and selective inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C, also known as PI5P4Kγ) with an IC50 of 0.80 nM[1]. Pip5K1C is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)[2]. PI(4,5)P2 is a critical second messenger involved in various cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics[2]. By inhibiting Pip5K1C, this compound reduces the cellular levels of PI(4,5)P2, thereby modulating these signaling pathways. A related inhibitor, UNC3230, has been shown to be an ATP-competitive inhibitor of Pip5K1C[3].

Q2: What are the recommended storage and handling conditions for this compound?

While specific stability data for this compound is limited, based on information for the similar compound UNC3230 and general recommendations for small molecule inhibitors, the following guidelines are suggested:

  • Solid Form: Store as a powder at -20°C for long-term stability (up to 3 years)[4].

  • In Solution:

    • Prepare stock solutions in anhydrous DMSO or DMF. For UNC3230, solubility is high in both solvents (30 mg/mL)[5].

    • Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles[4].

    • The stability of this compound in aqueous solutions is expected to be limited due to its low aqueous solubility. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment from the DMSO stock.

Q3: What is the stability of this compound in solution and in vivo?

  • In Solution: The stability in aqueous-based solutions like cell culture media is likely limited. The stability of small molecules in media can be affected by components like cysteine and ferric ammonium citrate[6]. It is best practice to add the inhibitor to the media immediately before the experiment.

  • In Vivo: this compound exhibits low total clearance in mice, which suggests good metabolic stability and a reasonable in vivo half-life[1]. However, its low aqueous solubility presents a formulation challenge for in vivo studies[7][8][9][10].

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Troubleshooting Steps
Low or no inhibitory activity Compound degradation: this compound may have degraded due to improper storage or handling.1. Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -80°C). 2. Prepare fresh stock solutions and dilutions. 3. Avoid repeated freeze-thaw cycles of stock solutions.
Poor solubility: The inhibitor may have precipitated out of the aqueous assay buffer or cell culture medium.1. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all conditions, including controls. 2. Visually inspect for any precipitation after adding the inhibitor to the aqueous solution. 3. Consider using a surfactant like Tween-20 (at a low concentration, e.g., 0.01%) in biochemical assays to improve solubility, but first verify it doesn't affect enzyme activity.
Incorrect assay conditions: The ATP concentration in the assay can affect the apparent potency of ATP-competitive inhibitors.1. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Consider determining the Km of ATP for Pip5K1C in your assay system and running the inhibition assay at or near the Km of ATP for more comparable results[11][12].
Inconsistent results between experiments Variability in compound concentration: Inaccurate pipetting of viscous DMSO stock solutions.1. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stocks. 2. Ensure complete mixing after dilution.
Cell-based assay variability: Differences in cell density, passage number, or serum concentration.1. Maintain consistent cell culture conditions. 2. Perform a cell viability assay (e.g., MTS or MTT) to ensure the observed effects are not due to cytotoxicity at the tested concentrations.
In Vivo Experiments
Issue Possible Cause Troubleshooting Steps
Lack of efficacy in animal models Poor bioavailability: Due to low aqueous solubility, the compound may not be adequately absorbed.1. Optimize the formulation. For poorly soluble kinase inhibitors, consider using lipid-based formulations or preparing a lipophilic salt to enhance absorption[7]. 2. Common formulation vehicles for poorly soluble compounds include solutions with co-solvents (e.g., DMSO, PEG400), suspensions in vehicles like 0.5% methylcellulose, or lipid-based formulations. Extensive formulation development may be required.
Rapid metabolism or clearance: Although reported to have low clearance, this can be species-dependent.1. Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life, Cmax, and AUC in the chosen animal model. This will inform the appropriate dosing regimen.
Off-target effects: The observed phenotype may be due to inhibition of other kinases.1. Review the kinase selectivity profile of this compound if available. The related compound UNC3230 is highly selective but does show some off-target activity[13]. 2. Use a structurally distinct inhibitor of Pip5K1C as a control to confirm that the observed phenotype is on-target. 3. Consider using genetic approaches (e.g., siRNA, CRISPR) to validate Pip5K1C as the target.
Toxicity in animal models Formulation-related toxicity: The vehicle used to dissolve the compound may be toxic.1. Run a vehicle-only control group to assess the toxicity of the formulation. 2. Optimize the formulation to reduce the concentration of potentially toxic excipients like DMSO.
On-target or off-target toxicity: Inhibition of Pip5K1C or other kinases may lead to adverse effects.1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Monitor animals closely for signs of toxicity.

Quantitative Data Summary

Table 1: In Vitro Potency of Pip5K1C Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsReference
This compound (Compound 30)Pip5K1C0.80Not specified[1]
UNC3230Pip5K1C~41Microfluidic mobility shift assay[5][13]

Table 2: Solubility and Storage of UNC3230 (as a proxy for this compound)

SolventSolubilityStorage of Stock SolutionReference
DMSO30 mg/mL-80°C (6 months), -20°C (1 month)[5]
DMF30 mg/mLNot specified[5]
Ethanol0.2 mg/mLNot specified[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may be required. d. Aliquot the stock solution into small, single-use volumes in tightly sealed vials. e. Store the aliquots at -80°C.

Protocol 2: General In Vitro Kinase Assay

This is a general protocol and should be optimized for your specific assay format (e.g., radiometric, fluorescence-based).

  • Materials: Active Pip5K1C enzyme, substrate (e.g., PI(4)P), ATP, kinase assay buffer, this compound stock solution, detection reagent.

  • Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is constant across all wells. b. In a multi-well plate, add the kinase assay buffer, Pip5K1C enzyme, and the diluted this compound or vehicle control (DMSO). c. Add the lipid substrate (e.g., PI(4)P, often in a carrier like phosphatidylserine). d. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature. e. Initiate the kinase reaction by adding ATP. f. Allow the reaction to proceed for a predetermined time within the linear range of the assay. g. Stop the reaction and add the detection reagent according to the manufacturer's instructions. h. Read the signal on a suitable plate reader. i. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Pip5K1C_Signaling_Pathway PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C Substrate PIP2 PI(4,5)P2 Pip5K1C->PIP2 Phosphorylation Pip5K1C_IN_1 This compound Pip5K1C_IN_1->Pip5K1C Inhibition PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Akt_activation Akt Activation PIP3->Akt_activation Downstream Downstream Signaling (Actin Cytoskeleton, Vesicle Trafficking, Pain Signaling, Cancer Progression) Ca_release->Downstream PKC_activation->Downstream Akt_activation->Downstream

Caption: Simplified signaling pathway of Pip5K1C and its inhibition.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prepare_reagents add_components Add Enzyme, Buffer, and This compound to Plate prepare_reagents->add_components pre_incubate Pre-incubate with Inhibitor add_components->pre_incubate initiate_reaction Initiate with ATP pre_incubate->initiate_reaction incubate Incubate for Reaction initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_signal Read Signal stop_reaction->read_signal analyze_data Analyze Data (IC50) read_signal->analyze_data end End analyze_data->end In_Vivo_Study_Workflow start Start formulation Formulation Development (e.g., lipid-based) start->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study dosing Administer this compound or Vehicle efficacy_study->dosing monitoring Monitor Animals and Collect Data dosing->monitoring analysis Analyze Efficacy and Toxicity Data monitoring->analysis end End analysis->end

References

Technical Support Center: Pip5K1C-IN-1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo delivery of Pip5K1C-IN-1 (also known as UNC3230), a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). This guide is intended to assist researchers in overcoming common challenges encountered during animal model experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pip5K1C and why is it a therapeutic target?

A1: Pip5K1C is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] PIP2 is a key second messenger involved in a multitude of cellular processes, including vesicle trafficking, cell adhesion, cell migration, and the modulation of ion channels and transporters.[1][3] Dysregulation of Pip5K1C activity has been implicated in various diseases, including chronic pain and cancer, making it an attractive therapeutic target.[4][5]

Q2: What is this compound (UNC3230) and what is its mechanism of action?

A2: this compound, also known as UNC3230, is a potent and selective small molecule inhibitor of Pip5K1C with an IC50 of approximately 41 nM.[6][7] It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the enzyme, preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI4P), and thereby reducing the levels of PIP2.[6] It is important to note that UNC3230 also inhibits PIP4K2C, another kinase that can produce PIP2, although through a different substrate.[4]

Q3: What are the known challenges with in vivo delivery of this compound?

A3: The primary challenges with the in vivo delivery of this compound (UNC3230) are its low aqueous solubility and a narrow therapeutic window.[4] These properties can make it difficult to formulate effective and non-toxic doses for systemic administration.

Q4: What are the reported effective doses of this compound in animal models?

A4: In mouse models of chronic pain, intrathecal (i.t.) administration of UNC3230 at doses of 2 nmol has been shown to be effective in attenuating hypersensitivity.[4][6] A dose of 1 nmol was found to be ineffective, while a 3 nmol dose showed similar efficacy to the 2 nmol dose.[4]

Q5: How can I address the poor solubility of this compound for in vivo studies?

A5: For hydrophobic compounds like this compound, several formulation strategies can be employed to improve solubility for in vivo administration. These include the use of co-solvents (e.g., DMSO, polyethylene glycol), surfactants, or encapsulation in delivery vehicles like liposomes or nanoparticles.[8][9] The choice of formulation will depend on the route of administration and the specific experimental requirements. It is crucial to conduct preliminary vehicle toxicity studies to ensure the chosen formulation is well-tolerated by the animals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo delivery of this compound.

Problem Potential Cause Suggested Solution
Precipitation of this compound in formulation - Low aqueous solubility of the compound.[4] - Incompatible vehicle components.- Increase the concentration of the organic co-solvent (e.g., DMSO), but be mindful of its potential toxicity. - Test different biocompatible solubilizing agents such as cyclodextrins or Cremophor EL. - Consider formulating the compound in a lipid-based delivery system. - Prepare fresh formulations immediately before each experiment.
Lack of efficacy or inconsistent results in vivo - Inadequate dose reaching the target tissue. - Poor bioavailability due to formulation issues.[4] - Rapid metabolism or clearance of the compound. - Narrow therapeutic window.[4]- Increase the dose, but monitor closely for signs of toxicity. - Optimize the formulation to improve solubility and stability. - Consider a different route of administration that bypasses first-pass metabolism (e.g., intravenous, intraperitoneal, or direct tissue injection).[4] - Perform a dose-response study to determine the optimal therapeutic dose in your specific animal model.
Observed toxicity in animal models (e.g., weight loss, lethargy, injection site reaction) - Toxicity of the compound itself at the administered dose. - Toxicity of the formulation vehicle (e.g., high concentration of DMSO).- Reduce the dose of this compound. - Conduct a vehicle-only control group to assess the toxicity of the formulation components. - Decrease the concentration of the organic co-solvent in the formulation. - Explore alternative, less toxic formulation strategies.
Difficulty with intrathecal (i.t.) injection procedure - Incorrect needle placement. - Small injection volume leading to inaccurate dosing.- Practice the injection technique with a dye (e.g., Evans blue) to confirm correct placement in the intrathecal space. - Use a Hamilton syringe with a fine-gauge needle for precise volume delivery. - Ensure the animal is properly anesthetized and restrained to minimize movement.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Activity of this compound (UNC3230)

ParameterValueSpecies/SystemReference
IC50 (Pip5K1C) ~41 nMRecombinant Human[6][7]
Kd (Pip5K1C) <0.2 µMCompetitive Binding Assay[7]
Kd (PIP4K2C) <0.2 µMCompetitive Binding Assay[7]
Effective In Vivo Dose (Intrathecal) 2 nmolMouse[4][6]
Ineffective In Vivo Dose (Intrathecal) 1 nmolMouse[4]

Experimental Protocols

1. Formulation of this compound for Intrathecal Injection in Mice

  • Objective: To prepare a solution of this compound (UNC3230) suitable for intrathecal administration in mice.

  • Materials:

    • This compound (UNC3230) powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Hamilton syringe with a 30-gauge or smaller needle

  • Protocol:

    • Prepare a stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 3.44 mg of UNC3230 (MW: 344.43 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • For a 2 nmol dose in a 5 µL injection volume, a 400 µM working solution is required.

    • To prepare the 400 µM working solution, dilute the 10 mM stock solution with sterile saline or aCSF. For example, to make 100 µL of 400 µM solution, mix 4 µL of the 10 mM stock with 96 µL of saline/aCSF. This results in a final DMSO concentration of 4%.

    • It is critical to establish the maximum tolerated concentration of DMSO for intrathecal injection in your specific animal model through pilot studies. A final DMSO concentration of 20% has been reported in some studies.[4]

    • Prepare the final formulation fresh on the day of the experiment and keep it on ice.

    • Visually inspect the solution for any precipitation before drawing it into the injection syringe.

2. Intrathecal Injection in Mice

  • Objective: To deliver a precise volume of this compound formulation into the lumbar intrathecal space of a mouse.

  • Materials:

    • Anesthetized mouse (e.g., with isoflurane)

    • Prepared this compound formulation

    • Hamilton syringe with a 30-gauge or smaller needle

    • Povidone-iodine and alcohol swabs

    • Heating pad to maintain body temperature

  • Protocol:

    • Anesthetize the mouse using an approved protocol.

    • Place the mouse in a prone position on a heating pad.

    • Shave the fur over the lumbar region of the back.

    • Clean the injection site with povidone-iodine followed by an alcohol swab.

    • Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is typically just rostral to the iliac crests.

    • Insert the needle at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject the desired volume (typically 5 µL) of the this compound formulation.

    • Withdraw the needle slowly.

    • Monitor the animal closely during recovery from anesthesia.

Visualizations

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_receptors Receptors PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 Pip5K1C IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 Hydrolysis Ca_Influx Ca2+ Influx IP3->Ca_Influx PKC_Activation PKC Activation DAG->PKC_Activation GPCR GPCR GPCR->PLC RTK RTK RTK->PLC Pip5K1C Pip5K1C Pip5K1C_IN_1 This compound (UNC3230) Pip5K1C_IN_1->Pip5K1C Agonist Agonist (e.g., LPA, PGE2) Agonist->GPCR Agonist->RTK Cellular_Responses Cellular Responses (Vesicle Trafficking, Cell Adhesion, Migration, Nociceptive Sensitization) Ca_Influx->Cellular_Responses PKC_Activation->Cellular_Responses

Caption: Pip5K1C Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_data Data Analysis Formulation 1. Prepare this compound Formulation Animal_Prep 2. Anesthetize and Prepare Animal Injection 3. Administer this compound (e.g., Intrathecal Injection) Animal_Prep->Injection Behavioral 4a. Behavioral Testing (e.g., Nociception) Injection->Behavioral Tissue_Collection 4b. Tissue Collection (e.g., DRG, Spinal Cord) Injection->Tissue_Collection Data_Analysis 6. Data Analysis and Interpretation Behavioral->Data_Analysis Biochemical 5. Biochemical Analysis (e.g., PIP2 levels, Target Engagement) Tissue_Collection->Biochemical Biochemical->Data_Analysis

Caption: General Experimental Workflow for In Vivo Studies.

Troubleshooting_Logic Start In Vivo Experiment with this compound Check_Efficacy Is the expected phenotype observed? Start->Check_Efficacy No_Efficacy No Efficacy Check_Efficacy->No_Efficacy No Efficacy_Observed Efficacy Observed Check_Efficacy->Efficacy_Observed Yes Check_Toxicity Are there signs of toxicity? Toxicity_Observed Toxicity Observed Check_Toxicity->Toxicity_Observed Yes No_Toxicity No Toxicity Check_Toxicity->No_Toxicity No Troubleshoot_Efficacy Troubleshoot Efficacy: - Check formulation & solubility - Increase dose - Verify administration route No_Efficacy->Troubleshoot_Efficacy Efficacy_Observed->Check_Toxicity Troubleshoot_Toxicity Troubleshoot Toxicity: - Reduce dose - Check vehicle toxicity - Change formulation Toxicity_Observed->Troubleshoot_Toxicity Proceed Proceed with Experiment No_Toxicity->Proceed

Caption: Troubleshooting Logic Flowchart.

References

Negative controls for Pip5K1C-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pip5K1C-IN-1. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as UNC3230, is a potent, ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). Pip5K1C is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2)[1]. PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics. By inhibiting Pip5K1C, this compound leads to a reduction in cellular PIP2 levels, thereby affecting downstream signaling pathways that are dependent on PIP2 availability.

Q2: What are the recommended working concentrations for this compound?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, based on published data, a starting point for in vitro cell-based assays is in the range of the IC50 value. The IC50 of this compound for Pip5K1C is approximately 41 nM[2][3]. It has been shown that treatment with 100 nM UNC3230 can reduce membrane PIP2 levels by about 45% in dorsal root ganglia (DRG) neurons[2]. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.

ParameterValueReference
IC50 (Pip5K1C) ~41 nM[2][3]
Effective Concentration 100 nM[2]
Expected PIP2 Reduction ~45% at 100 nM[2]

Q3: What are the known off-target effects of this compound?

This compound has been shown to be highly selective for Pip5K1C. However, it also inhibits Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C)[2][3]. It is important to consider this off-target activity when interpreting experimental results. It has been reported that this compound does not inhibit other lipid kinases that regulate phosphoinositide levels, including PI3Ks[2]. For a comprehensive understanding of potential off-target effects, it is advisable to consult kinase screening panel data if available or consider performing one.

Q4: What is a suitable negative control for this compound experiments?

An ideal negative control is a compound that is structurally highly similar to the active compound but is biologically inactive. For this compound (UNC3230), a structurally similar inactive analog has been described, which is created by the addition of a methyl group to the primary amide[1]. This inactive analog can be used to control for off-target effects or non-specific effects of the chemical scaffold. If this specific analog is not available, using the vehicle (e.g., DMSO) as a negative control is essential.

Troubleshooting Guides

Problem 1: I am not observing the expected inhibition of my PIP2-dependent signaling pathway.

Possible Causes and Solutions:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. We recommend testing a range from 10 nM to 1 µM.

  • Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling.

    • Solution: Ensure that this compound is stored as recommended by the supplier, typically at -20°C or -80°C. Prepare fresh working solutions from a new stock for each experiment.

  • Cellular PIP2 Pools: The targeted signaling pathway in your cells may be reliant on a pool of PIP2 that is not primarily generated by Pip5K1C.

    • Solution: Confirm the expression of Pip5K1C in your cell line using techniques like Western blotting or qPCR. Consider that other kinases, such as PIP5K1A and PIP5K1B, also produce PIP2[4].

  • Experimental Assay Issues: The assay used to measure the downstream signaling event may not be sensitive enough.

    • Solution: Validate your assay with a known positive control for the signaling pathway you are studying.

Problem 2: I am observing unexpected or off-target effects in my experiment.

Possible Causes and Solutions:

  • Known Off-Target Activity: The observed effects may be due to the inhibition of PIP4K2C, a known off-target of this compound[2][3].

    • Solution: If possible, use siRNA or shRNA to specifically knock down Pip5K1C and compare the phenotype to that observed with the inhibitor. This will help to distinguish between on-target and off-target effects.

  • Non-Specific Effects of the Compound: The chemical scaffold of the inhibitor may be causing non-specific cellular effects.

    • Solution: Use the recommended inactive analog of this compound as a negative control[1]. If the inactive analog produces the same effect, it is likely a non-specific effect.

  • Cellular Toxicity: High concentrations of the inhibitor may be causing cellular toxicity.

    • Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Ensure that the concentrations used in your experiments are non-toxic.

Experimental Protocols

Protocol 1: Measurement of Cellular PIP2 Levels using a Competitive ELISA

This protocol provides a general guideline for measuring cellular PIP2 levels. Specific details may vary depending on the commercial ELISA kit used.

Materials:

  • Cells of interest

  • This compound

  • Inactive analog of this compound

  • Vehicle (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer containing a lipid extraction solvent (e.g., chloroform:methanol)

  • Commercially available PIP2 ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Compound Treatment: Treat the cells with this compound, the inactive analog, or vehicle at the desired concentrations for the appropriate amount of time.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids according to the protocol provided with the PIP2 ELISA kit. This typically involves the use of an acidic solvent to stop enzymatic activity followed by a two-phase extraction with chloroform and methanol.

  • PIP2 ELISA:

    • Follow the manufacturer's instructions for the competitive ELISA. This generally involves adding the extracted lipid samples and PIP2 standards to a microplate pre-coated with a PIP2-binding protein.

    • A known amount of labeled PIP2 is then added, which competes with the PIP2 in the sample for binding to the plate.

    • After washing, a substrate is added, and the signal is measured using a microplate reader. The signal is inversely proportional to the amount of PIP2 in the sample.

  • Data Analysis: Calculate the concentration of PIP2 in your samples by comparing their absorbance to the standard curve.

Expected Results: Treatment with effective concentrations of this compound should result in a significant decrease in cellular PIP2 levels compared to the vehicle and inactive analog controls.

TreatmentExpected PIP2 Level
Vehicle Baseline
Inactive Analog No significant change from baseline
This compound (100 nM) ~45% reduction from baseline[2]
Protocol 2: GPCR-Mediated Intracellular Calcium Release Assay

This protocol describes how to measure changes in intracellular calcium following GPCR activation, a process often dependent on PIP2 hydrolysis.

Materials:

  • Cells expressing the GPCR of interest

  • This compound

  • Inactive analog of this compound

  • Vehicle (e.g., DMSO)

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • GPCR agonist

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Compound Incubation:

    • Wash the cells with HBSS to remove excess dye.

    • Add HBSS containing this compound, the inactive analog, or vehicle to the wells and incubate for the desired pre-treatment time.

  • Calcium Measurement:

    • Use a fluorescence plate reader equipped with an injector to add the GPCR agonist.

    • Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the addition of the agonist in a kinetic read.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well and normalize it to the baseline fluorescence.

Expected Results: Pre-treatment with this compound should attenuate the agonist-induced calcium release compared to the vehicle and inactive analog controls.

Pre-treatmentAgonist-Induced Calcium Release
Vehicle Robust increase
Inactive Analog No significant change from vehicle
This compound Attenuated increase

Visualizations

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI(4)P PI(4)P PIP2 PIP2 PI(4)P->PIP2 Pip5K1C PLC PLC PIP2->PLC Substrate GPCR GPCR GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Pip5K1C Pip5K1C Pip5K1C_IN_1 This compound Pip5K1C_IN_1->Pip5K1C Ca_release Ca²⁺ Release IP3->Ca_release

Caption: Pip5K1C signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Calcium_Assay Seed_Cells 1. Seed Cells (96-well plate) Load_Dye 2. Load with Fluo-4 AM Pre_treat 3. Pre-treat with: - this compound - Inactive Analog - Vehicle Measure_Fluorescence 4. Measure Fluorescence (Plate Reader) Pre_treat->Measure_Fluorescence Incubate Add_Agonist 5. Add GPCR Agonist Measure_Fluorescence->Add_Agonist Inject Analyze_Data 6. Analyze Data Add_Agonist->Analyze_Data Record Kinetic Read

Caption: Experimental workflow for a GPCR-mediated calcium release assay.

Troubleshooting_Logic Start Unexpected Result Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Check_Controls Are the negative controls (vehicle, inactive analog) behaving as expected? Check_Concentration->Check_Controls Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Toxicity Is the inhibitor causing cytotoxicity? Check_Controls->Check_Toxicity Yes Validate_Controls Validate negative control compounds Check_Controls->Validate_Controls No Viability_Assay Perform cell viability assay Check_Toxicity->Viability_Assay Unsure On_Target Likely On-Target Effect Check_Toxicity->On_Target No Off_Target Likely Off-Target or Non-Specific Effect Check_Toxicity->Off_Target Yes Dose_Response->Check_Controls Validate_Controls->Off_Target Viability_Assay->Off_Target

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: Interpreting Unexpected Results with PIP5K1C-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided here is based on the currently available data for the PIP5K1C inhibitor UNC3230. It is strongly suggested that "PIP5K1C-IN-1" is a synonym for UNC3230. Researchers should confirm the identity of their specific compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret unexpected results when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C)[1][2]. PIP5K1C is a lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) from phosphatidylinositol-4-phosphate (PI(4)P)[3][4]. By inhibiting PIP5K1C, the inhibitor reduces the cellular levels of PI(4,5)P2, a critical second messenger involved in numerous cellular processes including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics[1][4].

Q2: What are the known potency and selectivity of this compound (UNC3230)?

The inhibitor, identified as UNC3230, demonstrates high potency for PIP5K1C. It also shows activity against PIP4K2C. A summary of its inhibitory activity is provided in the table below.

TargetAssay TypeIC50K_d_Notes
PIP5K1CMicrofluidic mobility shift~41 nM<0.2 µMPotent and ATP-competitive inhibition[1][5].
PIP4K2CCompetitive bindingN/A<0.2 µMSignificant off-target activity observed[1][6].
PIP5K1ANot specified>10 µMN/ADemonstrates selectivity over the PIP5K1A isoform[6].
PI3KsNot specifiedN/AN/ADoes not inhibit other lipid kinases that regulate phosphoinositide levels, including PI3Ks[1][6].

Q3: What are the recommended storage and handling procedures for this compound?

For optimal stability, it is recommended to store the compound as a solid at +4°C. For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically prepared in DMSO.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: No observable effect of the inhibitor in my cellular assay.

  • Possible Cause 1: Incorrect inhibitor concentration.

    • Troubleshooting: Verify the final concentration of the inhibitor in your assay. The reported effective concentration in cellular assays is around 100 nM, which is approximately 2-fold higher than the IC50[1]. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 2: Low expression of PIP5K1C in the cell line.

    • Troubleshooting: Check the expression level of PIP5K1C in your cell line of interest. Different isoforms of PIP5K1C have varying tissue and cell type distribution[3]. Consider using a cell line with known high expression of PIP5K1C as a positive control.

  • Possible Cause 3: Redundancy with other PI(4,5)P2 synthesis pathways.

    • Troubleshooting: Cells can synthesize PI(4,5)P2 through alternative pathways, for instance, involving PIKFYVE and PIP4K2C. If your cell line has a highly active alternative pathway, the effect of inhibiting PIP5K1C alone might be masked.

Issue 2: Unexpected or off-target effects are observed.

  • Possible Cause 1: Inhibition of PIP4K2C.

    • Troubleshooting: As noted, this compound (UNC3230) also inhibits PIP4K2C[1][6]. This off-target activity can lead to changes in other phosphoinositide species and affect downstream signaling pathways. It is crucial to consider the potential contribution of PIP4K2C inhibition to your observed phenotype. Using a structurally different PIP5K1C inhibitor with a distinct off-target profile, if available, could help to confirm that the observed effect is due to PIP5K1C inhibition.

  • Possible Cause 2: Disruption of multiple PI(4,5)P2-dependent cellular processes.

    • Troubleshooting: PI(4,5)P2 is a central hub in cellular signaling and trafficking[4]. Its depletion will have widespread consequences. The observed phenotype might be an indirect result of inhibiting PIP5K1C. It is advisable to investigate multiple downstream pathways to understand the full impact of the inhibitor.

Issue 3: High background or variability in in vitro kinase assays.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting: Ensure that the concentrations of ATP and the lipid substrate (PI(4)P) are optimized for your assay. Since this compound is an ATP-competitive inhibitor, the apparent IC50 value will be influenced by the ATP concentration.

  • Possible Cause 2: Instability of the recombinant enzyme or inhibitor.

    • Troubleshooting: Follow the recommended storage and handling procedures for both the recombinant PIP5K1C enzyme and the inhibitor to ensure their activity and stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro PIP5K1C Kinase Assay (ADP-Glo™ Based)

This protocol is a general guideline for measuring PIP5K1C activity and the effect of an inhibitor.

  • Prepare Reagents:

    • Recombinant human PIP5K1C.

    • This compound (UNC3230) at various concentrations.

    • Lipid substrate: Phosphatidylinositol-4-phosphate (PI(4)P) mixed with Phosphatidylserine (PS) in a micellar solution.

    • Kinase assay buffer.

    • ATP solution.

    • ADP-Glo™ Kinase Assay kit.

  • Assay Procedure:

    • Add kinase assay buffer to the wells of a 384-well plate.

    • Add the inhibitor at desired concentrations.

    • Add the recombinant PIP5K1C enzyme.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the lipid substrate and ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PIP4 PI(4)P PIP5K1C PIP5K1C PIP4->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 Phosphorylation PLC PLC PIP2->PLC Actin Actin Cytoskeleton PIP2->Actin Regulation Vesicle Vesicle Trafficking PIP2->Vesicle Regulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Inhibitor This compound Inhibitor->PIP5K1C Inhibition

Caption: Simplified signaling pathway of PIP5K1C and the inhibitory action of this compound.

troubleshooting_workflow start Unexpected Experimental Result q1 Is there any effect of the inhibitor? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the effects unexpected or off-target? a1_yes->q2 check_conc Verify Inhibitor Concentration (Dose-Response) a1_no->check_conc a2_yes Yes q2->a2_yes a2_no No q2->a2_no check_offtarget Investigate Off-Target Effects (e.g., on PIP4K2C) a2_yes->check_offtarget success Expected On-Target Effect a2_no->success check_expr Check PIP5K1C Expression (Western Blot, qPCR) check_conc->check_expr check_pathway Consider Pathway Redundancy check_expr->check_pathway end Further Investigation Needed check_pathway->end check_indirect Consider Indirect Effects of PI(4,5)P2 Depletion check_offtarget->check_indirect check_indirect->end

Caption: Troubleshooting workflow for interpreting unexpected results with this compound.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Pip5K1C-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PIP5K1C inhibitor, Pip5K1C-IN-1 (also known as UNC3230). The information provided is intended to help users overcome challenges related to its low aqueous solubility during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (UNC3230) is a potent and selective, ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), with an IC50 of approximately 41 nM.[1][2] It is a valuable tool for studying the role of PIP5K1C in various cellular processes, including pain signaling, cancer progression, and cell migration.[1][2][3] However, this compound is a lipophilic molecule with very low aqueous solubility, which can lead to challenges in preparing solutions for experiments, potential compound precipitation, and limitations in achieving desired concentrations in aqueous buffers, cell culture media, and in vivo formulations.[3][4] This low solubility can impact the accuracy and reproducibility of experimental results.[3]

Q2: What are the known solubility limits of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in some organic solvents but is sparingly soluble in aqueous solutions. The approximate maximum concentrations in common solvents are summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO30 - 6987.1 - 200.33
DMF3087.1
Ethanol0.20.58
Corn Oil (with 10% DMSO)≥ 2.08≥ 6.04

(Data sourced from multiple suppliers and may vary slightly between batches.[1][2][4][5][][7] It is always recommended to perform a solubility test with your specific batch of compound.)

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in pure DMSO. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound due to its low aqueous solubility.

Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media

Cause: The low aqueous solubility of this compound can cause it to precipitate when a concentrated DMSO stock solution is diluted into an aqueous environment.

Solutions:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your final working solution, as higher concentrations can have physiological effects on cells.[4]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer or media. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warming Media/Buffer: Warming the cell culture media or buffer to 37°C before adding the inhibitor can sometimes improve solubility.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the inhibitor to the aqueous solution to aid dispersion.

  • Use of Solubilizing Agents (for in vitro assays):

    • Pluronic F-68: This non-ionic surfactant can be used at low, non-toxic concentrations (e.g., 0.01-0.1%) in cell culture media to help maintain the solubility of hydrophobic compounds.

    • Bovine Serum Albumin (BSA): For some cell-free assays, the inclusion of BSA (0.1-1 mg/mL) in the buffer can help to solubilize lipophilic molecules.

Issue 2: Inconsistent Results in Cell-Based Assays

Cause: Poor solubility can lead to an inaccurate final concentration of the active compound, leading to variability in experimental outcomes.

Solutions:

  • Visual Inspection: Before treating cells, visually inspect the prepared media under a microscope to ensure no visible precipitate is present.

  • Final Concentration Check: If you have access to analytical equipment like HPLC, you can measure the actual concentration of this compound in your final working solution after preparation to confirm it is at the desired level.

  • Sonication: Briefly sonicating the final working solution in a water bath sonicator may help to dissolve any small, non-visible precipitates. However, be cautious as this can also generate heat, which may affect the stability of the compound or other media components.

Issue 3: Difficulty in Preparing a Suitable Formulation for In Vivo Studies

Cause: The low aqueous solubility of this compound makes it challenging to prepare a homogenous and injectable formulation for animal studies.

Solutions:

  • Co-solvent Systems: A common approach is to use a mixture of solvents. For example, a formulation containing DMSO, PEG300, and Tween 80 in an aqueous vehicle can be used.[7]

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the solubility and absorption of lipophilic drugs.[8][9]

  • Use of Excipients:

    • Cyclodextrins: Molecules like Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[10][11]

    • Surfactants and Polymers: Excipients like polysorbates (e.g., Tween 80) and polyethylene glycols (PEGs) are often used in vivo formulations to improve the solubility and stability of poorly soluble compounds.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder (Molecular Weight: 344.43 g/mol ).

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM stock solution.

    • Warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%. For example, for a 10 µM final concentration, you can perform a 1:10 dilution followed by a 1:100 dilution.

    • Mix well by gentle inversion or pipetting after each dilution step.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Example In Vivo Formulation (for Intrathecal Injection)

This is an example protocol and may require optimization for your specific animal model and route of administration.

  • Prepare a 20% DMSO in Saline Vehicle:

    • Mix one part 100% DMSO with four parts sterile saline.

  • Prepare the this compound Solution:

    • Dissolve this compound in the 20% DMSO vehicle to the desired final concentration (e.g., for a 2 nmol injection in a 5 µL volume, the concentration would be 0.4 mM).[]

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a sterile 0.22 µm syringe filter before injection.

Protocol 3: Example In Vivo Formulation (General Purpose)

This formulation may be suitable for various routes of administration but should be tested for tolerability in your animal model.

  • Prepare a Vehicle Solution:

    • Mix the following components in the specified ratio:

      • 5% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 50% sterile water or saline

  • Prepare the this compound Formulation:

    • First, dissolve the required amount of this compound in DMSO.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix.

    • Finally, add the sterile water or saline and mix thoroughly.[7]

Visualizations

PIP5K1C Signaling Pathway

PIP5K1C_Signaling cluster_0 PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 PLC PLC ATP ATP ATP->PIP5K1C ADP ADP PIP2->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 GPCR GPCR GPCR->PLC Activates PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Pip5K1C_IN_1 This compound (UNC3230) Pip5K1C_IN_1->PIP5K1C Inhibits

Caption: PIP5K1C catalyzes the formation of PIP2, a key step in cellular signaling.

Experimental Workflow for In Vitro Assays

experimental_workflow prep_stock Prepare 10 mM Stock in 100% DMSO store Aliquot and Store at -20°C / -80°C prep_stock->store prep_working Prepare Working Solution in Pre-warmed Media (Final DMSO < 0.5%) store->prep_working check_precipitate Visually Inspect for Precipitate prep_working->check_precipitate treat_cells Treat Cells check_precipitate->treat_cells assay Perform Assay treat_cells->assay

Caption: A generalized workflow for preparing this compound for cell-based experiments.

Decision Tree for Troubleshooting Solubility Issues

troubleshooting_tree cluster_0 start Precipitation Observed? in_vitro In Vitro Assay? start->in_vitro Yes in_vivo In Vivo Study? end Proceed with Experiment start->end No reduce_dmso Lower Final DMSO% in_vitro->reduce_dmso cosolvent Use Co-solvent (e.g., PEG300, Tween 80) in_vivo->cosolvent serial_dilution Use Serial Dilution reduce_dmso->serial_dilution use_surfactant Add Pluronic F-68 serial_dilution->use_surfactant lipid_formulation Consider Lipid-based Formulation cosolvent->lipid_formulation cyclodextrin Use Cyclodextrin lipid_formulation->cyclodextrin

References

Potential for Pip5K1C-IN-1 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIP5K1C-IN-1 (also known as UNC3230).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also identified as UNC3230, is a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C).[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase to block its enzymatic activity.[1][2] The primary function of PIP5K1C is to phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a critical signaling lipid involved in numerous cellular processes.[3] By inhibiting PIP5K1C, this compound effectively reduces cellular levels of PIP2.[3][4]

Q2: What is the selectivity profile of this compound?

A2: this compound is a selective inhibitor of PIP5K1C with an IC50 of approximately 41 nM.[3][4] It also demonstrates inhibitory activity against PIP4K2C.[3][4] Notably, it does not significantly inhibit other lipid kinases, including phosphatidylinositol 3-kinases (PI3Ks), or a broad panel of other protein kinases at concentrations up to 10 µM.[3]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

Potential Cause 1: Inhibitor Degradation

Degradation of this compound due to improper storage or handling can lead to a loss of activity.

  • Solution: Adhere strictly to the recommended storage and handling protocols.

    • Workflow for Handling and Storage:

      cluster_storage Storage cluster_experiment Experiment powder Powder (-20°C for 3 years) stock Stock Solution (-80°C for 3 months) (-20°C for 2 weeks) powder->stock Dissolve in DMSO or DMF working Working Solution (Prepare fresh) stock->working Dilute in buffer assay Cell-based or Biochemical Assay working->assay

      Figure 1. Recommended workflow for this compound handling and storage.
    • Storage and Stability Data:

FormStorage TemperatureShelf Life
Powder -20°C3 years[5]
4°C2 years[5]
Stock Solution (in solvent) -80°C3 months[5]
-20°C2 weeks[5]

Potential Cause 2: Poor Solubility in Assay Buffer

This compound has low aqueous solubility, which can lead to precipitation in your experimental buffer and a lower effective concentration.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended percentage. Prepare fresh working solutions from a concentrated stock for each experiment.

    • Solubility Data:

SolventMaximum Concentration
DMSO 30 mg/mL (87.10 mM)[5][6]
DMF 30 mg/mL (87.10 mM)[5][6]
Ethanol 0.2 mg/mL (0.58 mM)[5][6]
Issue 2: Off-Target Effects Observed

Potential Cause: Inhibition of PIP4K2C

This compound is known to inhibit PIP4K2C in addition to PIP5K1C.[3][4]

  • Solution: Design experiments to account for this dual activity.

    • Experimental Design Logic:

      cluster_control Experimental Controls cluster_analysis Data Analysis control1 PIP5K1C Knockdown/out compare Compare Phenotypes control1->compare control2 PIP4K2C Knockdown/out control2->compare control3 UNC3230 Treatment control3->compare

      Figure 2. Logic for dissecting on-target vs. off-target effects.
    • Consider using genetic approaches (e.g., siRNA, CRISPR) to specifically deplete PIP5K1C or PIP4K2C to delineate the contribution of each to the observed phenotype.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from a high-throughput screening assay for PIP5K1C inhibitors.[2]

  • Prepare Reagents:

    • Recombinant human PIP5K1C.

    • This compound (UNC3230) stock solution in DMSO.

    • Substrate: PI(4)P.

    • ATP.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 20% glycerol).

  • Assay Procedure:

    • Pre-incubate PIP5K1C with varying concentrations of this compound for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PI(4)P and ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction.

    • Detect the product (PIP2) or the consumption of ATP using a suitable method (e.g., mobility shift assay, ADP-Glo).

Cell-Based Assay for PIP2 Reduction

This protocol is based on studies demonstrating UNC3230's effect on cellular PIP2 levels.[3][4]

  • Cell Culture:

    • Culture dorsal root ganglia (DRG) neurons or another cell line of interest to the desired confluency.

  • Inhibitor Treatment:

    • Treat cells with this compound at the desired concentration (e.g., 100 nM) for a specified time. Include a vehicle control (e.g., DMSO).

  • Measurement of PIP2 Levels:

    • Lyse the cells and extract lipids.

    • Quantify PIP2 levels using an appropriate method, such as an ELISA-based assay or mass spectrometry.

Signaling Pathway

PI4P PI(4)P PIP2 PI(4,5)P2 PI4P->PIP2 ATP to ADP PLC PLC PIP2->PLC Cellular_Processes Actin Cytoskeleton Vesicle Trafficking Signal Transduction PIP2->Cellular_Processes PIP5K1C PIP5K1C PIP5K1C->PI4P Inhibitor This compound (UNC3230) Inhibitor->PIP5K1C inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG IP3_DAG->Cellular_Processes

Figure 3. Simplified signaling pathway showing the role of PIP5K1C and the inhibitory action of this compound.

References

Technical Support Center: Pip5K1C-IN-1 Vehicle Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pip5K1C-IN-1 in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter, with a focus on proper vehicle control practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] For most cell-based assays, DMSO is the preferred vehicle due to its miscibility with aqueous culture media and relatively low toxicity at low concentrations.

Q2: What is the maximum concentration of DMSO that can be used in my cell culture experiments?

A2: The maximum tolerated concentration of DMSO varies significantly between cell lines. It is crucial to perform a vehicle toxicity test to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%.

Q3: How should I prepare my stock solution of this compound in DMSO?

A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10 mM or higher.[1] Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Why is a vehicle control necessary in my experiments with this compound?

A4: A vehicle control is essential to distinguish the specific effects of the inhibitor from any non-specific effects of the solvent. The vehicle (e.g., DMSO) itself can sometimes influence cellular processes. By comparing the results from cells treated with this compound to cells treated with the vehicle alone, you can confidently attribute any observed changes to the inhibitory action of this compound.

Q5: How do I prepare the vehicle control for my experiment?

A5: The vehicle control should be prepared by adding the same volume of the vehicle (e.g., DMSO) to the culture medium as you would use to deliver the highest concentration of this compound. This ensures that the final concentration of the vehicle is consistent across all experimental conditions.

Troubleshooting Guide

Q1: I observed precipitation of this compound in my culture medium after adding it from the DMSO stock. What should I do?

A1: Precipitation can occur if the final concentration of the inhibitor exceeds its solubility in the aqueous medium.

  • Solution:

    • Ensure your DMSO stock solution is fully dissolved before use.

    • When diluting the stock solution into your culture medium, mix it thoroughly and immediately.

    • Consider lowering the final concentration of this compound in your experiment.

    • If a high concentration is necessary, you may need to explore alternative formulation strategies, though this can be complex and may require specialized expertise.

Q2: My vehicle control group shows a significant difference compared to the untreated control group. How should I interpret this?

A2: This indicates that the vehicle itself is having an effect on your experimental system at the concentration used.

  • Solution:

    • Your primary comparison for the effect of this compound should be against the vehicle control group, not the untreated group.

    • For future experiments, it is highly recommended to perform a dose-response experiment with the vehicle to determine a concentration that has minimal to no effect on your cells. You may need to reduce the final concentration of the vehicle in your assays.

Q3: The results of my experiments with this compound are inconsistent between replicates. What could be the cause?

A3: Inconsistent results can stem from several factors, including issues with the inhibitor or the experimental setup.

  • Solution:

    • Inhibitor Preparation: Ensure that your stock solution of this compound is homogenous. Vortex the stock solution before each use. Avoid repeated freeze-thaw cycles by storing it in small aliquots.

    • Pipetting Accuracy: Use calibrated pipettes to ensure accurate and consistent addition of the inhibitor and vehicle to your experimental wells.

    • Cell Health and Density: Ensure that your cells are healthy and seeded at a consistent density across all wells. Variations in cell number can lead to variability in the response to treatment.

    • Incubation Time: Maintain a consistent incubation time with the inhibitor and vehicle across all experiments.

Q4: I am not observing any effect of this compound in my assay, even at high concentrations. What should I check?

A4: A lack of effect could be due to several reasons, from inhibitor inactivity to issues with the assay itself.

  • Solution:

    • Inhibitor Activity: Confirm the activity of your this compound stock. If possible, test it in a validated in vitro kinase assay.

    • Target Expression: Verify that your cell line expresses Pip5K1C. You can check this by Western blot or qPCR.

    • Assay Sensitivity: Your assay may not be sensitive enough to detect the downstream effects of Pip5K1C inhibition. Consider using a more direct or sensitive readout of Pip5K1C activity, such as measuring the levels of its product, PIP2.

    • Cell Permeability: While most small molecule inhibitors are cell-permeable, ensure that there are no specific barriers in your cell type that might prevent the inhibitor from reaching its intracellular target.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C)[2]
IC50 0.80 nM[2]
Solubility Soluble in DMSO and DMF[1]
Recommended Vehicle DMSO[1]
Storage of Stock Solution -20°C or -80°C[1]

Experimental Protocols

Protocol: Cell-Based Assay for Pip5K1C Inhibition

This protocol provides a general framework for a cell-based assay to evaluate the effect of this compound. Specific details may need to be optimized for your cell line and assay.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell line of interest

  • Complete cell culture medium

  • Assay plates (e.g., 96-well plates)

  • Reagents for your specific downstream assay (e.g., cell viability reagent, antibodies for Western blot, etc.)

2. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved. Aliquot and store at -20°C or -80°C.

  • Vehicle Control: Use 100% DMSO.

3. Experimental Procedure:

  • Cell Seeding: Seed your cells in the assay plates at a predetermined optimal density. Allow the cells to adhere and grow overnight.

  • Treatment Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Vehicle Control Preparation: Prepare a corresponding dilution of DMSO in complete culture medium. The final concentration of DMSO in the vehicle control wells should be identical to the highest concentration of DMSO used for the inhibitor-treated wells. For example, if your highest inhibitor concentration requires a 1:1000 dilution of the DMSO stock, your vehicle control should also contain a 1:1000 dilution of DMSO.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared media containing the different concentrations of this compound and the vehicle control to the respective wells.

    • Include an "untreated" control group where cells receive fresh complete culture medium without any DMSO.

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout: Perform your downstream assay according to the manufacturer's instructions. This could be a cell viability assay, a Western blot to analyze protein phosphorylation, an immunofluorescence assay, etc.

4. Data Analysis:

  • Normalize the data from the inhibitor-treated groups to the vehicle control group to determine the specific effect of this compound.

  • Compare the vehicle control group to the untreated control group to assess any effects of the vehicle itself.

Visualizations

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C Substrate PIP2 PI(4,5)P2 PLC PLC PIP2->PLC Hydrolysis PI3K PI3K PIP2->PI3K Phosphorylation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP3 PIP3 PI3K->PIP3 Pip5K1C->PIP2 Phosphorylation Pip5K1C_IN_1 This compound Pip5K1C_IN_1->Pip5K1C Inhibition Downstream Downstream Signaling (Actin Cytoskeleton, Cell Adhesion, etc.) DAG->Downstream IP3->Downstream PIP3->Downstream

Caption: Pip5K1C Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) E This compound Treatment (Various concentrations in Medium with consistent DMSO %) A->E B Culture Cells to Optimal Density C Untreated Control (Medium only) B->C D Vehicle Control (e.g., 0.1% DMSO in Medium) B->D B->E F Incubate for Defined Period C->F D->F E->F G Perform Downstream Assay (e.g., Viability, Western Blot) F->G H Data Analysis: Compare Treatment to Vehicle Control G->H

Caption: Experimental Workflow for this compound Vehicle Control Studies.

References

Validation & Comparative

Validating Pip5K1C-IN-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Pip5K1C-IN-1, a potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). Pip5K1C is a critical lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2), a key second messenger involved in numerous cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking. Its role in various pathologies, including chronic pain and cancer, has made it an attractive therapeutic target.[1][2][3]

This document outlines experimental approaches to confirm that this compound directly interacts with and inhibits Pip5K1C within a cellular context. We will compare this compound with another well-characterized Pip5K1C inhibitor, UNC3230, and detail the methodologies for key validation assays.

Comparison of Pip5K1C Inhibitors

Quantitative data for this compound and the comparator compound UNC3230 are summarized below. This compound, also known as Compound 30, demonstrates sub-nanomolar potency in biochemical assays.[4][5] UNC3230 is another potent, selective, and ATP-competitive inhibitor of Pip5K1C.[6][7]

CompoundAliasTypeBiochemical IC50Cellular Target Engagement Data
This compound Compound 30Small Molecule Inhibitor0.80 nM[4][5]91% inhibition at 1 µM in H1-HeLa cells (KiNativ)[4]
UNC3230 -Small Molecule Inhibitor~41 nM[6][8]Reduces membrane PIP2 levels by ~45% at 100 nM in DRG neurons[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Pip5K1C signaling pathway and a general workflow for validating target engagement of an inhibitor like this compound.

Pip5K1C_Signaling_Pathway Pip5K1C Signaling Pathway cluster_membrane Plasma Membrane PIP4 PI(4)P Pip5K1C Pip5K1C PIP4->Pip5K1C PIP2 PI(4,5)P2 Pip5K1C->PIP2 Catalyzes ADP ADP Pip5K1C->ADP PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PI(3,4,5)P3 PI3K->PIP3 ATP ATP ATP->Pip5K1C Pip5K1C_IN-1 This compound Pip5K1C_IN-1->Pip5K1C Inhibits Downstream_Signaling Downstream Signaling (e.g., Ca2+ release, Actin dynamics) IP3_DAG->Downstream_Signaling PIP3->Downstream_Signaling

Pip5K1C Signaling Pathway Diagram

Target_Validation_Workflow Target Engagement Validation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochemical_Assay Biochemical Activity Assay (e.g., ADP-Glo, Mobility Shift) IC50 Determine IC50 Biochemical_Assay->IC50 Cell_Treatment Treat Cells with this compound Target_Engagement Direct Target Engagement (CETSA, NanoBRET) Cell_Treatment->Target_Engagement Downstream_Effects Downstream Functional Readouts (PIP2 levels, Ca2+ signaling) Cell_Treatment->Downstream_Effects Cellular_EC50 Determine Cellular EC50 Target_Engagement->Cellular_EC50

Target Validation Workflow Diagram

Experimental Protocols for Target Engagement Validation

To rigorously validate the interaction of this compound with its target in a cellular environment, a combination of direct and indirect assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells. It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, THP-1) to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Detection of Soluble Pip5K1C:

    • Analyze the amount of soluble Pip5K1C in each sample by Western blotting using a specific anti-Pip5K1C antibody.

    • Quantify the band intensities to generate melting curves for both vehicle- and inhibitor-treated samples.

  • Data Analysis:

    • Plot the percentage of soluble Pip5K1C as a function of temperature.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement. The magnitude of the shift can be dose-dependent.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). An unlabeled test compound will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal.

Methodology:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with a plasmid encoding a Pip5K1C-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96- or 384-well plate and incubate for 24 hours.

  • Assay Execution:

    • Add the NanoBRET™ tracer specific for the Pip5K1C active site to the cells.

    • Add serial dilutions of this compound or a vehicle control.

    • Add the Nano-Glo® substrate to initiate the luminescent reaction.

  • Data Acquisition and Analysis:

    • Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the concentration of this compound to generate a dose-response curve and determine the cellular IC50 value, which reflects the compound's potency in engaging the target within the cell.

Measurement of Cellular PIP2 Levels

A direct consequence of Pip5K1C inhibition is a reduction in cellular PIP2 levels. Measuring these levels provides a functional readout of target engagement.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with varying concentrations of this compound or vehicle for an appropriate duration.

  • Lipid Extraction:

    • Lyse the cells and extract the lipids using established protocols (e.g., Bligh-Dyer method).

  • PIP2 Quantification:

    • Quantify the amount of PIP2 in the lipid extracts using one of the following methods:

      • ELISA: Utilize a competitive ELISA kit with a PIP2-binding protein.

      • Mass Spectrometry: Employ LC-MS/MS for a more precise and quantitative analysis of different phosphoinositide species.

  • Data Analysis:

    • Normalize the PIP2 levels to the total lipid content or a housekeeping lipid.

    • A dose-dependent decrease in PIP2 levels upon treatment with this compound confirms target inhibition.

Downstream Signaling Readout (e.g., Calcium Mobilization)

Inhibition of Pip5K1C can affect downstream signaling events that are dependent on PIP2, such as calcium mobilization triggered by G-protein coupled receptors (GPCRs).[7]

Methodology:

  • Cell Loading and Treatment:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Treat the cells with this compound or vehicle.

  • GPCR Stimulation:

    • Stimulate the cells with a GPCR agonist known to activate phospholipase C (PLC) and induce PIP2 hydrolysis (e.g., a lysophosphatidic acid receptor agonist).

  • Calcium Measurement:

    • Measure the intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Compare the magnitude of the calcium response in inhibitor-treated versus vehicle-treated cells.

    • A blunted calcium response in the presence of this compound indicates a reduction in the available PIP2 pool for PLC-mediated signaling, thus confirming the functional consequence of target engagement.

Conclusion

Validating the cellular target engagement of this compound is a critical step in its development as a chemical probe or therapeutic agent. A multi-faceted approach combining direct biophysical methods like CETSA and NanoBRET™ with functional cellular assays that measure PIP2 levels and downstream signaling provides the most robust and compelling evidence of on-target activity. The experimental protocols outlined in this guide offer a framework for researchers to rigorously assess the cellular performance of this compound and compare it to other inhibitors in the field.

References

A Comparative Guide to PIP5K1C Inhibitors: Pip5K1C-IN-1 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pip5K1C-IN-1 with other known inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), a critical enzyme in cellular signaling pathways. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to aid in the selection of the most appropriate research tools.

Introduction to PIP5K1C

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a lipid kinase that catalyzes the synthesis of phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2), a key signaling molecule involved in a multitude of cellular processes.[1] These include signal transduction, actin cytoskeleton dynamics, cell adhesion, and vesicle trafficking. Given its role in these fundamental processes, PIP5K1C has emerged as a potential therapeutic target for various diseases, including chronic pain and cancer.[2][3] This has driven the development of small molecule inhibitors to probe its function and therapeutic potential.

Inhibitor Overview and Mechanism of Action

This guide focuses on a comparative analysis of three key PIP5K inhibitors:

  • This compound (Compound 30): A novel and highly potent inhibitor of PIP5K1C.[1]

  • UNC3230: A well-characterized, selective inhibitor of PIP5K1C.[2][4][5]

  • ISA-2011B: Primarily known as a PIP5K1α inhibitor, it provides a valuable reference for isoform selectivity.[6][7]

All three compounds are ATP-competitive inhibitors, binding to the ATP pocket of the kinase to prevent the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P).

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and its comparators.

InhibitorTargetIC50 (nM)Selectivity HighlightsCellular Activity
This compound (Compound 30) PIP5K1C 0.80 [3]Highly selective; <50% inhibition against a panel of over 200 protein and 13 lipid kinases at 1 µM.[1]91% inhibition of PIP5K1C engagement in H1-HeLa cells at 1 µM. [1]
UNC3230 PIP5K1C ~41 [2]Selective for PIP5K1C and PIP4K2C (Kd < 0.2 µM). Does not inhibit other lipid kinases, including PI3Ks.[8]Reduces membrane PI(4,5)P2 levels by ~45% in DRG neurons at 100 nM.[2]
ISA-2011B PIP5K1α Not reported for PIP5K1CHighest binding affinity for PIP5K1α, MARK1, and MARK4 across 460 kinases.[7] Also binds to other kinases such as PI3Kα.[1]Reduces proliferation of PC-3 cells.[7]

Signaling Pathway and Inhibition

The diagram below illustrates the central role of PIP5K1C in the phosphoinositide signaling pathway and the point of inhibition by the discussed compounds.

PIP5K1C_Signaling_Pathway PI Phosphatidylinositol (PI) PI4K PI4K PI4P Phosphatidylinositol 4-Phosphate (PI(4)P) PIP5K1C PIP5K1C PIP2 Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K PI4K->PI4P PIP5K1C->PIP2 IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) PI3K->PIP3 Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3_DAG->Downstream Akt_mTOR Akt/mTOR Pathway PIP3->Akt_mTOR Inhibitors This compound UNC3230 Inhibitors->PIP5K1C

Caption: PIP5K1C in the PI Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human PIP5K1C enzyme

  • PI(4)P:PS lipid substrate vesicles

  • ATP

  • Inhibitor compounds (this compound, UNC3230, ISA-2011B)

  • Assay plates (white, 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the PIP5K1C enzyme and the PI(4)P:PS substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP back to ATP and provides the luciferase and luciferin needed for the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

ADP_Glo_Workflow start Start step1 Prepare Inhibitor Dilutions start->step1 step2 Set up Kinase Reaction (Enzyme + Substrate + Inhibitor) step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate (e.g., 60 min) step3->step4 step5 Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) step4->step5 step6 Incubate (40 min) step5->step6 step7 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) step6->step7 step8 Incubate (30-60 min) step7->step8 step9 Measure Luminescence step8->step9 end Analyze Data (IC50) step9->end

Caption: ADP-Glo™ Kinase Assay Workflow.

Kinase Selectivity Profiling (KiNativ™)

This method utilizes a competition-based chemical proteomics approach to profile inhibitor binding to a large panel of native kinases in cell lysates.

Materials:

  • Cell lines (e.g., Jurkat, H1-HeLa)

  • Lysis buffer

  • Inhibitor compounds

  • ATP- and ADP-biotin probes (acyl-phosphate linked)

  • Streptavidin affinity resin

  • Digestion enzymes (e.g., trypsin)

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Lysate Preparation: Harvest and lyse cells to obtain a native proteome containing active kinases.

  • Inhibitor Competition: Incubate the cell lysate with various concentrations of the test inhibitor or a vehicle control.

  • Probe Labeling: Add the ATP/ADP-biotin probe to the lysate. The probe will covalently label the active site lysine of kinases that are not occupied by the inhibitor.

  • Protein Digestion: Digest the total protein in the lysate into peptides using trypsin.

  • Affinity Enrichment: Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control. A decrease in the signal for a particular kinase peptide indicates that the inhibitor binds to that kinase. Calculate the percent inhibition for each kinase at the tested inhibitor concentration.

KiNativ_Workflow start Start step1 Prepare Cell Lysate start->step1 step2 Incubate Lysate with Inhibitor step1->step2 step3 Add ATP/ADP-Biotin Probe step2->step3 step4 Digest Proteins to Peptides step3->step4 step5 Enrich Biotinylated Peptides (Streptavidin Affinity) step4->step5 step6 LC-MS/MS Analysis step5->step6 end Quantify Kinase Inhibition step6->end

Caption: KiNativ™ Kinase Profiling Workflow.

Conclusion

This compound (Compound 30) stands out as a highly potent and selective inhibitor of PIP5K1C, demonstrating sub-nanomolar IC50 and excellent selectivity across the kinome. Its robust cellular activity further validates its utility as a chemical probe for studying PIP5K1C function. UNC3230 is another valuable tool, offering good potency and well-defined selectivity for PIP5K1C and PIP4K2C. ISA-2011B, while primarily a PIP5K1α inhibitor, serves as a useful counter-screening agent to assess isoform specificity. The choice of inhibitor will ultimately depend on the specific research question, with this compound offering superior potency and selectivity for targeted studies of PIP5K1C.

References

Pip5K1C-IN-1: A Potent and Selective Inhibitor of Lipid Kinase PIP5K1C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pip5K1C-IN-1, a highly potent inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C), against other lipid kinases. The information is supported by experimental data and detailed methodologies.

Pip5K1C is a critical enzyme in the phosphoinositide signaling pathway, catalyzing the conversion of phosphatidylinositol 4-phosphate (PI(4)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1] This lipid second messenger plays a crucial role in a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1] Dysregulation of PIP5K1C activity has been implicated in various diseases, including cancer and chronic pain, making it a compelling target for therapeutic intervention.[2] this compound, also identified as Compound 30, has emerged as a highly potent and selective inhibitor of PIP5K1C, with a reported IC50 of 0.80 nM.[3]

Selectivity Profile of this compound and a Related Inhibitor

The selectivity of a kinase inhibitor is a paramount parameter in drug development, as off-target effects can lead to unforeseen side effects. This compound (Compound 30) has demonstrated a high degree of selectivity. In a broad screening panel, it was found to be a highly selective inhibitor of PIP5K1C, exhibiting less than 50% inhibition against a panel of 13 other lipid kinases and over 200 protein kinases when tested at a concentration of 1 µM.[2]

Table 1: Comparative Selectivity Profile of UNC3230 against other Lipid Kinases

Kinase TargetIC50 / Kd% Inhibition @ 10 µMReference
PIP5K1C ~41 nM (IC50) -[1]
PIP4K2C <0.2 µM (Kd) -[1][4]
PIP5K1A-No interaction[1][4]
PI3Ks-Not inhibited[1][4]

Data for UNC3230 is presented as a surrogate for a highly selective PIP5K1C inhibitor due to the limited public availability of a detailed quantitative table for this compound (Compound 30).

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust and accurate biochemical assays. The following are summaries of key experimental methods used in the characterization of PIP5K1C inhibitors.

Microfluidic Mobility Shift Assay (MSA) for Kinase Activity

This assay is a high-throughput method used to measure the activity of kinases by detecting the conversion of a substrate to a product based on differences in their electrophoretic mobility.[1][5]

Principle: A fluorescently labeled substrate peptide (e.g., PI(4)P) is incubated with the kinase (e.g., PIP5K1C) and ATP. The kinase phosphorylates the substrate, resulting in a change in its net charge and size. The reaction mixture is then introduced into a microfluidic chip where an electric field is applied. The substrate and the phosphorylated product are separated based on their different mobilities and detected by fluorescence. The ratio of the product to the sum of substrate and product is used to determine the percent conversion, which reflects the kinase activity.[6][7]

General Protocol:

  • Reaction Setup: In a multi-well plate, the kinase, fluorescently labeled substrate, ATP, and the test compound (inhibitor) are combined in a reaction buffer.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Separation and Detection: An aliquot of the reaction mixture is automatically sampled and injected into the microfluidic chip. The substrate and product are separated by electrophoresis and detected by a laser-induced fluorescence detector.[6]

  • Data Analysis: The peak areas of the substrate and product are integrated to calculate the percent conversion. IC50 values for inhibitors are determined by measuring the percent inhibition of kinase activity at various inhibitor concentrations.

KiNativ™ Platform for In-Cell Kinase Profiling

The KiNativ™ platform is a powerful chemoproteomic technology used to profile the interaction of inhibitors with native kinases within a complex biological sample, such as a cell lysate.[2][8][9]

Principle: This method utilizes an ATP-biotin probe that covalently binds to a conserved lysine residue in the active site of active kinases. In the presence of a competitive inhibitor, the binding of the ATP-biotin probe to the target kinase is reduced. The biotin-labeled kinases are then enriched using streptavidin, and the relative abundance of each kinase is quantified by mass spectrometry. This allows for the determination of the inhibitor's binding affinity and selectivity across a large portion of the kinome in its native state.[9][10]

General Workflow:

  • Lysate Preparation: Cells or tissues are lysed to release the native kinases.

  • Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: The ATP-biotin probe is added to the lysate, where it labels the active kinases that are not occupied by the inhibitor.

  • Enrichment and Digestion: Biotinylated proteins are captured using streptavidin beads. The captured proteins are then digested into peptides.

  • Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled kinases.

  • Selectivity Profile Generation: The degree of inhibition for each kinase is determined by comparing the amount of labeled kinase in the presence and absence of the inhibitor.

Visualizing the PIP5K1C Signaling Pathway and Experimental Workflow

To better understand the biological context of PIP5K1C and the methods used to study its inhibitors, the following diagrams were generated using the DOT language for Graphviz.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PI4P PI(4)P PIP5K1C PIP5K1C PI4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 ATP to ADP PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP3 PIP3 PI3K->PIP3 Cellular_Responses Cellular Responses (e.g., Ca2+ release, Actin Cytoskeleton Rearrangement, Vesicle Trafficking) DAG->Cellular_Responses IP3->Cellular_Responses PIP3->Cellular_Responses Inhibitor This compound Inhibitor->PIP5K1C Inhibits

Caption: The PIP5K1C signaling pathway.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical Assay (e.g., Mobility Shift Assay) cluster_cellular Cell-Based Assay (e.g., KiNativ™) A1 Incubate Kinase with Inhibitor and Substrate A2 Separate Substrate and Product A1->A2 A3 Quantify Activity/ Inhibition A2->A3 Output Selectivity Profile (IC50/Kd values) A3->Output B1 Treat Cells/Lysate with Inhibitor B2 Label Active Kinases with Probe B1->B2 B3 Enrich and Quantify Labeled Kinases (MS) B2->B3 B3->Output Start Kinase Inhibitor (e.g., this compound) Start->A1 Start->B1

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

References

A Comparative Guide: Pip5K1C-IN-1 Versus siRNA-Mediated Knockdown of Pip5K1C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between two common methods for interrogating the function of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C): pharmacological inhibition using the small molecule Pip5K1C-IN-1 and genetic knockdown using small interfering RNA (siRNA). Understanding the distinct mechanisms, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results.

Introduction to Pip5K1C

Pip5K1C is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns4P) to generate phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2).[1][2] PIP2 is a key signaling phospholipid localized at the plasma membrane, where it regulates a multitude of cellular processes. These include signal transduction, actin cytoskeleton dynamics, vesicle trafficking, cell adhesion, and motility.[1][3] As a precursor for other second messengers like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), Pip5K1C is a central node in cellular signaling.[1] Its dysregulation has been implicated in various diseases, including cancer and chronic pain, making it an attractive therapeutic target.[4][5]

Core Comparison: Pharmacological Inhibition vs. Genetic Knockdown

The choice between a small molecule inhibitor and siRNA-mediated knockdown depends on the specific experimental question. Pharmacological inhibition offers rapid, reversible, and dose-dependent control over protein activity, while siRNA knockdown reduces the total cellular level of the target protein, which can be crucial for studying its non-catalytic roles.

FeatureThis compound (Small Molecule Inhibitor)siRNA-Mediated Knockdown
Target Pip5K1C Protein (Kinase Domain)Pip5K1C mRNA
Mechanism Blocks the catalytic activity of the enzymePrevents protein synthesis via mRNA degradation[]
Onset of Action Rapid (minutes to hours)Slow (24-72 hours)
Duration of Effect Transient (dependent on compound half-life)Prolonged (days, until siRNA is diluted/degraded)
Reversibility Reversible upon washoutEffectively irreversible for the duration of the experiment
Control Dose-dependent control over enzyme activityControl over the extent of protein reduction
Key Advantage High temporal control, suitable for acute studiesHigh specificity for the target protein, useful for non-catalytic functions
Key Limitation Potential for off-target kinase inhibitionSlower action, incomplete knockdown, potential transfection toxicity

Mechanism of Action: A Visual Comparison

The two methods target Pip5K1C through fundamentally different mechanisms. This compound directly binds to the protein to block its function, whereas siRNA prevents the protein from being synthesized in the first place.

G cluster_0 This compound (Inhibition) cluster_1 siRNA-Mediated Knockdown Inhibitor This compound Protein Pip5K1C Protein Inhibitor->Protein Binds to Kinase Domain Inactive_Protein Inactive Pip5K1C Complex Protein->Inactive_Protein Product PIP2 Protein->Product Substrate PIP4P Substrate->Protein Blocked siRNA Pip5K1C siRNA RISC RISC Complex siRNA->RISC Binds to mRNA Pip5K1C mRNA RISC->mRNA Targets Degraded_mRNA Degraded mRNA mRNA->Degraded_mRNA Ribosome Ribosome mRNA->Ribosome Blocked No_Protein No Protein Synthesis Ribosome->No_Protein

Caption: Mechanisms of this compound inhibition and siRNA knockdown.

Quantitative Data Comparison

The following tables summarize representative quantitative data from studies utilizing either a Pip5K1C inhibitor (UNC3230, a well-characterized analog) or siRNA.

Table 1: Pharmacological Inhibition Data
ParameterValueCell Type / SystemReference
IC₅₀ of UNC3230 ~41 nMRecombinant human Pip5K1C[7]
IC₅₀ of this compound 0.80 nMRecombinant human Pip5K1C[8]
PIP2 Level Reduction ~50%DRG neurons from Pip5k1c+/- mice[7]
Effect on Cell Proliferation 10-15% reductionHuman Foreskin Fibroblasts (HFF1)[9]
Effect on TNBC Cell Growth Significant reduction at 10 µMSUM159, MDA-MB-231[5]
Table 2: siRNA-Mediated Knockdown Data
ParameterResultCell TypeReference
Protein Knockdown Efficiency >80% expectedHuman cell lines[10]
Effect on Cell Growth Significant reductionSUM159, MDA-MB-231 (TNBC)[5]
Effect on Colony Formation Significant reductionSUM159, MDA-MB-231 (TNBC)[5]
Effect on Intracellular Ca²⁺ Decreased fluorescence intensityBone Marrow Stromal Cells (BMSCs)[11]
Effect on Runx2 Protein Level ReducedBone Marrow Stromal Cells (BMSCs)[11]

Key Signaling Pathway Involving Pip5K1C

Pip5K1C is a central enzyme in phosphoinositide signaling. It generates the PIP2 pool that is essential for the function of multiple downstream effectors.

G cluster_downstream Downstream Effectors PIP4P PI(4)P PIP5K1C Pip5K1C PIP4P->PIP5K1C PIP2 PI(4,5)P2 PIP5K1C->PIP2 ATP->ADP PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Actin Actin Binding Proteins PIP2->Actin Vesicle Vesicle Trafficking (Endo/Exocytosis) PIP2->Vesicle IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 Cytoskeleton Cytoskeletal Regulation Actin->Cytoskeleton Trafficking Membrane Trafficking Vesicle->Trafficking

Caption: Simplified Pip5K1C signaling pathway and downstream effects.

Experimental Protocols

Protocol 1: Pharmacological Inhibition with this compound

This protocol describes the general steps for treating cultured cells with a Pip5K1C inhibitor.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound or UNC3230 in a suitable solvent (e.g., DMSO).[5] Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor dose.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours), depending on the specific cellular process being investigated.

  • Downstream Analysis: Harvest cells for analysis. This may include:

    • Lipid Extraction and ELISA: To quantify changes in PIP2 levels.[9]

    • Western Blotting: To assess downstream signaling events (e.g., phosphorylation of AKT).[5]

    • Phenotypic Assays: Such as cell migration, proliferation, or calcium imaging assays.[7][11]

Protocol 2: siRNA-Mediated Knockdown of Pip5K1C

This protocol outlines a general procedure for transiently knocking down Pip5K1C expression using siRNA.

  • Cell Seeding: Plate cells 24 hours prior to transfection to achieve 50-75% confluency on the day of transfection.[12]

  • siRNA Preparation: Dilute the Pip5K1C-targeting siRNA and a non-targeting control siRNA to a working concentration (e.g., 10-20 µM) in RNase-free water or buffer.[12][13]

  • Transfection Complex Formation:

    • In separate tubes, dilute the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).[14]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-15 minutes to allow complexes to form.[12][14]

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium. The final siRNA concentration is typically in the range of 10-100 nM.[5][12]

  • Incubation: Incubate cells for 24-72 hours to allow for mRNA degradation and turnover of the existing Pip5K1C protein.[9][12]

  • Validation and Analysis:

    • qPCR: Harvest RNA to quantify the reduction in Pip5K1C mRNA levels and confirm knockdown specificity.

    • Western Blotting: Lyse cells to prepare protein extracts and perform immunoblotting with a Pip5K1C-specific antibody to confirm protein level reduction.[9][11]

    • Phenotypic Assays: Once knockdown is confirmed, proceed with the desired functional assays.

Comparative Experimental Workflow

The workflows for inhibitor and siRNA experiments differ significantly, primarily in the incubation time required to achieve the desired effect.

G cluster_inhibitor Workflow: this compound cluster_siRNA Workflow: siRNA Knockdown I_Seed 1. Seed Cells I_Grow 2. Grow (24h) I_Seed->I_Grow I_Treat 3. Add Inhibitor (e.g., 10 µM) I_Grow->I_Treat I_Incubate 4. Incubate (Short: 1-24h) I_Treat->I_Incubate I_Assay 5. Functional Assay I_Incubate->I_Assay S_Seed 1. Seed Cells S_Grow 2. Grow (24h) S_Seed->S_Grow S_Transfect 3. Transfect with siRNA (e.g., 20 nM) S_Grow->S_Transfect S_Incubate 4. Incubate (Long: 48-72h) S_Transfect->S_Incubate S_Validate 5. Validate Knockdown (WB / qPCR) S_Incubate->S_Validate S_Assay 6. Functional Assay S_Validate->S_Assay

Caption: Comparison of experimental workflows.

Conclusion

References

Biochemical Validation of Pip5K1C-IN-1 (UNC3230) Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical validation and inhibitory activity of Pip5K1C-IN-1, now widely known as UNC3230 , against other relevant kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to Pip5K1C and the Inhibitor UNC3230

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[1] Given its involvement in various physiological and pathological processes, including pain signaling, Pip5K1C has emerged as a promising therapeutic target.

UNC3230 is a novel, potent, and selective small-molecule inhibitor of Pip5K1C identified through a high-throughput screening campaign.[2][3] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of Pip5K1C and subsequently reducing cellular levels of PIP2.[4][5] This guide will delve into the biochemical data supporting the inhibitory activity of UNC3230 and compare its performance with other known inhibitors.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of UNC3230 against Pip5K1C has been well-characterized and compared with other compounds. The following table summarizes the key quantitative data.

InhibitorTarget(s)IC50 (nM)Ki (nM)Mode of InhibitionNotes
UNC3230 Pip5K1C , PIP4K2C~41 [3][6][7]23[1]ATP-competitive[1]Potent and selective inhibitor of Pip5K1C. Also inhibits PIP4K2C.[3]
UNC2828 Pip5K1C130[8]Not ReportedNot ReportedStructurally similar to UNC3230 with a thiazole carboxamide core.[8]
Inactive Analog of UNC3230 Pip5K1CInactiveNot ReportedNot ReportedUsed as a negative control in in vivo studies; lacks thermal antinociceptive activity.[4]
ISA-2011B PIP5K1ANot Reported for Pip5K1CNot ReportedNot ReportedPrimarily a PIP5K1A inhibitor; highlights the selectivity of UNC3230 for the gamma isoform.[9]
AstraZeneca Compound 8 PIP5KNot ReportedNot ReportedNot ReportedPart of a novel series of selective PIP5K inhibitors.[2]
AstraZeneca Compound 20 PIP5KNot ReportedNot ReportedNot ReportedPart of a novel series of selective PIP5K inhibitors.[2]
AstraZeneca Compound 25 PIP5KNot ReportedNot ReportedNot ReportedPart of a novel series of selective PIP5K inhibitors.[2]

Selectivity Profile of UNC3230

A critical aspect of a kinase inhibitor's utility is its selectivity. UNC3230 has been profiled against a broad panel of kinases to determine its specificity.

Key Selectivity Findings:

  • High Selectivity for Pip5K1C: UNC3230 demonstrates potent inhibition of Pip5K1C with an IC50 of approximately 41 nM.[3][6][7]

  • Cross-reactivity with PIP4K2C: The inhibitor also shows activity against PIP4K2C, another kinase involved in PIP2 synthesis.[3]

  • No Inhibition of Pip5K1A: Notably, UNC3230 does not significantly inhibit the closely related isoform Pip5K1A.[4]

  • Broad Kinase Panel: Screening against a large number of kinases revealed that UNC3230 is highly selective, with a DiscoveRx Selectivity Profile score of 0.12 (on a scale of 0 to 1.0, with lower being more selective).[2]

Signaling Pathway and Experimental Workflow

To visually represent the context of UNC3230's action and the methodology for its characterization, the following diagrams are provided.

G Pip5K1C Signaling Pathway and Point of Inhibition cluster_membrane Plasma Membrane PIP4 PI(4)P PIP2 PI(4,5)P2 PIP4->PIP2 Pip5K1C IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLC PLC PLC->PIP2 Effector Downstream Effectors (e.g., Ca2+ release, PKC activation) IP3->Effector DAG->Effector UNC3230 UNC3230 UNC3230->PIP4 Inhibits GPCR GPCR GPCR->PLC

Caption: Pip5K1C pathway and UNC3230 inhibition.

G Biochemical Validation Workflow for UNC3230 cluster_screening High-Throughput Screening cluster_validation Biochemical Validation cluster_invivo In Vivo Evaluation HTS Kinase-focused Compound Library Assay Microfluidic Mobility Shift Assay HTS->Assay Hit Identification of UNC3230 as a Hit Assay->Hit IC50 IC50 Determination (~41 nM) Hit->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity MoA Mode of Action (ATP-competitive) Selectivity->MoA Animal Animal Models of Chronic Pain MoA->Animal Efficacy Assessment of Antinociceptive Effects Animal->Efficacy

Caption: Workflow for UNC3230 validation.

Experimental Protocols

Primary Biochemical Assay: Microfluidic Mobility Shift Assay

This high-throughput assay was utilized for the initial screening and determination of the IC50 value of UNC3230.

Objective: To measure the enzymatic activity of Pip5K1C by quantifying the conversion of the substrate, phosphatidylinositol 4-phosphate (PI(4)P), to the product, phosphatidylinositol 4,5-bisphosphate (PIP2).

Materials and Reagents:

  • Recombinant human Pip5K1C

  • Fluorescein-conjugated PI(4)P (substrate)

  • ATP

  • Assay Buffer (specific composition may vary, but typically contains a buffering agent, salts, and additives to maintain enzyme stability and activity)

  • Test compounds (e.g., UNC3230) dissolved in DMSO

  • EDTA (for stopping the reaction)

  • PerkinElmer LabChip EZ Reader II or similar microfluidic platform

Procedure:

  • Compound Preparation: A dilution series of the test compound (UNC3230) is prepared in an appropriate assay buffer. A DMSO control (vehicle) is also included.

  • Enzyme and Substrate Preparation: Solutions of recombinant Pip5K1C and fluorescein-conjugated PI(4)P are prepared in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by combining Pip5K1C, fluorescein-conjugated PI(4)P, ATP, and the test compound in a microplate well. The final concentration of DMSO is kept low (typically <1%) to avoid interference with the enzyme activity.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for the enzymatic conversion of the substrate to the product.

  • Reaction Termination: The reaction is stopped by the addition of EDTA, which chelates the Mg2+ ions required for kinase activity.

  • Microfluidic Separation and Detection: The reaction mixture is then analyzed using a microfluidic mobility shift assay platform. The substrate (fluorescein-conjugated PI(4)P) and the product (fluorescein-conjugated PIP2) are separated based on their differential mobility in an electric field within the microfluidic chip.

  • Data Analysis: The amount of substrate and product is quantified by detecting the fluorescence signal. The percentage of substrate conversion is calculated, and the inhibitory effect of the compound is determined by comparing the conversion in the presence of the compound to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable model.

Selectivity Profiling Assays

To assess the selectivity of UNC3230, multiple platforms were used, including the ProfilerPro Kinase Selectivity Assay and the DiscoveRx KINOMEscan®.

ProfilerPro Kinase Selectivity Assay:

This is a microfluidic mobility shift-based assay similar to the primary screening assay. UNC3230 is tested at a fixed concentration (e.g., 10 µM) against a panel of purified kinases. The percent inhibition of each kinase is determined, providing a broad overview of the compound's selectivity.

DiscoveRx KINOMEscan®:

This is a competition binding assay. The test compound (UNC3230) is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site. The results are typically reported as the percentage of kinase remaining bound relative to a control, or as dissociation constants (Kd).

Conclusion

The biochemical validation of UNC3230 demonstrates that it is a potent and selective inhibitor of Pip5K1C. Its well-characterized inhibitory activity, including a low nanomolar IC50 and a favorable selectivity profile, makes it a valuable tool for studying the physiological and pathological roles of Pip5K1C. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to evaluate the potential of UNC3230 as a chemical probe and a lead compound for therapeutic development.

References

Unveiling the Impact of Pip5K1C Inhibition on Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pip5K1C-IN-1 and other selective inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). We delve into the validation of their effects on critical downstream signaling pathways, presenting available experimental data and detailed protocols to support your research and development endeavors.

Introduction to Pip5K1C and Its Role in Cellular Signaling

Pip5K1C is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a versatile secondary messenger.[1] PI(4,5)P2 orchestrates a multitude of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking. Its hydrolysis by phospholipase C (PLC) generates inositol trisphosphate (IP3) and diacylglycerol (DAG), key players in calcium signaling and protein kinase C (PKC) activation. Furthermore, PI(4,5)P2 serves as the substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a critical step in activating the pro-survival PI3K/AKT signaling pathway. The MAPK/ERK pathway can also be modulated by signaling events downstream of PI(4,5)P2. Given its central role, the inhibition of Pip5K1C presents a compelling strategy for therapeutic intervention in various diseases, including cancer and chronic pain.

Comparative Analysis of Pip5K1C Inhibitors

A growing number of small molecule inhibitors targeting Pip5K1C are being developed and characterized. This section provides a comparative overview of their potency and selectivity.

InhibitorIC50 (nM)Selectivity Notes
This compound 0.80High kinase selectivity with low total clearance in mice.
UNC3230 ~41Also inhibits PIP4K2C. Does not inhibit other lipid kinases that regulate phosphoinositide levels. ATP-competitive.
Pip5K1C-IN-2 5.9Potent and selective.
ISA-2011B Not specified for Pip5K1CInhibits Pip5K1α and subsequently reduces PI(3,4,5)P3 levels and AKT phosphorylation.[2][3]
Compound 30 0.80Highly selective against a panel of lipid and protein kinases.
Compound 33 5.9Highly selective against a panel of lipid and protein kinases.

Validation of Downstream Signaling Effects

The efficacy of a Pip5K1C inhibitor is determined by its ability to modulate downstream signaling pathways. This section presents available data on the impact of these inhibitors on key signaling nodes.

Effect on PI(4,5)P2 Levels

Inhibition of Pip5K1C is expected to decrease cellular levels of PI(4,5)P2. For instance, treatment of dorsal root ganglia (DRG) neurons with UNC3230 has been shown to reduce membrane PI(4,5)P2 levels.[1]

Effect on AKT Phosphorylation

The PI3K/AKT pathway is a critical downstream effector of Pip5K1C. Inhibition of Pip5K1C is anticipated to reduce the phosphorylation of AKT (p-AKT), a key marker of its activation.

This compound: Quantitative experimental data demonstrating the dose-dependent effect of this compound on AKT phosphorylation (e.g., via Western blot) is not publicly available at this time. Based on its mechanism of action and data from other Pip5K1C inhibitors, it is expected that this compound would lead to a dose-dependent decrease in p-AKT levels.

ISA-2011B: Treatment of LNCaP prostate cancer cells with ISA-2011B resulted in a significant, approximately 75.55%, reduction in phosphorylated AKT (pSer-473) levels.[4] In MDA-MB-231 breast cancer cells, ISA-2011B treatment reduced pSer-473 AKT levels by about 40%.[2]

TreatmentCell LineChange in p-AKT (Ser473)Reference
ISA-2011BLNCaP↓ ~75.55%[4]
ISA-2011BMDA-MB-231↓ ~40%[2]
Effect on ERK Phosphorylation

The MAPK/ERK pathway is another important signaling cascade that can be influenced by Pip5K1C activity. Inhibition of Pip5K1C may lead to alterations in the phosphorylation of ERK (p-ERK).

This compound: Specific quantitative data on the dose-dependent effect of this compound on ERK phosphorylation is not currently available in the public domain.

Other Inhibitors: While the direct effect of other specific Pip5K1C inhibitors on ERK phosphorylation is not extensively documented, it is known that crosstalk exists between the PI3K/AKT and MAPK/ERK pathways.[5] The impact of Pip5K1C inhibition on ERK signaling is likely to be cell-type and context-dependent.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

Pip5K1C_Signaling_Pathway cluster_membrane Plasma Membrane PI(4)P PI(4)P Pip5K1C Pip5K1C PI(4)P->Pip5K1C Substrate PI(4,5)P2 PI(4,5)P2 Pip5K1C->PI(4,5)P2 Phosphorylates PLC PLC PI(4,5)P2->PLC Substrate PI3K PI3K PI(4,5)P2->PI3K Substrate IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT AKT PI3K->AKT Activates p-AKT p-AKT AKT->p-AKT Phosphorylates ERK ERK p-ERK p-ERK ERK->p-ERK Phosphorylates MEK MEK MEK->ERK RAF RAF RAF->MEK RAS RAS RAS->RAF Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Pip5K1C_IN-1 Pip5K1C_IN-1 Pip5K1C_IN-1->Pip5K1C Inhibits

Caption: Pip5K1C Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture & Treatment (with Pip5K1C Inhibitor) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer to PVDF Membrane SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blot Workflow for Downstream Signaling Analysis.

Experimental Protocols

PI(4,5)P2 Mass ELISA

This protocol is for the quantification of cellular PI(4,5)P2 levels.

  • Lipid Extraction:

    • Culture and treat cells with the Pip5K1C inhibitor of interest at various concentrations and time points.

    • Wash cells with PBS and quench with an appropriate ice-cold solvent.

    • Scrape cells and extract lipids using a suitable solvent system (e.g., chloroform/methanol/HCl).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids and dry under a stream of nitrogen.

  • ELISA Procedure:

    • Resuspend the dried lipid extract in the assay buffer provided with the ELISA kit.

    • Add the lipid samples, standards, and a PI(4,5)P2 detector protein to a PI(4,5)P2-coated microplate.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a peroxidase-conjugated secondary antibody and incubate.

    • Wash the plate and add a colorimetric substrate.

    • Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of PI(4,5)P2 in the sample.

Western Blot for Phospho-AKT and Phospho-ERK

This protocol outlines the procedure for detecting the phosphorylation status of AKT and ERK.

  • Cell Lysis and Protein Quantification:

    • Culture cells to the desired confluency and treat with various concentrations of the Pip5K1C inhibitor for the desired duration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-AKT (e.g., p-AKT Ser473) or phospho-ERK (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and total ERK.

Conclusion

This compound is a potent and selective inhibitor of Pip5K1C. While direct quantitative data on its effect on downstream AKT and ERK phosphorylation is currently limited in publicly available literature, its mechanism of action strongly suggests a dose-dependent reduction in the activity of these pathways. The provided comparative data on other Pip5K1C inhibitors, along with detailed experimental protocols, offer a valuable resource for researchers investigating the therapeutic potential of targeting this critical lipid kinase. Further studies are warranted to fully elucidate the downstream signaling effects of this compound and its potential as a therapeutic agent.

References

Cross-Validation of Pip5K1C-IN-1 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of the effects of Pip5K1C-IN-1 (UNC3230) in various cell lines and compares its performance with other known inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (Pip5K1C). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Pip5K1C in indications such as chronic pain and cancer.

Introduction to Pip5K1C

Phosphatidylinositol-4-phosphate 5-kinase type 1C (Pip5K1C), also known as PIP5Kγ, is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2).[1][2] PIP2 is a key second messenger involved in a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, cell adhesion, migration, and vesicle trafficking.[1][2] Dysregulation of Pip5K1C activity has been implicated in several diseases, making it an attractive therapeutic target.

This compound (UNC3230) and Alternative Inhibitors

This compound, more commonly known in the scientific literature as UNC3230, is a potent and selective ATP-competitive inhibitor of Pip5K1C.[1] This guide also evaluates other reported Pip5K1C inhibitors to provide a comparative landscape for researchers.

Data Presentation: Comparison of Pip5K1C Inhibitors

The following table summarizes the available biochemical potency of this compound (UNC3230) and its alternatives. It is important to note that while biochemical IC50 values are available, in-cell IC50 values for cell viability or proliferation are not consistently reported across different cell lines for these compounds.

Inhibitor NameAlternative NamesBiochemical IC50 (Pip5K1C)Notes
This compound UNC3230~41 nMPotent and selective inhibitor. Also shows activity against PIP4K2C.[1]
UNC2828 -130 nMShares the same thiazole carboxamide core structure as UNC3230.
This compound Compound 300.80 nMA novel bicyclic pyrazole inhibitor with high potency and selectivity.[3]
UNI418 -60.1 nMA dual inhibitor of Pip5K1C and PIKfyve.[4][5]

Cross-Validation of this compound (UNC3230) Effects in Different Cell Lines

The effects of UNC3230 have been investigated in a variety of cell types, primarily focusing on its role in pain signaling in neurons and its potential in cancer therapy.

Effects on Neuronal Cells (Dorsal Root Ganglia - DRG)

In cultured dorsal root ganglia (DRG) neurons, UNC3230 has been shown to:

  • Significantly reduce membrane PIP2 levels by approximately 45% at a concentration of 100 nM.[1]

  • Attenuate lysophosphatidic acid (LPA)-evoked calcium signaling, a process involved in pain perception.[1][6]

  • Reduce nociceptive sensitization in mouse models of chronic pain.[6]

Effects on Cancer and Non-Cancer Cell Lines

The role of Pip5K1C and the effects of its inhibition in cancer are an active area of research. Studies have shown that:

  • In human foreskin fibroblast (HFF1) cells, which are resistant to the PIKFYVE inhibitor WX8, treatment with 5 µM UNC3230 increased their sensitivity to WX8-induced cell death by 76%.[7] This suggests that inhibiting Pip5K1C can overcome resistance to other targeted therapies.[7]

  • Overexpression of Pip5K1C in WX8-sensitive A375 melanoma cells increased their resistance to the inhibitor.[7]

  • While direct IC50 values for cell viability are not widely published, the available data suggests that the effects of Pip5K1C inhibition on cell proliferation are cell-type dependent and may be more pronounced in combination with other targeted agents.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Pip5K1C inhibitors are provided below.

Cell Viability (WST-1 Assay)

This protocol is a general guideline for assessing cell viability upon treatment with Pip5K1C inhibitors.

Materials:

  • WST-1 reagent

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • Pip5K1C inhibitor stock solution (e.g., UNC3230 in DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the Pip5K1C inhibitor in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Shake the plate for 1 minute to ensure a homogenous solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after inhibitor treatment.

Materials:

  • 6-well plates

  • Complete culture medium

  • Pip5K1C inhibitor

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of the Pip5K1C inhibitor for a specified period.

  • Replace the medium with fresh, inhibitor-free medium and allow the cells to grow for 7-14 days, until visible colonies are formed.

  • Wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

Intracellular Calcium Imaging (Fura-2 AM)

This protocol is used to measure changes in intracellular calcium concentrations, for instance, in response to GPCR activation in neurons.

Materials:

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells cultured on coverslips

  • Fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cells on coverslips with the loading solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.

  • Mount the coverslip onto a perfusion chamber on the microscope stage.

  • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

  • Record a baseline fluorescence ratio before adding any stimulus.

  • Apply the stimulus (e.g., LPA) with or without the Pip5K1C inhibitor and record the change in the 340/380 nm fluorescence ratio over time.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involving Pip5K1C and a typical experimental workflow for evaluating its inhibitors.

Pip5K1C Signaling Pathway in Cancer Cells

Pip5K1C_Cancer_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C PIP2 PI(4,5)P2 Pip5K1C->PIP2 PIP2->PI3K FocalAdhesion Focal Adhesion Dynamics PIP2->FocalAdhesion PIP3 PI(3,4,5)P3 PI3K->PIP3 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Adhesion FocalAdhesion->Migration UNC3230 This compound (UNC3230) UNC3230->Pip5K1C

Caption: Pip5K1C pathway in cancer cell signaling.

Pip5K1C Signaling Pathway in Neuronal Pain Perception

Pip5K1C_Pain_Signaling GPCR G-Protein Coupled Receptor (GPCR) PLC PLC GPCR->PLC PIP2 PI(4,5)P2 PLC->PIP2 hydrolysis PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C Pip5K1C->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Nociceptive_Signaling Nociceptive Signaling Ca_release->Nociceptive_Signaling PKC_activation->Nociceptive_Signaling UNC3230 This compound (UNC3230) UNC3230->Pip5K1C Experimental_Workflow Cell_Culture Select & Culture Cell Lines Inhibitor_Treatment Treat with Pip5K1C Inhibitors (e.g., UNC3230 & Alternatives) Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., WST-1) Inhibitor_Treatment->Viability_Assay Proliferation_Assay Colony Formation Assay Inhibitor_Treatment->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Calcium Imaging) Inhibitor_Treatment->Signaling_Assay Data_Analysis Data Analysis & IC50 Determination Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Signaling_Assay->Data_Analysis Comparison Compare Inhibitor Efficacy & Potency Data_Analysis->Comparison

References

Pip5K1C-IN-1: A More Selective Tool for Phosphatidylinositol 4,5-Bisphosphate Research Compared to UNC3230

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, cancer biology, and neuroscience, the selective inhibition of key enzymes is paramount for elucidating their specific roles in health and disease. Phosphatidylinositol 4-phosphate 5-kinase type-1 gamma (PIP5K1C) is a critical enzyme in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a vital second messenger involved in numerous cellular processes. While UNC3230 has been a widely used inhibitor for studying PIP5K1C, recent evidence highlights Pip5K1C-IN-1 as a significantly more potent and selective tool, offering researchers a more precise means to investigate PIP5K1C function.

This guide provides a comprehensive comparison of this compound and UNC3230, presenting key experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal inhibitor for their studies.

Potency and Selectivity: A Head-to-Head Comparison

The most striking difference between this compound and UNC3230 lies in their potency and selectivity. This compound demonstrates sub-nanomolar potency, making it approximately 50-fold more potent than UNC3230. Furthermore, while UNC3230 exhibits a significant off-target effect by inhibiting PIP4K2C, this compound is characterized by its high selectivity for PIP5K1C.

InhibitorTargetIC50Known Off-TargetsReference
This compound (Compound 30) PIP5K1C0.80 nM Highly selective (<50% inhibition against >200 kinases at 1 µM)[1]
UNC3230 PIP5K1C~41 nMPIP4K2C [2][3]

Signaling Pathway of PIP5K1C

The following diagram illustrates the central role of PIP5K1C in the phosphatidylinositol signaling pathway, highlighting its function in converting PI(4)P to PI(4,5)P2.

PIP5K1C_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors PI Phosphatidylinositol (PI) PI4P PI(4)P PI->PI4P PI4K PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K1C PI4P_to_PIP2_edge UNC3230 UNC3230 UNC3230->PI4P_to_PIP2_edge Inhibits Pip5K1C_IN_1 This compound Pip5K1C_IN_1->PI4P_to_PIP2_edge Inhibits

Caption: PIP5K1C catalyzes the synthesis of PI(4,5)P2.

Experimental Data Summary

Table 1: Inhibitor Potency

This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound and UNC3230 against their primary target, PIP5K1C.

CompoundPIP5K1C IC50 (nM)
This compound0.80[1]
UNC3230~41[2][3]
Table 2: Kinase Selectivity Profile

This table highlights the known selectivity of both inhibitors. Note that the selectivity data for each compound were generated in separate studies and against different kinase panels. A direct head-to-head comparison in the same assay would provide the most definitive evidence of relative selectivity.

CompoundSelectivity ProfileKey Off-Targets
This compound Highly selective; <50% inhibition against a panel of >200 kinases at 1 µM.[1]None identified at significant levels in the reported screen.
UNC3230 Selective for PIP5K1C and PIP4K2C.[2][3]PIP4K2C

Experimental Protocols

Biochemical Assay for PIP5K1C Inhibition

This protocol outlines a general method for determining the in vitro potency of inhibitors against PIP5K1C, similar to the methods used for the characterization of this compound and UNC3230.

Objective: To measure the IC50 of a test compound against recombinant human PIP5K1C.

Materials:

  • Recombinant human PIP5K1C enzyme

  • PIP5K1C substrate: Phosphatidylinositol 4-phosphate (PI(4)P)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT, 20% glycerol)

  • Test compounds (this compound or UNC3230) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the PIP5K1C enzyme to each well and incubate for a pre-determined time (e.g., 20 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the PI(4)P substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.

Kinase_Selectivity_Workflow cluster_workflow Kinase Selectivity Profiling start Test Compound (e.g., this compound) screen Screen against a large panel of kinases (e.g., >200 kinases) start->screen measure Measure kinase activity or binding inhibition screen->measure analyze Analyze data to determine % inhibition at a fixed concentration (e.g., 1 µM) measure->analyze identify Identify off-target kinases with significant inhibition analyze->identify end Generate Selectivity Profile identify->end

Caption: Workflow for determining inhibitor selectivity.

Conclusion: this compound as the Preferred Tool

Based on the currently available data, This compound emerges as a superior tool for the specific investigation of PIP5K1C biology. Its significantly higher potency allows for the use of lower concentrations in cellular and in vivo experiments, minimizing the potential for off-target effects. More importantly, its high selectivity, particularly its lack of significant inhibition of the known UNC3230 off-target PIP4K2C, provides researchers with greater confidence that the observed phenotypes are a direct result of PIP5K1C inhibition. For studies demanding the highest level of precision and specificity, this compound is the recommended choice over UNC3230.

References

Assessing ATP-Competitive Inhibition of Pip5K1C: A Comparative Guide to Pip5K1C-IN-1 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pip5K1C-IN-1 and other available inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). The content herein is designed to assist researchers in making informed decisions regarding the selection and application of these pharmacological tools for studying Pip5K1C signaling and for potential therapeutic development.

Introduction to Pip5K1C and its Inhibition

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (Pip5K1C) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][2][3] PI(4,5)P2 is a key signaling phospholipid involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, and actin cytoskeleton dynamics.[1][2] Given its central role, the dysregulation of Pip5K1C activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

The development of potent and selective inhibitors is critical for elucidating the physiological and pathophysiological roles of Pip5K1C. This guide focuses on the ATP-competitive inhibition mechanism and compares the performance of this compound with other notable inhibitors based on available experimental data.

Comparative Analysis of Pip5K1C Inhibitors

The following table summarizes the key quantitative data for this compound and other well-characterized inhibitors. This allows for a direct comparison of their potency and mechanism of action.

InhibitorIC50 (nM)K_i_ (nM)Mechanism of ActionKey Selectivity Notes
This compound 0.80Not ReportedNot explicitly stated, but potent inhibition suggests high affinity.High kinase selectivity.
UNC3230 ~4123ATP-competitiveSelective for Pip5K1C and PIP4K2C. Does not inhibit other lipid kinases like PI3Ks.[4][5][6]
UNC2828 130Not ReportedLikely ATP-competitive (shares core structure with UNC3230)Shares the same thiazole carboxamide core structure as UNC3230.[7]
Compound [I] 0.80Not ReportedNot ReportedHighly potent and selective against Pip5K1C.
Compound [II] 5.9Not ReportedNot ReportedHighly potent and selective against Pip5K1C.

Signaling Pathway of Pip5K1C

Pip5K1C plays a pivotal role in the phosphoinositide signaling pathway by generating PI(4,5)P2. This second messenger can be further metabolized by other enzymes or can directly interact with and regulate the function of various proteins. The diagram below illustrates the central position of Pip5K1C in this pathway.

Pip5K1C_Signaling_Pathway Pip5K1C Signaling Pathway cluster_inhibition Inhibition PI4P PI(4)P Pip5K1C Pip5K1C PI4P->Pip5K1C ADP ADP Pip5K1C->ADP PIP2 PI(4,5)P2 Pip5K1C->PIP2 Phosphorylation ATP ATP ATP->Pip5K1C PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Cellular_Processes Downstream Cellular Processes (Vesicle Trafficking, Signal Transduction, etc.) PIP2->Cellular_Processes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Cellular_Processes DAG->Cellular_Processes PIP3 PI(3,4,5)P3 PI3K->PIP3 PIP3->Cellular_Processes Pip5K1C_IN_1 This compound Pip5K1C_IN_1->Pip5K1C UNC3230 UNC3230 UNC3230->Pip5K1C

Caption: Pip5K1C phosphorylates PI(4)P to produce PI(4,5)P2, a critical signaling molecule.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Pip5K1C inhibitors. Below are protocols for key biochemical and cellular assays.

Biochemical Assay: Microfluidic Mobility Shift Assay

This assay is a high-throughput method used to identify and characterize inhibitors of Pip5K1C by measuring the conversion of a fluorescently labeled substrate.

Experimental Workflow:

Experimental_Workflow Workflow for Microfluidic Mobility Shift Assay A Prepare Assay Components: - Recombinant human Pip5K1C - Fluorescently labeled PI(4)P substrate - ATP - Assay Buffer - Test Inhibitors (e.g., this compound) B Dispense test inhibitors and controls into a microplate. A->B C Add Pip5K1C enzyme to each well and incubate. B->C D Initiate the kinase reaction by adding the substrate/ATP mix. C->D E Incubate the reaction for a defined period (e.g., 60 minutes). D->E F Stop the reaction (optional, depending on read mode). E->F G Analyze samples using a microfluidic mobility shift assay instrument. F->G H Data Analysis: - Calculate percent conversion - Determine IC50 values G->H

Caption: A typical workflow for assessing Pip5K1C inhibitors using a microfluidic mobility shift assay.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human Pip5K1C

    • Fluorescein-labeled PI(4)P substrate

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound, UNC3230, etc.) dissolved in DMSO

    • Microfluidic mobility shift assay instrument and corresponding chips and reagents

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Prepare the Pip5K1C enzyme solution in assay buffer to the desired final concentration (e.g., 1-5 nM).

    • Add the enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Prepare the substrate mix containing fluorescently labeled PI(4)P and ATP in assay buffer. The ATP concentration should be at or near the K_m_ for ATP to accurately determine ATP-competitive inhibition (for Pip5K1C, the K_m_ for ATP is approximately 15 µM).

    • Initiate the kinase reaction by adding the substrate mix to all wells.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution containing EDTA, or analyze the reaction kinetically without stopping.

    • Analyze the samples on the microfluidic mobility shift assay instrument according to the manufacturer's instructions. The instrument will separate the fluorescently labeled substrate from the product based on their different electrophoretic mobilities.

    • The instrument's software will calculate the percentage of substrate converted to product.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Cellular Assay: Fura-2 AM Calcium Imaging in Dorsal Root Ganglia (DRG) Neurons

This assay assesses the functional consequence of Pip5K1C inhibition in a cellular context by measuring changes in intracellular calcium signaling, which is downstream of PI(4,5)P2-dependent pathways.[4]

Detailed Protocol:

  • Cell Preparation:

    • Isolate dorsal root ganglia (DRG) from rodents and culture the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin).

    • Maintain the neuronal cultures in a suitable growth medium for at least 24 hours before the experiment.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Wash the cultured DRG neurons once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Perfuse the cells with HBSS.

    • Excite the Fura-2 dye alternately at 340 nm and 380 nm and capture the emission at 510 nm using a cooled CCD camera.

    • Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.

    • Apply the test inhibitor (e.g., this compound or UNC3230) at the desired concentration by adding it to the perfusion solution and record the response.

    • After inhibitor incubation, stimulate the cells with an agonist that activates a PI(4,5)P2-dependent signaling pathway (e.g., a Gq-coupled receptor agonist like bradykinin or ATP) to induce a calcium response.

    • Continue recording the fluorescence ratio to measure the agonist-induced calcium transient in the presence of the inhibitor.

    • At the end of the experiment, apply a high potassium solution to depolarize the neurons and confirm their viability.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Quantify the magnitude of the agonist-induced calcium response (e.g., peak amplitude or area under the curve) in the presence and absence of the inhibitor.

    • Compare the calcium responses to determine the inhibitory effect of the compound on the signaling pathway.

Conclusion

The selection of an appropriate Pip5K1C inhibitor is contingent on the specific experimental goals. This compound stands out for its exceptional potency, making it a valuable tool for achieving significant target inhibition at low concentrations. UNC3230, with its well-defined ATP-competitive mechanism and characterized selectivity profile, is an excellent choice for studies aimed at understanding the specific consequences of blocking the ATP-binding site of Pip5K1C. The detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments to further investigate the roles of Pip5K1C in health and disease. As the field of Pip5K1C research continues to evolve, the development and characterization of new and diverse inhibitors will undoubtedly provide deeper insights into the therapeutic potential of targeting this key lipid kinase.

References

Independent verification of Pip5K1C-IN-1's IC50 value

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Pip5K1C-IN-1's IC50 Value and a Comparative Analysis of Alternative Inhibitors

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of this compound (also known as UNC3230) against other inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (Pip5K1C). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of inhibitor potencies, the underlying signaling pathway, and detailed experimental protocols for independent verification.

Comparative Analysis of Pip5K1C Inhibitor Potency

The following table summarizes the IC50 values of this compound and a selection of alternative inhibitors targeting Pip5K1C. This data has been compiled from various high-throughput screening and medicinal chemistry studies.

InhibitorIC50 Value (nM)Chemical Class / Core StructureNotes
This compound (UNC3230) 120[1]Thiazole carboxamideIdentified through a high-throughput screen.[2] Potency was later refined to ~40 nM after assay optimization.[1]
UNC2828 130[1]Thiazole carboxamideShares the same core structure as UNC3230.[1]
Compound [I] 0.80[3]Pyrazole-urea analogHighly potent and selective, with low total clearance in mice.[3]
Compound [II] 5.9[3][4]Pyrazole-urea analogAlso demonstrates high potency and selectivity.[3]
PIK-93 25,000[5]N/AOften used as a reference compound in kinase assays.[5]

The Pip5K1C Signaling Pathway

Pip5K1C is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key second messenger.[6][7] PtdIns(4,5)P2 is involved in a multitude of cellular processes, including signal transduction, vesicle trafficking, and the regulation of the actin cytoskeleton.[6] It can be further metabolized to generate other signaling molecules like inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] The pathway is particularly relevant in the context of pain signaling, making Pip5K1C a potential therapeutic target for chronic pain.[2][8]

Pip5K1C_Signaling_Pathway PtdIns4P PtdIns(4)P Pip5K1C Pip5K1C PtdIns4P->Pip5K1C PtdIns45P2 PtdIns(4,5)P2 PLC PLC PtdIns45P2->PLC hydrolyzed by Pip5K1C->PtdIns45P2 phosphorylates ATP ATP ADP ADP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3->Downstream DAG->Downstream

Caption: The Pip5K1C signaling cascade.

Experimental Protocol for IC50 Determination of Pip5K1C Inhibitors

The following is a generalized protocol for determining the IC50 value of a Pip5K1C inhibitor using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Recombinant human Pip5K1C enzyme

  • Substrate: Phosphatidylinositol 4-phosphate (PtdIns(4)P)

  • ATP

  • This compound or other test inhibitors

  • Kinase buffer (e.g., 50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM MgCl2, 1mM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the kinase buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control with a known inhibitor if available.

  • Kinase Reaction Mixture: In each well of the microplate, add the following components in order:

    • Kinase buffer

    • Test inhibitor at various concentrations

    • Pip5K1C enzyme

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of PtdIns(4)P and ATP to each well to start the reaction.

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • Normalize the data by setting the vehicle control as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and kinase mix to plate A->C B Prepare kinase reaction mix (Enzyme, Buffer) B->C D Pre-incubate C->D E Add Substrate (PtdIns(4)P) and ATP to start reaction D->E F Incubate E->F G Add ADP-Glo™ Reagent to stop reaction F->G H Add Kinase Detection Reagent G->H I Measure Luminescence H->I J Normalize data I->J K Plot dose-response curve J->K L Calculate IC50 K->L

Caption: Workflow for IC50 determination.

References

Safety Operating Guide

Proper Disposal Procedures for Pip5K1C-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Pip5K1C-IN-1, a potent inhibitor of the enzyme PIP5K1C.

While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide is based on the general principles of laboratory chemical waste disposal and data from similar small molecule kinase inhibitors. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is essential to be aware of the potential hazards associated with this class of compounds. Small molecule inhibitors are often biologically active and may have toxicological properties that are not fully characterized.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, use an appropriate respirator.

Engineering Controls:

  • Always handle the solid compound and prepare solutions in a certified laboratory fume hood to avoid inhalation of dust or vapors.

  • Ensure adequate ventilation in the laboratory.

Step-by-Step Disposal Protocol

The proper disposal of this compound, like most laboratory chemicals, depends on its physical state (solid or solution) and whether it is contaminated.

1. Unused or Expired Solid Compound:

  • Do not dispose of the solid chemical in the regular trash.

  • The original container with the unused or expired compound must be treated as hazardous chemical waste.

  • Ensure the container is tightly sealed and the label is intact and legible.

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Contact your institution's EHS department to arrange for pickup and disposal.

2. Solutions Containing this compound:

  • Do not pour solutions containing this compound down the drain.[1]

  • Aqueous and solvent-based solutions should be collected in separate, clearly labeled, and compatible waste containers.[2][3][4]

  • The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").

  • Keep the waste container securely capped when not in use.[4][5]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3][4]

3. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste bag or container.

  • Sharps: Needles and syringes used to handle solutions of the inhibitor must be disposed of in an approved sharps container.

  • Glassware: Contaminated glassware should be decontaminated if possible by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[6][7] If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.

4. Empty Containers:

  • An empty container that held this compound should be triple-rinsed with a solvent capable of removing the residue.[6][7][8]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[6][8]

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then typically be disposed of in the regular trash or recycled, according to institutional policy.[7][8]

Physicochemical Properties of a Representative PIP5K1C Inhibitor (UNC3230)

As a reference for understanding the general characteristics of a PIP5K1C inhibitor, the following table summarizes the properties of UNC3230, a well-characterized inhibitor of this enzyme.

PropertyValueSource
Molecular Formula C₁₇H₂₀N₄O₂S[9]
Molecular Weight 344.4 g/mol [9]
Appearance Crystalline solid[10]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.2 mg/ml[9][10]
Storage Store at -20°C[10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_state Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Container start Start: this compound Waste waste_type What is the physical state of the waste? start->waste_type solid_waste Unused/Expired Solid Compound waste_type->solid_waste Solid liquid_waste Solutions of this compound waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container solid_disposal Collect in Labeled Hazardous Waste Container solid_waste->solid_disposal contaminated_solids Contaminated Labware (gloves, tips) contaminated_solids->solid_disposal end Contact EHS for Pickup solid_disposal->end liquid_disposal Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_disposal liquid_disposal->end triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate defaced_container Deface Label and Dispose as per EHS Guidelines triple_rinse->defaced_container collect_rinsate->liquid_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Pip5K1C-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pip5K1C-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a research-grade kinase inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical is appropriate personal protective equipment.[1] The following table summarizes the required PPE for handling this compound. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.[2]

PPE Category Minimum Requirement Specific Recommendations & Considerations
Eye and Face Protection Safety glasses with side shieldsFor tasks with a splash hazard, such as preparing solutions or handling larger quantities, chemical splash goggles should be worn. A face shield, worn over safety glasses or goggles, is recommended when there is a significant risk of splashing.
Hand Protection Disposable nitrile glovesNitrile gloves offer good protection against incidental chemical contact.[3] If prolonged or direct contact is anticipated, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[3] Avoid latex gloves due to poor chemical resistance and potential for allergies.[3]
Body Protection Laboratory coatA standard lab coat is designed to protect your skin and personal clothing from minor spills and splashes.[4][2] For procedures with a higher risk of contamination, consider a chemically resistant apron or gown.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.[4][5]
Respiratory Protection Generally not required in a well-ventilated areaIf working with the solid compound where dust may be generated, or if handling solutions outside of a certified chemical fume hood, a risk assessment should be performed to determine if respiratory protection (e.g., an N95 respirator) is necessary.[4]
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.

2.2. Weighing and Solution Preparation

  • All weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, solvent, and date of preparation.

2.3. Experimental Use

  • Conduct all procedures involving this compound in a designated area, such as a chemical fume hood, to minimize the risk of exposure to yourself and others in the laboratory.[6]

  • Keep containers closed when not in use.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Contaminated Materials

  • All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.

3.2. Unused Compound and Solutions

  • Unused solid compound and solutions containing this compound must be disposed of as hazardous chemical waste.

  • Do not pour chemical waste down the drain.

  • Follow your institution's specific guidelines for chemical waste disposal, which may involve collection by an environmental health and safety (EHS) department.[7]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For all exposures, be prepared to provide the Safety Data Sheet (SDS) or relevant chemical information to emergency medical personnel.

Visualizations

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Receiving Receiving Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment SolidWaste Contaminated Solid Waste Experiment->SolidWaste LiquidWaste Unused Solutions Experiment->LiquidWaste EHS EHS Collection SolidWaste->EHS LiquidWaste->EHS

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPEDecisionTree Start Handling this compound BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes Start->BasePPE SplashHazard Potential for Splash? AerosolHazard Potential for Aerosol/Dust? SplashHazard->AerosolHazard No GogglesFaceShield Add: - Chemical Goggles - Face Shield SplashHazard->GogglesFaceShield Yes Respirator Add: - N95 Respirator (in ventilated enclosure) AerosolHazard->Respirator Yes Done Done BasePPE->SplashHazard GogglesFaceShield->AerosolHazard Done2 Done2

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.